molecular formula C15H14O4 B192687 Yangonin CAS No. 500-62-9

Yangonin

货号: B192687
CAS 编号: 500-62-9
分子量: 258.27 g/mol
InChI 键: XLHIYUYCSMZCCC-VMPITWQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Yangonin is one of the six major kavalactones found in the kava plant (Piper methysticum) and is a valuable compound for pharmacological research . It acts as a selective agonist for the cannabinoid CB1 receptor, demonstrating a binding affinity (Ki) of 0.72 μM, which suggests its utility in studying the endocannabinoid system . A 2024 study further established that its analgesic and anti-hyperalgesic effects are mediated through the activation of spinal CB1 receptors, highlighting its potential as a candidate for pain mechanism research . Beyond the endocannabinoid system, this compound is a potent inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 0.085 μM, making it relevant for neurological investigations . It also exhibits neuroprotective properties by activating the Nrf2 pathway in neurons and astroglia, providing protection against amyloid-β-induced neurotoxicity . Furthermore, research shows this compound can induce autophagic cell death in bladder cancer cells, an effect associated with the inhibition of the mTOR signaling pathway, which points to its application in oncology studies . Researchers can leverage these multifaceted mechanisms to explore pathways related to pain, neurology, and cancer. This product is intended for research use only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one
Source PubChem
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InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHIYUYCSMZCCC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O4
Source PubChem
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DSSTOX Substance ID

DTXSID4034102
Record name Yangonin
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Molecular Weight

258.27 g/mol
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Physical Description

Solid
Record name Yangonin
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CAS No.

500-62-9
Record name Yangonin
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Record name YANGONIN
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Record name Yangonin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 - 154 °C
Record name Yangonin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Yangonin on CB1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a major kavalactone derived from the kava (B3030397) plant (Piper methysticum), has been identified as a selective ligand for the cannabinoid type 1 (CB1) receptor. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action at the CB1 receptor, intended for a scientific audience engaged in pharmacology and drug development. It consolidates quantitative data on its binding affinity, details the experimental methodologies for assessing its interaction with the CB1 receptor, and elucidates the putative downstream signaling cascades.

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. The CB1 receptor, a key component of this system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation modulates neurotransmitter release, influencing pain perception, appetite, mood, and memory. This compound is one of the six major kavalactones found in the kava plant and has been shown to interact with the CB1 receptor, contributing to the anxiolytic and psychoactive effects of kava preparations.[1][2] Understanding the precise mechanism of action of this compound at the CB1 receptor is paramount for evaluating its therapeutic potential and for the development of novel cannabinoid-based therapeutics.

Quantitative Data on this compound-CB1 Receptor Interaction

The interaction of this compound with cannabinoid receptors has been quantified through radioligand displacement assays, revealing its selectivity for the CB1 receptor over the CB2 receptor.

CompoundReceptorBinding Affinity (Kᵢ)Reference
This compoundHuman CB10.72 µM[3]
This compoundHuman CB2> 10 µM[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Radioligand Displacement Assay for CB1 Receptor Binding Affinity

This protocol outlines the methodology used to determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor.

Objective: To quantify the affinity of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human CB1 receptor.[3]

  • Radioligand: [³H]CP-55,940, a potent synthetic cannabinoid agonist.[1]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN 55,212-2).[1]

  • Assay Buffer: Typically a Tris-based buffer containing BSA and protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the HEK-293 cell membranes expressing the human CB1 receptor on ice.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the test compound (this compound).

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled CB1 ligand is added.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[1]

  • Termination of Reaction: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays for CB1 Receptor Agonism

While specific functional data for this compound is limited, the following are standard protocols to assess the agonistic activity of compounds at the CB1 receptor.

This assay measures the activation of G proteins coupled to the CB1 receptor.

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.

Brief Protocol:

  • Incubate cell membranes expressing the CB1 receptor with varying concentrations of the test compound (this compound) in the presence of GDP and [³⁵S]GTPγS.

  • Separate the bound from unbound [³⁵S]GTPγS by filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) of the compound.

This assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity.

Principle: The CB1 receptor is primarily coupled to the inhibitory G protein, Gᵢ/ₒ. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Brief Protocol:

  • Culture cells expressing the CB1 receptor.

  • Pre-treat the cells with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.

  • Add varying concentrations of the test compound (this compound).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Analyze the data to determine the IC₅₀ (concentration for 50% inhibition of stimulated cAMP levels).

Signaling Pathways

The precise downstream signaling pathways activated by this compound at the CB1 receptor have not been extensively elucidated. However, based on its agonistic activity and the known signaling of the CB1 receptor, the following pathways are putatively modulated.

G Protein Coupling and Downstream Effectors

As a CB1 receptor agonist, this compound is expected to activate the Gᵢ/ₒ family of G proteins. This activation leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits, which then modulate the activity of various downstream effector proteins. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and subsequently decreased protein kinase A (PKA) activity.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CB1 CB1 Receptor This compound->CB1 Binds G_Protein Gαi/oβγ CB1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Putative CB1 receptor signaling cascade initiated by this compound.

Binding Site: Orthosteric vs. Allosteric Modulation

A critical aspect of a ligand's mechanism of action is its binding site on the receptor. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a topographically distinct site, thereby altering the receptor's conformation and its response to orthosteric ligands.

Current literature suggests that this compound acts as a direct agonist at the CB1 receptor.[2] While not definitively proven through structural studies, this implies that this compound likely binds to the orthosteric pocket of the CB1 receptor, the same site recognized by the endogenous cannabinoid, anandamide. There is currently no evidence to suggest that this compound acts as an allosteric modulator.

Binding_Sites CB1_Receptor CB1 Receptor Orthosteric Site Allosteric Site Anandamide Anandamide (Endogenous Ligand) Anandamide->CB1_Receptor:ortho Binds to This compound This compound (Presumed Orthosteric Agonist) This compound->CB1_Receptor:ortho Binds to Allosteric_Modulator Allosteric Modulator (Hypothetical) Allosteric_Modulator->CB1_Receptor:allo Binds to

Orthosteric vs. Allosteric binding sites on the CB1 receptor.

Experimental Workflow Visualization

The following diagram outlines the key steps in the radioligand displacement assay used to determine the binding affinity of this compound for the CB1 receptor.

Radioligand_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Test) Prepare_Reagents->Assay_Setup Incubation Incubate at 30°C for 90 min Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis End End Analysis->End

Workflow for the CB1 receptor radioligand displacement assay.

Conclusion

This compound demonstrates selective, sub-micromolar binding affinity for the human CB1 receptor and is characterized as a receptor agonist. While detailed functional and structural data remain to be fully elucidated, its interaction with the CB1 receptor likely underlies some of the known physiological effects of kava. The provided experimental frameworks serve as a foundation for further investigation into the precise molecular interactions and downstream consequences of this compound's activity at the CB1 receptor. Future research should focus on obtaining high-resolution structural data of the this compound-CB1 complex and a comprehensive characterization of its functional profile, including potential for biased agonism. Such studies will be invaluable for the rational design of novel therapeutics targeting the endocannabinoid system.

References

The Biosynthetic Pathway of Yangonin in Piper methysticum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of yangonin, a prominent kavalactone found in Piper methysticum (kava). Kavalactones are a class of psychoactive polyketide lactones recognized for their anxiolytic, sedative, and analgesic properties, making them of significant interest to the pharmaceutical and natural products industries.[1][2] this compound, specifically, is a key component contributing to the pharmacological profile of kava (B3030397) extracts.[3][4] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at heterologous production and for the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in kavalactone-specific modifications. The pathway can be divided into two main stages: the formation of the precursor p-coumaroyl-CoA, and the subsequent synthesis and modification of the styrylpyrone backbone.

Stage 1: Phenylpropanoid Pathway and Formation of p-Coumaroyl-CoA

The initial steps of this compound biosynthesis are shared with the general phenylpropanoid pathway, a well-conserved metabolic route in plants for the production of a wide array of secondary metabolites.[5]

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of the amino acid L-phenylalanine to produce trans-cinnamic acid.

  • trans-Cinnamic Acid to p-Coumaric Acid: Next, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

  • p-Coumaric Acid to p-Coumaroyl-CoA: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. This molecule serves as the primary building block for the styrylpyrone scaffold.[5]

Stage 2: Kavalactone-Specific Pathway

The key enzymes that define the kavalactone biosynthetic network were elucidated through multi-omics-guided approaches, leading to the identification of specialized enzymes in Piper methysticum.[1][2]

  • Formation of the Styrylpyrone Scaffold: The first committed step in kavalactone biosynthesis is the formation of the characteristic styrylpyrone backbone. This reaction is catalyzed by Styrylpyrone Synthase (SPS) , a type III polyketide synthase. In P. methysticum, two paralogous enzymes, PmSPS1 and PmSPS2 , have been identified. These enzymes have evolved from an ancestral chalcone (B49325) synthase (CHS) to catalyze the condensation of one molecule of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by a lactonization event to form the styrylpyrone, bisnorthis compound (B577666).[1][3]

  • O-Methylation to this compound: The final step in this compound biosynthesis involves the methylation of the hydroxyl groups on the bisnorthis compound scaffold. This is carried out by O-methyltransferases (OMTs) . The enzyme PmKOMT1 has been shown to catalyze the methylation at both the C4 and C12 positions of the styrylpyrone precursor to produce this compound.[3]

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_kavalactone Kavalactone-Specific Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL BNY Bisnorthis compound CouCoA->BNY PmSPS1 / PmSPS2 MalonylCoA 2x Malonyl-CoA MalonylCoA->BNY This compound This compound BNY->this compound PmKOMT1

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

A comprehensive understanding of a biosynthetic pathway requires quantitative data on the kinetics of the enzymes involved. This data is essential for building predictive metabolic models and for guiding synthetic biology efforts. However, detailed kinetic parameters for the key enzymes in the this compound biosynthetic pathway from Piper methysticum are not yet available in the published literature. This represents a significant knowledge gap and an area ripe for future investigation.

EnzymeAbbreviationSubstrate(s)Product(s)KmVmaxkcatReference
Phenylalanine Ammonia-LyasePALL-Phenylalaninetrans-Cinnamic AcidN/AN/AN/A[5]
Cinnamate-4-HydroxylaseC4Htrans-Cinnamic Acidp-Coumaric AcidN/AN/AN/A[5]
4-Coumarate-CoA Ligase4CLp-Coumaric Acid, CoA, ATPp-Coumaroyl-CoAN/AN/AN/A[5]
Styrylpyrone Synthase 1/2PmSPS1/2p-Coumaroyl-CoA, Malonyl-CoABisnorthis compoundN/AN/AN/A[1][3]
Kava O-Methyltransferase 1PmKOMT1Bisnorthis compound, S-Adenosyl methionineThis compoundN/AN/AN/A[3]

*N/A: Not available in the current literature for Piper methysticum enzymes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of transcriptomics, heterologous expression, and in vitro enzyme assays. Below are detailed methodologies for the key experiments.

Heterologous Expression of Biosynthetic Enzymes in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid method for in vivo functional characterization of biosynthetic enzymes.[3]

  • Vector Construction:

    • Synthesize the codon-optimized coding sequences of the candidate genes (e.g., PmSPS1, PmKOMT1) and clone them into a suitable plant expression vector (e.g., pEAQ-HT-DEST1).

  • Transformation of Agrobacterium tumefaciens:

    • Transform the expression vectors into a competent A. tumefaciens strain (e.g., GV3101) by electroporation.

    • Select for positive transformants on LB agar (B569324) plates containing appropriate antibiotics.

  • Agroinfiltration:

    • Grow a single colony of transformed A. tumefaciens in liquid LB medium with antibiotics at 28°C overnight.

    • Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.

    • For co-expression of multiple enzymes, mix the bacterial suspensions in equal ratios.

    • Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Metabolite Extraction and Analysis:

    • After 4-5 days of incubation, harvest the infiltrated leaf tissue.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract metabolites with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.[3]

In Vitro Enzyme Assay for Styrylpyrone Synthase (PmSPS)

This assay is used to confirm the function and substrate specificity of the purified SPS enzyme.

  • Protein Expression and Purification:

    • Express the PmSPS enzyme as a tagged protein (e.g., His-tag) in E. coli.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM potassium phosphate (B84403) buffer (pH 7.5)

      • 100 µM p-coumaroyl-CoA (substrate)

      • 200 µM malonyl-CoA (extender unit)

      • 1-5 µg of purified PmSPS enzyme

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

    • Separate the organic phase, evaporate to dryness, and resuspend the residue in methanol.

    • Analyze the product by LC-MS, comparing the retention time and mass spectrum to an authentic standard of bisnorthis compound.

In Vitro Enzyme Assay for O-Methyltransferase (PmKOMT)

This assay determines the ability of the OMT enzyme to methylate the styrylpyrone scaffold.

  • Protein Expression and Purification:

    • Express and purify the recombinant PmKOMT enzyme as described for PmSPS.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 50 µM bisnorthis compound (substrate)

      • 200 µM S-adenosyl methionine (SAM) (methyl donor)

      • 1-5 µg of purified PmKOMT enzyme

    • Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction and Analysis:

    • Extract the reaction products with ethyl acetate as described for the SPS assay.

    • Analyze the products by LC-MS to detect the formation of this compound, identified by its characteristic mass-to-charge ratio (m/z 259.096 for [M+H]⁺).[3]

LC-MS Analysis of Kavalactones

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the separation, identification, and quantification of kavalactones.

  • Sample Preparation:

    • Extract plant material or in vitro reaction products as described in the previous protocols.

    • Centrifuge the extracts to pellet any debris and transfer the supernatant to an HPLC vial.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • A typical gradient might be: 5-95% B over 10-20 minutes.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • For identification, perform full scan analysis to obtain the mass-to-charge ratio of the parent ions.

    • For quantification and confirmation, use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for specific parent-fragment ion transitions for this compound and other kavalactones.

Experimental Workflow cluster_gene_discovery Gene Discovery cluster_in_vivo In Vivo Functional Analysis cluster_in_vitro In Vitro Biochemical Characterization cluster_analysis Analysis Transcriptomics Transcriptome Sequencing (P. methysticum) GeneID Candidate Gene Identification (e.g., CHS-like, OMTs) Transcriptomics->GeneID Cloning Gene Cloning into Expression Vector GeneID->Cloning Recombinant Recombinant Protein Expression (E. coli) GeneID->Recombinant Agro Agroinfiltration of N. benthamiana Cloning->Agro MetaboliteExtraction Metabolite Extraction Agro->MetaboliteExtraction LCMS LC-MS Analysis MetaboliteExtraction->LCMS Purification Protein Purification Recombinant->Purification EnzymeAssay Enzyme Assays Purification->EnzymeAssay EnzymeAssay->LCMS PathwayElucidation PathwayElucidation LCMS->PathwayElucidation Pathway Elucidation

Figure 2: A general experimental workflow for the elucidation of a plant biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Piper methysticum has been largely elucidated, revealing a specialized branch of the phenylpropanoid pathway involving unique styrylpyrone synthases and O-methyltransferases.[1][2] The identification of the genes encoding these enzymes opens the door for the heterologous production of this compound and other kavalactones in microbial or plant chassis, which could provide a sustainable and controlled source of these valuable compounds.

However, a significant gap remains in the biochemical characterization of the pathway enzymes. The lack of quantitative kinetic data for PmSPS and PmKOMT1 hinders the development of accurate metabolic models and makes rational engineering of the pathway challenging. Future research should focus on the detailed kinetic analysis of these enzymes to determine their substrate affinities, catalytic efficiencies, and potential inhibition by downstream metabolites. This knowledge will be invaluable for optimizing yields in heterologous systems and for the targeted synthesis of novel kavalactone analogs with improved therapeutic properties.

References

Yangonin's Role in the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has been identified as a novel ligand for the cannabinoid type 1 (CB1) receptor.[1][2][3][4] This technical guide provides a comprehensive analysis of this compound's interaction with the endocannabinoid system (ECS), synthesizing available quantitative data on its receptor binding affinity and effects on metabolic enzymes. Detailed experimental protocols for key assays are provided, and crucial signaling pathways and experimental workflows are visualized. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its derivatives as modulators of the ECS.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system is a ubiquitous lipid signaling network crucial for regulating numerous physiological processes. Its primary components include the G protein-coupled cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[2]

This compound (4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethen-1-yl]-2H-pyran-2-one) is one of the six major kavalactones found in the kava plant.[1] While kava has been traditionally used for its anxiolytic and sedative properties, recent research has unveiled a more specific mechanism of action for this compound, demonstrating its direct interaction with the ECS.[2][3] Specifically, this compound acts as a selective agonist at the CB1 receptor, suggesting that the ECS may play a significant role in the psychopharmacological effects of kava.[1][5]

Quantitative Data: Receptor Binding and Enzyme Inhibition

The interaction of this compound with core components of the endocannabinoid system has been quantified through various in vitro assays. The data highlights a selective affinity for the CB1 receptor with negligible impact on the primary endocannabinoid-degrading enzymes.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

CompoundReceptorBinding Affinity (Kᵢ)Selectivity
This compoundHuman CB10.72 µM[1][2][3][4][6][7]~14-fold selective for CB1
This compoundHuman CB2> 10 µM[1][2][3][4][6]

Table 2: Enzymatic Inhibition Profile of this compound

CompoundEnzyme TargetInhibitory Activity (IC₅₀)Effect
This compoundFatty Acid Amide Hydrolase (FAAH)> 10 µM[2][3]Weak to negligible inhibition
This compoundMonoacylglycerol Lipase (MAGL)> 10 µM[2][3]Weak to negligible inhibition

Signaling Pathways and Logical Relationships

This compound's primary mechanism of action within the endocannabinoid system is the direct agonism of the CB1 receptor. The logical flow from receptor binding to downstream cellular effects is a critical aspect of its pharmacological profile.

Yangonin_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gαi/o Adenylyl Cyclase CB1:g->CB1:c cAMP cAMP CB1:c->cAMP This compound This compound This compound->CB1 Agonist Binding ATP ATP ATP->CB1:c Conversion Response Cellular Response (e.g., Reduced Neurotransmission) cAMP->Response Downstream Signaling Logical_Relationship This compound This compound CB1 CB1 Receptor This compound->CB1 Direct Agonist (Ki = 0.72 µM) FAAH FAAH Enzyme This compound->FAAH Weak / No Inhibition (IC50 > 10 µM) MAGL MAGL Enzyme This compound->MAGL Weak / No Inhibition (IC50 > 10 µM) Radioligand_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Dispense into 96-well Plate (Total, Non-Specific, Test) A->B C Incubate at 30°C for 90 min B->C D Terminate via Rapid Filtration (Wash to remove unbound ligand) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50, convert to Ki) E->F

References

An In-Depth Technical Guide on the Neuroprotective Effects of Yangonin Against Amyloid-Beta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease, a progressive neurodegenerative disorder, is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which trigger a cascade of events including oxidative stress and neuronal cell death. Yangonin, a kavalactone derived from the kava (B3030397) plant (Piper methysticum), has emerged as a promising neuroprotective agent against Aβ-induced toxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, focusing on the activation of the Nrf2 antioxidant pathway via ERK1/2 signaling. Additionally, it explores other potential mechanisms, including the inhibition of COX-2 and interaction with the cannabinoid 1 (CB1) receptor. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways to aid in future research and drug development endeavors.

Core Mechanism of Action: ERK1/2-Dependent Nrf2 Activation

The primary neuroprotective mechanism of this compound against Aβ-induced neurotoxicity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This activation is mediated through the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).

Signaling Pathway

Amyloid-beta exposure leads to cellular stress and the generation of reactive oxygen species (ROS), contributing to neuronal damage. This compound acts upstream to counteract these effects. It stimulates the phosphorylation and activation of ERK1/2. Activated p-ERK1/2 then facilitates the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This upregulation of the cellular defense system ultimately enhances neuronal survival in the presence of Aβ.

Yangonin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AmyloidBeta Amyloid-Beta (Aβ) CellularStress Oxidative Stress (ROS Production) AmyloidBeta->CellularStress ERK ERK1/2 CellularStress->ERK induces stress Neuroprotection Neuroprotection (Increased Cell Viability) CellularStress->Neuroprotection induces neurotoxicity This compound This compound This compound->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pERK->Nrf2_Keap1 destabilizes Nrf2_cyto Nrf2 (cytoplasm) Keap1 Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation Nrf2_Keap1->Nrf2_cyto releases Nrf2_Keap1->Nrf2_cyto Nrf2_Keap1->Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to AntioxidantGenes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription AntioxidantGenes->Neuroprotection

Caption: this compound-mediated activation of the ERK1/2-Nrf2 signaling pathway.
Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression in the context of Aβ-induced toxicity. The primary data is derived from studies on rat pheochromocytoma (PC-12) and rat glioma (C6) cell lines.[1]

Table 1: Effect of this compound on Cell Viability in the Presence of Amyloid-Beta (1-42)

Cell LineThis compound Concentration (µM)Pre-treatment Time (h)Aβ (1-42) Concentration (µM)Incubation Time (h)Increase in Cell Viability (%)
PC-1250161024~25%
C650161024~20%

Table 2: Effect of this compound on Protein Expression and Activation

Cell LineThis compound Concentration (µM)Treatment TimeProteinChange in Expression/Activation
PC-12504hp-ERK1/2Significant Increase
PC-12508hNrf2 (nuclear)Significant Increase
C6504hp-ERK1/2Significant Increase
C6508hNrf2 (nuclear)Significant Increase

Other Potential Neuroprotective Mechanisms

Beyond the primary Nrf2 pathway, this compound may exert its neuroprotective effects through other molecular targets.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound has been identified as an inhibitor of COX-2, an enzyme involved in inflammatory pathways that are often upregulated in Alzheimer's disease.

Table 3: COX-2 Inhibitory Activity of this compound

CompoundConcentration (µM)Percent Inhibition of COX-2
This compound38734%
Cannabinoid 1 (CB1) Receptor Agonism

This compound has been shown to be a selective agonist for the CB1 receptor, which is implicated in neuronal function and survival.

Table 4: Binding Affinity of this compound for Cannabinoid Receptors

ReceptorBinding Affinity (Ki) (µM)
Human CB10.72
Human CB2> 10

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound's neuroprotective effects against amyloid-beta.

Cell Culture and Treatment
  • Cell Lines:

    • PC-12 cells (rat pheochromocytoma)

    • C6 cells (rat glioma)

  • Culture Conditions:

    • PC-12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, cells are treated with 50 ng/ml Nerve Growth Factor (NGF) for 72 hours.

    • C6 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Amyloid-Beta Preparation:

    • Aβ (1-42) peptide is dissolved in sterile water to a stock concentration of 1 mM and incubated at 37°C for 72 hours to induce aggregation.

  • This compound Treatment:

    • This compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with the desired concentration of this compound for 16 hours before exposure to Aβ.

Experimental_Workflow Start Start: Cell Seeding (PC-12 or C6 cells) Differentiation PC-12 Differentiation (NGF, 72h) Start->Differentiation for PC-12 Pretreatment This compound Pre-treatment (16h) Start->Pretreatment Differentiation->Pretreatment Abeta_Exposure Amyloid-Beta (1-42) Exposure (24h) Pretreatment->Abeta_Exposure Endpoint_Analysis Endpoint Analysis Abeta_Exposure->Endpoint_Analysis Viability_Assay Cell Viability Assays (MTT, LDH) Endpoint_Analysis->Viability_Assay Western_Blot Western Blot Analysis (p-ERK, Nrf2) Endpoint_Analysis->Western_Blot Luciferase_Assay ARE-Luciferase Reporter Assay Endpoint_Analysis->Luciferase_Assay

Caption: General experimental workflow for in vitro studies.
Cell Viability Assays

  • MTT Assay:

    • After treatment, cells in 96-well plates are incubated with 0.5 mg/ml MTT solution for 4 hours at 37°C.

    • The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

    • Absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.

  • LDH Cytotoxicity Assay:

    • After treatment, the culture supernatant is collected.

    • Lactate dehydrogenase (LDH) activity in the supernatant is measured using a commercially available kit according to the manufacturer's instructions.

    • Cytotoxicity is calculated as the percentage of LDH release compared to control cells lysed with Triton X-100.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes are blocked with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Nrf2, anti-Lamin B) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an ECL detection system. Densitometry analysis is performed to quantify protein expression levels.

ARE-Luciferase Reporter Assay
  • Transfection: Cells are transiently co-transfected with a pARE-Luc reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, cells are treated with this compound for the desired time.

  • Luciferase Activity Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective role of this compound against amyloid-beta-induced neurotoxicity, primarily through the activation of the ERK1/2-Nrf2 antioxidant pathway. Its additional activities as a COX-2 inhibitor and a CB1 receptor agonist suggest a multi-target therapeutic potential for Alzheimer's disease. Future research should focus on in vivo studies using animal models of Alzheimer's disease to validate these in vitro findings and to assess the pharmacokinetic and safety profile of this compound. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective derivatives for therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.

References

A Technical Guide to the Natural Sources, Extraction, and Purification of Yangonin from Piper methysticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper methysticum, commonly known as kava (B3030397), is a plant native to the Pacific Islands, where a beverage derived from its roots has been used for centuries in social and ceremonial contexts.[1][2][3] The primary psychoactive and medicinal properties of kava are attributed to a class of compounds called kavalactones.[1][2] Six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxythis compound—account for approximately 96% of the plant's pharmacological activity, which includes anxiolytic, sedative, and muscle-relaxant effects.[1][4]

This compound (C₁₅H₁₄O₄), a distinct kavalactone, has garnered significant scientific interest due to its unique mechanisms of action, which differentiate it from other major kavalactones.[5] Notably, it functions as a selective agonist at the cannabinoid type 1 (CB1) receptor and modulates GABA-A receptor activity.[6][7] This dual activity makes it a compelling molecule for neurological research and drug development. The isolation of pure this compound is essential for accurate pharmacological studies and the development of novel therapeutics.[1]

This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and purification from kava root, and a summary of its known signaling pathways.

Natural Sources and Quantitative Data

This compound is found primarily in the roots and rhizomes of the kava plant.[5][8] The concentration of individual kavalactones, including this compound, varies significantly depending on the specific cultivar, the age of the plant, and the part of the root system being analyzed (e.g., lateral roots vs. rhizome).[8][9] Noble kava varieties are generally preferred for beverage and supplement production due to their more favorable kavalactone profiles, which are associated with desirable relaxing effects and a lower incidence of side effects like nausea.[9]

The quantitative data below, synthesized from multiple studies, illustrates the typical yields of this compound and total kavalactones from different kava sources and extraction methodologies.

Table 1: this compound and Total Kavalactone Content in Piper methysticum

Plant Material/Cultivar Component Measured Content (% w/w or mg/g Dry Weight) Analytical Method Reference
P. methysticum Root This compound 2.09 mg/g GC-MS [10][11][12]
Fijian Kava Cultivars (Roots) Total Kavalactones 8.9 - 12.2 % Not Specified [9]
Fijian Kava Cultivars (Rhizomes) Total Kavalactones 3.9 - 6.5 % Not Specified [9]
Isa Variety (Rhizome) Total Kavalactones (Acetone Extract) ~110 mg/g HPLC [8]

| Mahakea Variety (Root) | Total Kavalactones (Ethanol Extract) | ~125 mg/g | HPLC |[8] |

Extraction Methodologies

The extraction of this compound from kava root can be achieved through conventional solvent-based methods or more advanced techniques like supercritical fluid extraction (SFE). The choice of method impacts yield, purity, and the presence of residual solvents.

Conventional Solvent Extraction

Organic solvents are widely used to efficiently extract kavalactones from dried kava root powder. Solvents such as acetone (B3395972) and ethanol (B145695) demonstrate high extraction efficiency, while less polar solvents like hexane (B92381) are significantly less effective.[8]

Table 2: Comparison of Kavalactone Extraction Efficiency by Solvent

Solvent Relative Extraction Efficiency Notes Reference
Ethanol Highest Often preferred for its high yield and suitability for consumable products. [8]
Acetone High Comparable to ethanol and methanol; effective for lab-scale extraction. [8][13]
Methanol High High efficiency, but its toxicity limits use for human consumption products. [8]
Ethyl Acetate (B1210297) Moderate to High Effective solvent for kavalactones. [8][10]

| Hexane | Low | Inefficient at extracting the target polar kavalactones. |[8][10] |

Experimental Protocol: Acetone-Based Extraction

This protocol is adapted from established laboratory methods for isolating a crude kavalactone mixture rich in this compound.[1][10]

  • Preparation: Weigh 100 g of finely powdered, dried kava root and place it into a 1 L Erlenmeyer flask.[1][10]

  • Initial Extraction: Add 500 mL of acetone to the flask.[1][10]

  • Sonication & Maceration: Seal the flask and place it in an ultrasonic bath for 30-60 minutes at room temperature to increase extraction efficiency by disrupting cell walls.[1][10] Following sonication, stir the mixture for an additional 2 to 24 hours using a magnetic stirrer.[1][10]

  • Filtration: Filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper to separate the acetone extract from the solid plant material.[1][10]

  • Re-extraction: Return the solid residue to the flask and add an additional 300 mL of acetone.[1][14] Stir for 1 hour to recover the remaining kavalactones. Filter and combine this filtrate with the first extract.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 45°C to prevent thermal degradation of the kavalactones.[1][10]

  • Drying: The resulting product is a thick, resinous crude extract. Dry this extract completely in a vacuum oven at 40°C to remove all residual acetone.[10] The dried crude extract can be stored at -20°C for future purification.[10]

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (SFE-CO₂) is a superior green technology for producing high-purity kavalactone extracts.[4] This method utilizes non-toxic, non-flammable CO₂ at a supercritical state, where it possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[15] The primary advantage is the production of a clean extract completely free of solvent residues, as the CO₂ is simply returned to a gaseous state post-extraction.[4]

Experimental Protocol: Supercritical CO₂ Extraction

This protocol is based on principles and parameters described in scientific literature and patents.[2][14]

  • Preparation: Place finely ground kava root powder into the extraction kettle of an SFE system.

  • Extraction Parameters:

    • Temperature: 30–50°C[2]

    • Pressure: 15–25 MPa (approx. 2175–3625 psi)[2]

    • Solvent: Liquid CO₂. Studies show that pure CO₂ can extract kavalactones with over 90% efficiency compared to conventional solvents.[14]

    • Co-solvent (Optional): A 60-99% ethanol solution can be used as an entrainer or co-solvent to potentially modify selectivity, though it may not significantly increase overall yield.[2][14]

  • Extraction: Introduce liquid CO₂ into the extraction vessel, where it becomes supercritical under the set temperature and pressure, and pass it through the kava root material.

  • Separation: Route the CO₂-extract mixture to a separator vessel set at a lower pressure (5–10 MPa) and higher temperature (50–60°C).[2] This change in conditions reduces the solvating power of the CO₂, causing the kavalactones to precipitate out.

  • Collection: The crude kavalactone extract is collected from the separator. The CO₂ can be recompressed and recycled in a closed-loop system.

Purification of this compound

The crude extract obtained from either solvent or SFE methods contains a mixture of all six major kavalactones and other plant constituents.[1] Silica (B1680970) gel column chromatography is a robust and widely used method to isolate individual compounds like this compound from this mixture.[1]

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines the separation of this compound from a crude kavalactone extract.[1][10]

  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in 100% hexane.[1] Pour the slurry into a glass chromatography column and allow it to pack under gravity, draining the excess hexane until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve approximately 5 g of the crude kava extract in a minimal volume of a 1:1 hexane:ethyl acetate mixture.[1][10] Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this sample-adsorbed silica onto the top of the packed column.[1][10]

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent (hexane) to elute non-polar compounds and gradually increase the proportion of a more polar solvent (ethyl acetate) to elute the kavalactones, which have varying polarities. A suggested gradient is as follows:[1]

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate

  • Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL).[1]

  • Monitoring: Monitor the separation by spotting the collected fractions onto Thin Layer Chromatography (TLC) plates.[1][10] Develop the TLC plates in a 7:3 hexane:ethyl acetate system and visualize the spots under UV light (254 nm).[1]

  • Pooling and Concentration: Combine the fractions that show a single, prominent spot corresponding to the Rf value of a pure this compound standard.[1] Evaporate the solvent from these pooled fractions using a rotary evaporator to yield purified this compound, which appears as pale yellow crystals.[1][5]

  • Purity Confirmation: Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[1][5]

Visualization of Extraction and Purification Workflow

Extraction_Workflow kava Kava Root Powder (Piper methysticum) extraction Extraction kava->extraction solvent Method A: Solvent Extraction (Acetone) extraction->solvent Conventional sfe Method B: Supercritical CO₂ Extraction extraction->sfe Green Tech filtration Filtration & Concentration solvent->filtration crude Crude Kavalactone Extract sfe->crude filtration->crude purification Purification crude->purification column Silica Gel Column Chromatography purification->column fractions Fraction Collection & TLC Analysis column->fractions pure Purified this compound fractions->pure Pool & Evaporate

Caption: Workflow for the extraction and purification of this compound.

Pharmacological Activity and Signaling Pathways

This compound exerts its neuropharmacological effects through complex interactions with several key receptor systems in the central nervous system. Its primary targets are the cannabinoid and GABAergic systems.

Cannabinoid CB1 Receptor Agonism

A distinguishing feature of this compound among kavalactones is its activity within the endocannabinoid system.[5] It has been demonstrated to be a selective agonist for the cannabinoid CB1 receptor, with a binding affinity (Ki) of 0.72 µM.[6][16][17] Its affinity for the CB2 receptor is significantly lower (Ki > 10 µM).[6][16][17] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability.[18] This mechanism is believed to contribute significantly to the anxiolytic and psychoactive effects of kava.[6][16]

CB1_Signaling cluster_membrane Neuronal Membrane cb1 CB1 Receptor (GPCR) g_protein Gi/o Protein cb1->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp effect Reduced Neuronal Excitability ion_channel Ca²⁺/K⁺ Channels ion_channel->effect Modulation leads to This compound This compound This compound->cb1 Binds & Activates g_protein->ac Inhibits g_protein->ion_channel Modulates atp ATP atp->ac camp->effect Decrease leads to

Caption: this compound signaling via the Cannabinoid CB1 receptor.

Modulation of GABA-A Receptors

The GABAergic system is the primary inhibitory neurotransmitter system in the brain.[18] Kavalactones are well-known to interact with GABA-A receptors, which are ligand-gated chloride ion channels.[6][19] While some sources indicate this compound does not directly bind to the primary GABA site, it is reported to potentiate the effects of GABA-A receptors.[5][7] This potentiation enhances the influx of chloride ions (Cl⁻) when GABA binds to the receptor.[20] The increased intracellular Cl⁻ concentration leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and resulting in a net inhibitory or sedative effect.[20]

GABAA_Signaling cluster_membrane Postsynaptic Membrane gaba_r GABA-A Receptor (Chloride Channel) cl_in Cl⁻ (intracellular) gaba_r->cl_in This compound This compound This compound->gaba_r Potentiates Receptor (Allosteric Modulation) gaba GABA gaba->gaba_r Binds cl_out Cl⁻ (extracellular) cl_out->gaba_r Influx hyper Membrane Hyperpolarization cl_in->hyper Increased [Cl⁻]in causes effect Anxiolytic & Sedative Effect hyper->effect

Caption: Potentiation of GABA-A receptor signaling by this compound.

References

Yangonin as a Monoamine Oxidase (MAO) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a kavalactone derived from the plant Piper methysticum (kava), has demonstrated significant inhibitory activity against monoamine oxidases (MAO), key enzymes in the catabolism of monoamine neurotransmitters. This technical guide provides an in-depth analysis of this compound's interaction with MAO-A and MAO-B, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. The potent and selective nature of this compound's MAO-B inhibition suggests its potential as a lead compound in the development of novel therapeutics for neurodegenerative disorders.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants.[3] MAO-B primarily metabolizes phenylethylamine and benzylamine (B48309), and plays a role in dopamine degradation.[1] Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[1]

This compound is one of the six major kavalactones found in the kava (B3030397) plant.[4] Kavalactones are recognized for their psychoactive properties, including anxiolytic and sedative effects, which are attributed to their interactions with various central nervous system targets.[5][6] Among these, the inhibition of MAO by kavalactones, particularly this compound, has emerged as a significant mechanism of action.[5][7]

Quantitative Analysis of MAO Inhibition by this compound and Other Kavalactones

Multiple in vitro studies have quantified the inhibitory potency of this compound and other kavalactones against both MAO-A and MAO-B. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a clear comparison of their activities.

Table 1: IC50 Values for MAO-A and MAO-B Inhibition by Kavalactones

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound 1.29 [6][7][8][9][10][11][12][13][14][15]0.085 [6][7][8][9][10][11][12][13][14][15]15.18
Desmethoxythis compound4.44[11]0.28 (Ki)[16]15.86
(±)-Methysticin>1001.14 (Ki)[16]-
(±)-Dihydromethysticin>100>100-
(±)-Kavain19.0[5][6][7][9][12][14][15]5.34[5][6][7][9][12][14][15]3.56
(±)-Dihydrokavain>100>100-
Curcumin (Reference)5.01[5][6][7][9][12][14][15]2.55[5][6][7][9][12][14][15]1.96

Selectivity Index is calculated as IC50(MAO-A)/IC50(MAO-B). A higher value indicates greater selectivity for MAO-B.

Table 2: Ki Values for MAO-A and MAO-B Inhibition by this compound and (±)-Kavain

CompoundMAO-A Ki (µM)MAO-B Ki (µM)
This compound 1.12 [8]0.226 [8]
(±)-Kavain7.72[6][7][8][9][12][13][14][15]5.10[6][7][8][9][12][13][14][15]
Curcumin (Reference)3.08[6][7][8][9][12][13][14][15]-

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide for determining the MAO inhibitory activity of this compound.

In Vitro MAO Inhibition Assay

This protocol outlines a typical fluorometric assay used to determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound and other test compounds

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A substrate: Kynuramine

  • MAO-B substrate: Benzylamine

  • Fluorescent probe: Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and other test compounds in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in cold phosphate buffer immediately before use.

  • Assay Reaction:

    • To each well of the 96-well plate, add the diluted test compound or reference inhibitor.

    • Add the diluted enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex Red/HRP detection mixture.

  • Detection: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.

Determination of Inhibition Mode (Ki)

The mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are determined through enzyme kinetic studies and analysis of Lineweaver-Burk plots.[5][7][17]

Procedure:

  • Perform the MAO inhibition assay as described in section 3.1, but with varying concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration, measure the initial reaction velocities at a range of substrate concentrations.

  • Construct Lineweaver-Burk plots by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor does not change the Vmax but increases the apparent Km.

  • The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.[8]

Reversibility of Inhibition Assay

This protocol determines whether the inhibition of MAO by this compound is reversible or irreversible.

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate the MAO enzyme with a concentration of this compound equivalent to a multiple of its IC50 (e.g., 4x IC50) for 15 minutes at 37°C to allow for binding.[14]

  • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer (e.g., 25 mM KH2PO4, pH 7.4) overnight at 4°C with several buffer changes.[14] This process removes any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the residual activity of the MAO enzyme using the assay described in section 3.1.

  • Controls:

    • Negative Control: An enzyme sample dialyzed under the same conditions but without the inhibitor.

    • Positive Control (Irreversible): An enzyme sample incubated and dialyzed with a known irreversible inhibitor (e.g., pargyline (B1678468) or selegiline).[14]

  • Data Analysis: Compare the enzyme activity of the this compound-treated sample to the negative and positive controls. A significant recovery of enzyme activity in the this compound-treated sample towards the level of the negative control indicates reversible inhibition.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to MAO inhibition by this compound.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO Monoamine Oxidase (A/B) Dopamine->MAO Increased_Neurotransmitters Increased Dopamine & Serotonin Levels Serotonin Serotonin Serotonin->MAO Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Increased_Neurotransmitters->Receptors Neuronal_Signal Altered Neuronal Signaling Receptors->Neuronal_Signal

Caption: Signaling pathway of MAO inhibition by this compound.

MAO_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Compound, Substrate) start->prepare_reagents dispense_compound Dispense Compound/Inhibitor into 96-well plate prepare_reagents->dispense_compound add_enzyme Add MAO Enzyme dispense_compound->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add Substrate & Detection Mix pre_incubate->add_substrate incubate_reaction Incubate (30 min, 37°C) add_substrate->incubate_reaction measure_fluorescence Measure Fluorescence incubate_reaction->measure_fluorescence data_analysis Data Analysis (IC50 determination) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro MAO inhibition assay.

Inhibition_Mode_Determination start Start kinetic_assay Perform Kinetic Assay (Varying [Substrate] & [Inhibitor]) start->kinetic_assay measure_velocity Measure Initial Reaction Velocities kinetic_assay->measure_velocity calculate_reciprocals Calculate Reciprocals (1/V and 1/[S]) measure_velocity->calculate_reciprocals plot_lineweaver_burk Construct Lineweaver-Burk Plots calculate_reciprocals->plot_lineweaver_burk analyze_plots Analyze Intersection Patterns (Competitive, Non-competitive, etc.) plot_lineweaver_burk->analyze_plots determine_ki Determine Ki from Secondary Plots analyze_plots->determine_ki end End determine_ki->end

Caption: Logical workflow for determining the mode of enzyme inhibition.

Conclusion

The data presented in this guide clearly establish this compound as a potent inhibitor of monoamine oxidase, with a notable selectivity for the MAO-B isoform. Its reversible and competitive mode of inhibition, coupled with its significant potency, positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases where MAO-B plays a critical pathological role. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a therapeutic agent.

References

The Binding Affinity of Yangonin for Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its psychoactive and anxiolytic properties. Emerging research has elucidated that the endocannabinoid system, a crucial regulator of various physiological processes, is a key molecular target of this compound. This technical guide provides an in-depth analysis of the binding affinity of this compound for cannabinoid receptors, focusing on the type 1 (CB1) and type 2 (CB2) receptors. This document synthesizes the current quantitative data, details the experimental methodologies employed in these findings, and visualizes the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

This compound has demonstrated a selective and moderate affinity for the human cannabinoid CB1 receptor, while exhibiting significantly lower affinity for the CB2 receptor. This selectivity suggests a specific interaction with the central nervous system, where CB1 receptors are predominantly expressed. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported binding affinities of this compound for human CB1 and CB2 receptors.

CompoundReceptorBinding Affinity (Ki)Reference
This compoundHuman CB10.72 µM[1][2][3][4][5]
This compoundHuman CB2> 10 µM[1][2][3][4][5]

Experimental Protocols

The determination of this compound's binding affinity for cannabinoid receptors has been primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor.

Radioligand Displacement Assay for CB1 and CB2 Receptors

This protocol outlines the general methodology used to determine the binding affinity (Ki) of this compound.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably transfected with the human recombinant CB1 or CB2 receptor.[5][6]

  • Radioligand: [³H]CP-55,940, a high-affinity synthetic cannabinoid agonist.[5]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[5]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]

  • Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).[7]

  • Scintillation Counter and Scintillation Fluid. [7]

2. Procedure:

  • Preparation of Reagents: Serial dilutions of this compound are prepared in the assay buffer. The radioligand ([³H]CP-55,940) is diluted to a final concentration of approximately 0.5-1.0 nM.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate with the following conditions:

    • Total Binding: Contains the cell membranes and the radioligand.

    • Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.

    • Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of this compound.[7]

  • Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5][6]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[7]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathways and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

Upon binding of an agonist, such as this compound, to the CB1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

G_Protein_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->CB1 Binds ATP ATP ATP->AC Ca_ion_in->Ca_channel Influx

Caption: Simplified CB1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Membranes (HEK-293 with CB1/CB2) Incubation Incubate Components (Membranes, Radioligand, this compound) Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]CP-55,940) Ligand_Prep->Incubation Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Incubation Filtration Filter and Wash (Separate Bound from Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available data robustly indicate that this compound is a selective ligand for the cannabinoid CB1 receptor with a moderate binding affinity in the sub-micromolar range.[1][2][3][4][5] Its weak interaction with the CB2 receptor further underscores this selectivity. The agonistic activity of this compound at the CB1 receptor provides a plausible mechanism for the observed psychoactive effects of kava preparations.[1][8] The detailed experimental protocols and workflows presented in this guide offer a foundational understanding for researchers aiming to further investigate the pharmacology of this compound and other kavalactones on the endocannabinoid system. Future research could focus on elucidating the precise downstream signaling events and functional consequences of this compound's interaction with the CB1 receptor, paving the way for potential therapeutic applications.

References

The Synergistic Potential of Yangonin: A Technical Guide to its Interactions with Other Kavalactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. While its individual mechanisms of action are increasingly understood, its synergistic interactions with other compounds, particularly fellow kavalactones, are a critical area of research for unlocking the full therapeutic potential of kava-based preparations. This technical guide synthesizes the current understanding of this compound's synergistic effects, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways. Although direct quantitative studies on the synergistic effects of this compound with other kavalactones are limited, this document draws upon research into its synergy with other therapeutic agents to provide a framework for future investigation.

Quantitative Analysis of this compound's Synergistic Effects

While qualitative statements suggest that this compound acts synergistically with other kavalactones to produce the characteristic effects of kava, robust quantitative data is primarily available for its interactions with non-kavalactone compounds.[1] A key example is its synergistic activity with the chemotherapeutic agent docetaxel (B913) and another natural compound, flavokawain A, in bladder cancer cells.[2][3] This research provides a valuable model for assessing synergy.

Table 1: Synergistic Growth Inhibition of this compound in Combination with Docetaxel and Flavokawain A in UMUC-3 Bladder Cancer Cells [2]

CombinationConcentrationGrowth Inhibition vs. Single AgentCombination Index (CI)Interpretation
This compound + Docetaxel50 µg/mL this compound + 5 nmol/L Docetaxel56% increase in potency0.183 (at 5 µg/mL this compound)Strong Synergy
0.466 (at 12.5 µg/mL this compound)Synergy
This compound + Flavokawain A50 µg/mL this compound + Flavokawain A36% to 52% improvement in potency0.746 (at 5 µg/mL this compound)Synergy
0.560 (at 12.5 µg/mL this compound)Synergy

Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Postulated Mechanisms of Synergy with Other Kavalactones

The synergistic effects of the complete kava extract are thought to arise from the complex interplay of its constituent kavalactones.[1] While direct experimental evidence is still emerging, potential mechanisms of synergy between this compound and other kavalactones can be inferred from their individual pharmacological profiles.

  • Multi-Target Receptor Modulation: Kavalactones act on various neurotransmitter systems. This compound is a notable agonist of the cannabinoid 1 (CB1) receptor, with a binding affinity (Ki) of 0.72 µM.[4][5][6] Other kavalactones, such as kavain, methysticin, and dihydromethysticin, primarily potentiate GABA-A receptor activity.[4][7] The simultaneous modulation of both the endocannabinoid and GABAergic systems could lead to synergistic anxiolytic and sedative effects.

  • Pharmacokinetic Interactions: Studies involving the administration of kava resin to mice have shown that the absorption of several kavalactones, including this compound, dihydrokavain, kavain, and desmethoxythis compound (B154216), into the brain is greater than when these compounds are administered individually.[8] This suggests a synergistic pharmacokinetic interaction where certain kavalactones may enhance the bioavailability or transport of others across the blood-brain barrier.

  • Enzyme Inhibition: All six major kavalactones are reversible inhibitors of monoamine oxidase B (MAO-B), with this compound and desmethoxythis compound being the most potent.[9] this compound's IC50 for MAO-B inhibition is 0.085 µM.[6] The combined MAO-B inhibition by multiple kavalactones could lead to a synergistic increase in synaptic dopamine (B1211576) levels, contributing to the mood-elevating effects of kava.

Experimental Protocols for Assessing Synergy

The following protocols are based on methodologies used in published studies on this compound and other synergistic interactions.[2][10][11][12]

Protocol for Checkerboard Microdilution Assay to Determine Fractional Inhibitory Concentration (FIC) Index

This in vitro method is widely used to quantify the synergistic, additive, or antagonistic effects of two compounds.

  • Preparation of Compounds: Prepare stock solutions of this compound and another kavalactone (e.g., Kavain) in a suitable solvent like DMSO.

  • Serial Dilutions: In a 96-well microplate, perform serial dilutions of this compound along the y-axis and the second kavalactone along the x-axis. This creates a matrix of different concentration combinations.

  • Cell Seeding: Add a suspension of the target cells (e.g., a cancer cell line or a neuronal cell line) to each well at a predetermined density.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or resazurin (B115843) assay.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) or IC50 for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Kavalactone X = (MIC of Kavalactone X in combination) / (MIC of Kavalactone X alone)

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Kavalactone X.

    • Interpret the FICI: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism.[10][11]

Protocol for In Vivo Anti-Hyperalgesia Assessment in a Rodent Model

This protocol, adapted from studies on this compound's analgesic effects, can be used to assess synergistic pain relief.[13]

  • Animal Model: Use male Sprague-Dawley rats. Induce inflammatory hyperalgesia by injecting carrageenan into the plantar surface of one hind paw.

  • Compound Administration: Administer this compound, another kavalactone, or a combination of both via intrathecal injection. Include a vehicle control group.

  • Nociceptive Testing: Measure the paw withdrawal latency to a thermal stimulus using a plantar test at baseline and at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal latencies between the different treatment groups. A significantly greater increase in withdrawal latency in the combination group compared to the individual compound groups suggests synergy.

Signaling Pathways and Visualizations

This compound's Synergistic Action on the mTOR Pathway

In bladder cancer cells, this compound induces autophagy by inhibiting the mTOR signaling pathway.[2][3][14] This sensitizes the cells to apoptosis-inducing agents. This compound achieves this by increasing the expression of LKB1 and decreasing the phosphorylation of Akt and other downstream targets of mTORC1.[2]

mTOR_Pathway_Synergy cluster_input Synergistic Agents cluster_pathway Cellular Signaling This compound This compound LKB1 LKB1 This compound->LKB1 Upregulates Akt Akt This compound->Akt Inhibits Phosphorylation Apoptosis_Inducer Apoptosis-Inducing Agent (e.g., Flavokawain A) Apoptosis Apoptosis Apoptosis_Inducer->Apoptosis mTORC1 mTORC1 LKB1->mTORC1 Inhibits Akt->mTORC1 Activates Autophagy Autophagy Induction mTORC1->Autophagy Inhibits Autophagy->Apoptosis Sensitizes to

Caption: this compound inhibits the mTOR pathway, inducing autophagy and sensitizing cancer cells to apoptosis.

Experimental Workflow for Synergy Assessment

The process of identifying and validating synergistic interactions involves a logical progression from in vitro screening to in vivo confirmation.

Synergy_Workflow A In Vitro Screening (Checkerboard Assay) B Calculate FIC Index A->B C Identify Synergistic Pairs (FICI <= 0.5) B->C D Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Assays) C->D E In Vivo Model Testing (e.g., Analgesia, Anxiety Models) C->E F Confirm Synergistic Effect E->F

Caption: A typical experimental workflow for the identification and validation of synergistic drug interactions.

Postulated Multi-Target Synergy in the CNS

The anxiolytic effects of kava are likely due to the combined action of different kavalactones on multiple CNS targets. This compound's unique action on CB1 receptors complements the GABAergic activity of other kavalactones.

CNS_Synergy_Hypothesis This compound This compound CB1_Receptor CB1 Receptor This compound->CB1_Receptor Agonism Other_Kavalactones Other Kavalactones (e.g., Kavain, Methysticin) GABA_A_Receptor GABA-A Receptor Other_Kavalactones->GABA_A_Receptor Potentiation Anxiolytic_Effect Enhanced Anxiolytic Effect CB1_Receptor->Anxiolytic_Effect GABA_A_Receptor->Anxiolytic_Effect

Caption: Hypothesized synergy between this compound and other kavalactones via multi-target CNS modulation.

Conclusion and Future Directions

The concept of synergy is central to understanding the pharmacology of kava. While quantitative evidence for this compound's synergistic interactions with other kavalactones is not yet fully established, the available data from its synergy with other agents and the distinct mechanisms of action of individual kavalactones provide a strong rationale for such effects. Future research should prioritize systematic in vitro and in vivo studies, employing methodologies such as the checkerboard assay and relevant behavioral models, to quantify the synergistic potential of this compound in combination with other major kavalactones. Elucidating these interactions is paramount for the development of standardized, efficacious, and safe kava-based therapeutics.

References

Investigating the Antifungal Activities of Yangonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its diverse pharmacological activities. While extensively studied for its anxiolytic, sedative, and neuroprotective properties, emerging evidence suggests a potential role for this compound as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activities, including available quantitative data, detailed experimental protocols for its evaluation, and a discussion of potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development who are interested in exploring the therapeutic potential of this compound.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products have historically been a rich source of new therapeutic leads, offering chemical diversity and unique mechanisms of action. This compound, one of the six major kavalactones found in the roots of the kava plant, has demonstrated a range of biological effects, including modulation of cannabinoid receptors and inhibition of monoamine oxidase.[1] Preliminary studies have also indicated its potential as an antifungal compound, particularly against phytopathogenic fungi.[1][2] This guide aims to consolidate the existing, albeit limited, data on this compound's antifungal properties and to provide a framework for future research in this area.

Quantitative Antifungal Activity of this compound

Quantitative data on the antifungal activity of this compound is currently limited. However, a key study investigating the fungicidal activities of the major kavalactones from Piper methysticum provides foundational evidence for its efficacy. The study reported that a mixture of six major kavalactones, including this compound, exhibited significant growth inhibition of several plant pathogenic fungi at a concentration range of 10-50 ppm.

Table 1: Antifungal Activity of Major Kavalactones (including this compound)

Fungal SpeciesConcentration for Significant Inhibition (ppm)
Colletotrichum gloeosporides10-50
Fusarium solani10-50
Fusarium oxysporum10-50
Trichoderma viride10-50

Data sourced from Xuan et al., 2006.[1]

Experimental Protocols

To facilitate further investigation into the antifungal properties of this compound, this section provides detailed, generalized protocols for key in vitro antifungal assays. These protocols are based on established methodologies and can be adapted for testing this compound against a variety of fungal species.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to the appropriate concentration in a suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions: Serially dilute the this compound stock solution in the broth medium across the wells of the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add a standardized fungal inoculum to each well containing the diluted this compound, the positive control, and the negative control. The final inoculum concentration should be in accordance with CLSI or EUCAST guidelines.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C for Candida species, 25-28°C for many molds) for a specified period (typically 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of this compound that causes a significant reduction in growth compared to the negative control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in Plate prep_this compound->prep_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate inoculate->incubate read_plate Read Plate (Visual/Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Generalized workflow for MIC determination.
Agar (B569324) Diffusion Assay (Disk Diffusion or Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the test compound through an agar medium.

Materials:

  • This compound solution of known concentration

  • Sterile petri dishes

  • Agar medium suitable for the test fungus (e.g., Sabouraud Dextrose Agar, Potato Dextrose Agar)

  • Fungal inoculum

  • Sterile paper disks or a sterile cork borer

  • Positive and negative controls

Procedure:

  • Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Evenly spread a standardized fungal inoculum over the surface of the agar.

  • Application of this compound:

    • Disk Diffusion: Impregnate sterile paper disks with a known volume of the this compound solution and place them on the inoculated agar surface.

    • Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume of the this compound solution into each well.

  • Incubation: Incubate the plates at the appropriate temperature for 24-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk or well where fungal growth is prevented). A larger zone of inhibition indicates greater antifungal activity.

Potential Mechanisms of Antifungal Action

The precise molecular mechanisms by which this compound exerts its antifungal effects have not been elucidated. However, based on its known bioactivities in other systems and the common mechanisms of action of other antifungal agents, several potential pathways can be hypothesized.

Disruption of Fungal Cell Membrane Integrity

Many antifungal compounds target the fungal cell membrane, a critical structure for maintaining cellular homeostasis. This compound's lipophilic nature may facilitate its interaction with and insertion into the lipid bilayer of the fungal membrane. This could lead to:

  • Alteration of Membrane Fluidity: Disruption of the ordered structure of the membrane, affecting the function of membrane-bound proteins.

  • Increased Permeability: Formation of pores or channels, leading to the leakage of essential intracellular components and ultimately cell death.

Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its biosynthesis is a common target for azole and other classes of antifungal drugs. This compound could potentially interfere with one of the enzymatic steps in the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (e.g., Erg11p) This compound This compound This compound->inhibition inhibition->lanosterol

Hypothetical inhibition of ergosterol biosynthesis.
Induction of Apoptosis and Oxidative Stress

This compound has been shown to induce apoptosis in human cancer cells. A similar mechanism could be at play in fungal cells. This could involve:

  • Generation of Reactive Oxygen Species (ROS): this compound might disrupt mitochondrial function, leading to an overproduction of ROS. Elevated ROS levels can cause damage to cellular components such as DNA, proteins, and lipids, triggering an apoptotic cascade.

  • Activation of Fungal Caspases or Metacaspases: These proteases play a crucial role in the execution of apoptosis.

apoptosis_pathway This compound This compound mitochondria Mitochondria This compound->mitochondria ros Increased ROS mitochondria->ros damage Cellular Damage (DNA, Proteins, Lipids) ros->damage metacaspases Metacaspase Activation damage->metacaspases apoptosis Apoptosis metacaspases->apoptosis

References

Methodological & Application

Application Note: Quantification of Yangonin in Kava Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (B3030397) (Piper methysticum) is a plant native to the Pacific Islands, traditionally consumed for its anxiolytic and sedative properties. These effects are attributed to a class of compounds known as kavalactones, with yangonin being one of the six major kavalactones.[1] Accurate quantification of individual kavalactones like this compound is crucial for the standardization of kava-based products, ensuring quality control, and for pharmacokinetic studies.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely adopted technique for the analysis of kavalactones in various sample matrices, offering excellent separation and sensitivity.[2][3]

This application note provides a detailed protocol for the quantification of this compound in kava extracts using an HPLC-UV method. The described methodology is based on established and validated procedures to ensure accuracy and reproducibility.

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to chromatographic analysis.

Sample Preparation

Proper sample preparation is critical to prevent the degradation and isomerization of this compound.[4][5][6] The use of non-alcoholic solvents like acetonitrile (B52724) is recommended to minimize the conversion of this compound to its cis-isomer.[4][5][6][7]

Protocol for Kava Root and Finished Products (Capsules, Tablets):

  • Weighing: Accurately weigh approximately 100 mg of finely powdered kava root or the contents of a capsule/tablet into a suitable extraction tube.

  • Extraction: Add 10 mL of methanol (B129727) or acetonitrile. For optimal extraction, vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes.[2] Some methods suggest an initial extraction with methanol followed by acetone.[3][8]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[2]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2][9]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.[2]

Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound and other kavalactones.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[2]
Column C18 column (e.g., Agilent Poroshell C18, Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm).[3][4][8]
Mobile Phase A gradient of acetonitrile and water is commonly used.[9] For example, starting with 40% acetonitrile and increasing to 70% over 30 minutes. An isocratic mobile phase can also be employed.
Flow Rate Typically in the range of 0.25 - 1.0 mL/min, depending on the column dimensions.
Column Temperature Elevated temperatures, such as 60 °C, can improve separation.[4][5][6]
Detection Wavelength This compound and desmethoxythis compound (B154216) show strong absorbance at 350 nm .[2][4][10] For simultaneous analysis of other kavalactones like methysticin, dihydromethysticin, kavain, and dihydrokavain, a wavelength of 240 nm is also used.[3][8][11] A photodiode array (PDA) detector is recommended for optimal wavelength selection.[2]
Injection Volume 10 - 20 µL.
Standard Preparation and Calibration
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 75 µg/mL.[2][4][5][6]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area at 350 nm. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.[4]

Data Presentation: Quantitative Summary

The following tables summarize the validation parameters for the HPLC-UV quantification of this compound and other kavalactones from various studies.

Table 1: Method Validation Parameters for Kavalactone Quantification
AnalyteLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Average Recovery (%)
This compound 0.5 - 750.422[5][6]99.0 - 102.3[4][5][6]
Methysticin0.5 - 750.454[5][6]99.0 - 102.3[4][5][6]
Dihydromethysticin0.5 - 750.480[5][6]99.0 - 102.3[4][5][6]
Kavain0.5 - 750.277[5][6]99.0 - 102.3[4][5][6]
Dihydrokavain0.5 - 750.686[5][6]99.0 - 102.3[4][5][6]
Desmethoxythis compound0.5 - 750.189[5][6]99.0 - 102.3[4][5][6]

Note: The presented values are based on published data and should be independently verified during method validation.

Mandatory Visualizations

Experimental Workflow Diagram

HPLC_Workflow Sample Kava Sample (Root, Extract, Capsule) Extraction Solvent Extraction (Acetonitrile/Methanol) + Sonication Sample->Extraction Centrifuge Centrifugation (4000 rpm, 15 min) Extraction->Centrifuge Filter Filtration (0.45 µm Syringe Filter) Centrifuge->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC_System HPLC-UV System (C18 Column, UV @ 350 nm) HPLC_Vial->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Quantification Quantification (Peak Area vs. Calibration Curve) Data_Acquisition->Quantification Result This compound Concentration Quantification->Result

Caption: HPLC-UV workflow for this compound quantification in kava extracts.

Relationship of Major Kavalactones

Kavalactones Kavalactone_Core Kavalactone Core Structure This compound This compound Kavalactone_Core->this compound DMY Desmethoxythis compound Kavalactone_Core->DMY Kavain Kavain Kavalactone_Core->Kavain DHK Dihydrokavain Kavalactone_Core->DHK Methysticin Methysticin Kavalactone_Core->Methysticin DHM Dihydromethysticin Kavalactone_Core->DHM

Caption: Structural relationship of the six major kavalactones.

Conclusion

The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate approach for the quantification of this compound in kava extracts. Adherence to the detailed protocols for sample preparation and chromatographic analysis is essential for obtaining reproducible results. This method can be readily implemented in a laboratory setting for routine quality control of kava raw materials and finished products, as well as for research purposes in the fields of phytochemistry and drug development. Proper method validation is crucial to ensure accurate and precise results for specific sample matrices.

References

Application Note: High-Purity Isolation of Yangonin from Piper methysticum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piper methysticum, commonly known as kava (B3030397), is a plant native to the Pacific Islands, where a beverage derived from its roots has been used for centuries in social and ceremonial contexts.[1] The primary pharmacologically active constituents of kava are a class of compounds called kavalactones.[2] Yangonin is one of the six major kavalactones, recognized for its interaction with the brain's cannabinoid receptors and other neurological pathways.[3][4] The isolation of pure this compound is essential for pharmacological research, development of novel therapeutics, and quality control of kava-derived products.[1]

This document provides a detailed protocol for the efficient isolation and purification of this compound from the dried roots of Piper methysticum. The methodology employs solvent extraction to create a crude kavalactone-rich extract, followed by silica (B1680970) gel column chromatography for the separation and purification of this compound.[1][5] Furthermore, methods for the analytical confirmation of purity and structural integrity are described.

Data Presentation: Kavalactone Yields

The yield of this compound is highly dependent on the plant material, extraction solvent, and purification technique employed. The following table summarizes quantitative data from published studies.

KavalactoneExtraction SolventYield (mg/g of dry root)Purification MethodAnalytical MethodReference
This compoundEthyl Acetate (B1210297)2.09Column ChromatographyGC-MS[6][7][8]
5,6-dehydrokavainEthyl Acetate2.75Column ChromatographyGC-MS[6][8]
This compoundAcetone-Acetonitrile (4:1) then Ethyl Acetate Partition~0.42 (70.3 mg from 165.9 g root)Column ChromatographyGC-MS, ESI-MS, NMR[6][9]

Experimental Protocols

Protocol 1: Solvent Extraction of Crude Kavalactones

This protocol details the initial extraction of a kavalactone mixture from powdered kava root. Acetone (B3395972) is utilized as the extraction solvent due to its high efficiency in solubilizing kavalactones.[1][5]

Materials and Reagents:

  • Dried and finely powdered kava root (Piper methysticum)

  • Acetone (ACS grade)

  • Erlenmeyer flask (1 L)

  • Magnetic stirrer and stir bar

  • Sonication bath

  • Filtration apparatus (e.g., Büchner funnel, Whatman No. 1 filter paper)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 100 g of finely powdered kava root and transfer it to a 1 L Erlenmeyer flask.[1]

  • Add 500 mL of acetone to the flask.[1]

  • To enhance extraction efficiency, place the flask in a sonication bath for 30 minutes at room temperature.[1]

  • Following sonication, stir the mixture for an additional 2 hours using a magnetic stirrer.[1]

  • Filter the mixture through a Büchner funnel to separate the acetone extract from the plant residue.[1]

  • To ensure maximum recovery, repeat the extraction process on the root residue with an additional 300 mL of acetone.[1]

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 45°C.[1][7]

  • Continue evaporation until a thick, resinous crude extract is obtained.[5]

  • Dry the crude extract completely in a vacuum oven at 40°C to remove all residual solvent. The resulting crude kavalactone extract can be stored at -20°C for future use.[7]

Protocol 2: Purification of this compound via Column Chromatography

This protocol describes the separation of this compound from the crude kavalactone extract using silica gel column chromatography.[1] A gradient elution is employed, gradually increasing solvent polarity to separate the different kavalactones.[5]

Materials and Reagents:

  • Crude kavalactone extract (from Protocol 1)

  • Silica gel (for column chromatography, 70-230 mesh)[1]

  • Hexane (B92381) (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column (e.g., 5 cm diameter, 50 cm length)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254), developing tank, and UV lamp (254 nm)

  • Fraction collector and collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed, draining excess hexane until the solvent level is just above the silica surface.[7]

  • Sample Loading: Dissolve approximately 5 g of the crude kava extract in a minimal volume of a 1:1 mixture of hexane and ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.[1][7]

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by sequentially adding increasing proportions of ethyl acetate to the hexane. A suggested gradient is as follows:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 100% Ethyl Acetate[1]

  • Fraction Collection: Collect eluate in approximately 20 mL fractions using a fraction collector.[1]

  • TLC Monitoring: Monitor the separation by spotting collected fractions onto TLC plates. Develop the plates in a hexane:ethyl acetate (7:3) solvent system and visualize the separated compounds under UV light at 254 nm.[1]

  • Pooling and Concentration: Identify and combine the fractions that show a prominent spot corresponding to the Rf value of a pure this compound standard.[1]

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to yield purified this compound, which appears as pale yellow crystals.[1][3]

Protocol 3: Purity Assessment and Structural Confirmation

The identity and purity of the isolated this compound must be confirmed using rigorous analytical techniques.[1]

A. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • System: An HPLC system equipped with a UV detector.[3]

  • Column: C18 column.[1]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile.[1]

  • Analysis: Analyze the purified fraction and compare its retention time with that of a pure this compound standard. Purity is determined by the peak area percentage.[1][3] The quantitation limit for this compound can be approximately 0.422 µg/mL.[10]

B. Nuclear Magnetic Resonance (NMR) for Structural Elucidation:

  • For unambiguous confirmation of the chemical structure, record ¹H and ¹³C NMR spectra of the isolated compound.[1]

  • Compare the resulting spectra with published data for this compound to verify its identity.[1]

Visualizations: Workflow and Signaling Pathway

// Node Definitions start [label="Dried Piper methysticum\nRoot Powder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(Acetone, Sonication)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filtration & Concentration\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; crude_extract [label="Crude Kavalactone Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; column_chrom [label="Silica Gel Column Chromatography\n(Hexane:Ethyl Acetate Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fraction_collection [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; tlc [label="TLC Analysis of Fractions\n(UV 254 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pooling [label="Pool this compound-Rich Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_evaporation [label="Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; pure_this compound [label="Pure this compound Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Purity & Structural Analysis\n(HPLC, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges (Workflow) start -> extraction; extraction -> filtration; filtration -> crude_extract; crude_extract -> column_chrom; column_chrom -> fraction_collection; fraction_collection -> tlc; tlc -> pooling; pooling -> final_evaporation; final_evaporation -> pure_this compound; pure_this compound -> analysis; } 🔚dot Caption: Experimental workflow for the isolation of pure this compound.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; rpS6 [label="rpS6", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Translation [label="Cap-Dependent Translation\n(Protein Synthesis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> LKB1 [arrowhead=normal, color="#34A853", label="Upregulates"]; this compound -> Akt [label="De-phosphorylates"]; LKB1 -> mTORC1 [label="Inhibits"]; Akt -> mTORC1 [arrowhead=normal, color="#34A853", label="Activates"]; mTORC1 -> p70S6K [arrowhead=normal, color="#34A853"]; mTORC1 -> fourEBP1 [label="Phosphorylates &\nInactivates"]; p70S6K -> rpS6 [arrowhead=normal, color="#34A853"]; rpS6 -> Translation [arrowhead=normal, color="#34A853"]; fourEBP1 -> Translation; } 🔚dot Caption: this compound inhibits the mTOR pathway, affecting protein synthesis.[11]

References

Application Notes and Protocols: Yangonin as a Pharmacological Tool for Studying CB1 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin, a kavalactone derived from the kava (B3030397) plant (Piper methysticum), has emerged as a valuable pharmacological tool for investigating the cannabinoid type 1 (CB1) receptor system. Its selective agonist activity at the CB1 receptor provides a means to probe the receptor's role in various physiological and pathological processes.[1][2] These application notes provide a comprehensive guide for utilizing this compound in preclinical research, detailing its pharmacological properties, experimental protocols for key functional assays, and visualizations of relevant signaling pathways and workflows.

This compound's utility as a research tool is underscored by its ability to elicit CB1-mediated effects, such as the reduction of nociception and inflammatory pain, which are reversible by co-administration of a CB1 receptor antagonist.[1] This demonstrates its specific engagement with the CB1 receptor, making it a reliable agent for studying the downstream consequences of CB1 activation.

Pharmacological Profile of this compound

This compound exhibits a moderate binding affinity for the human CB1 receptor and demonstrates significant selectivity over the cannabinoid type 2 (CB2) receptor.[3] This selectivity is crucial for dissecting the specific contributions of the CB1 receptor in experimental systems where both receptor subtypes may be present.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining this compound's interaction with the CB1 receptor.

ParameterValueReceptorSpeciesAssay TypeReference
Binding Affinity (Kᵢ) 0.72 µMCB1HumanRadioligand Displacement[3]
IC₅₀ 1.79 µMCB1HumanRadioligand Displacement[4]
Binding Affinity (Kᵢ) > 10 µMCB2HumanRadioligand Displacement[3]

Experimental Protocols

To facilitate the use of this compound as a pharmacological tool, detailed protocols for key in vitro functional assays are provided below. These assays are fundamental for characterizing the agonistic properties of this compound and for investigating the cellular consequences of CB1 receptor activation.

CB1 Receptor-Mediated Inhibition of cAMP Accumulation

This assay measures the ability of a CB1 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, typically stimulated by forskolin (B1673556).

Principle: The CB1 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Agonist binding activates the inhibitory Gαi subunit, which in turn inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Culture HEK293-hCB1 cells in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well or 384-well plates at a density optimized for the chosen cAMP assay kit and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations.

  • Assay: a. Wash the cells with pre-warmed assay buffer. b. Add the PDE inhibitor to all wells to prevent cAMP degradation. c. Add the various concentrations of this compound or a reference agonist to the respective wells. d. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. e. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. f. Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis: a. Normalize the data to the forskolin-only treated wells (100%) and basal (unstimulated) wells (0%). b. Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. c. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay directly measures the activation of G-proteins upon agonist binding to the CB1 receptor.

Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state, and the amount of incorporated radioactivity is quantified.

Materials:

  • Cell membranes prepared from cells or tissues expressing the CB1 receptor

  • This compound

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • GTPγS (unlabeled, for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable source (e.g., HEK293-hCB1 cells or rodent brain tissue) using standard homogenization and centrifugation techniques.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay: a. In a microplate, add cell membranes, GDP, and the various concentrations of this compound or a reference agonist. b. Initiate the binding reaction by adding [³⁵S]GTPγS. c. For determining non-specific binding, add a high concentration of unlabeled GTPγS to a set of wells. d. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration: a. Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding from all other readings to obtain specific binding. b. Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration. c. Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Principle: A common method for this assay is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation. The CB1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.

Materials:

  • PathHunter® CHO-K1 hCB1R β-Arrestin cell line (or equivalent)

  • This compound

  • Reference CB1 agonist (e.g., CP55,940)

  • PathHunter® Detection Reagent Kit

  • Cell culture medium and supplements

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Culture and Seeding: a. Culture the PathHunter® CHO-K1 hCB1R β-Arrestin cells according to the supplier's instructions. b. Seed the cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Assay: a. Add the compound solutions to the respective wells of the cell plate. b. Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Signal Detection: a. Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol. b. Add the detection reagent to each well. c. Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). b. Plot the normalized response against the logarithm of the this compound concentration. c. Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the use of this compound as a pharmacological tool for studying CB1 agonism.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/βγ CB1->G_protein Activates Arrestin β-Arrestin CB1->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_protein->AC Inhibits This compound This compound (Agonist) This compound->CB1 Binds ATP ATP ATP->AC PKA Protein Kinase A (downstream effects) cAMP->PKA Activates Internalization Receptor Internalization Arrestin->Internalization

CB1 Receptor Signaling Pathway Activated by this compound

Experimental_Workflow_cAMP start Start cell_culture Culture HEK293-hCB1 Cells start->cell_culture seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate prepare_compounds Prepare this compound Serial Dilutions seed_plate->prepare_compounds add_compounds Add this compound to Cells prepare_compounds->add_compounds add_forskolin Add Forskolin to Stimulate cAMP add_compounds->add_forskolin incubate Incubate at 37°C add_forskolin->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analyze_data Data Analysis (EC50, Emax) measure_cAMP->analyze_data end End analyze_data->end

Experimental Workflow for a CB1 cAMP Assay

Yangonin_Tool_Logic cluster_premise Premise cluster_application Application cluster_conclusion Conclusion premise1 This compound is a selective CB1 agonist application1 Treat cells/tissues with this compound premise1->application1 premise2 CB1 activation leads to specific cellular responses application2 Measure downstream cellular endpoints (e.g., cAMP, G-protein activation, pain response) premise2->application2 application1->application2 conclusion1 Observed effects can be attributed to CB1 agonism application2->conclusion1 conclusion2 Elucidate the role of CB1 in the studied process conclusion1->conclusion2

References

Application Notes and Protocols: Cell-Based Assays to Determine Yangonin's Effect on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin is a kavalactone found in the kava (B3030397) plant (Piper methysticum) that has been shown to modulate the activity of γ-aminobutyric acid type A (GABA-A) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system, making them a key target for therapeutic agents aimed at treating anxiety, epilepsy, and insomnia. Understanding the interaction of compounds like this compound with GABA-A receptors is crucial for elucidating their mechanism of action and potential therapeutic applications.

These application notes provide detailed protocols for cell-based assays to characterize the effect of this compound on GABA-A receptors. The methodologies described include radioligand binding assays to determine binding affinity and functional assays, such as electrophysiology and fluorescence-based membrane potential assays, to assess the modulatory effects of this compound on receptor function.

Quantitative Data Summary

The available quantitative data on the interaction of this compound with GABA-A receptors is primarily from radioligand binding studies. Functional data from electrophysiological or fluorescence-based assays are limited in publicly available literature. The following table summarizes the key findings.

Assay TypeRadioligandPreparationThis compound ConcentrationEffectReference
Radioligand Binding Assay[3H]Bicuculline Methochloride ([3H]BMC)Not specified1 µM~21% increase in specific binding[1]

Note: this compound did not show significant inhibition of [3H]flunitrazepam binding, indicating that its modulatory action is not mediated through the benzodiazepine (B76468) binding site on the GABA-A receptor.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABA-A receptor signaling pathway and the general workflow for assessing the modulatory effects of this compound.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Cl⁻ Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 1. GABA-A receptor signaling pathway modulated by this compound.

Experimental_Workflow start Start: Hypothesis This compound modulates GABA-A receptors assay_selection Assay Selection start->assay_selection binding_assay Radioligand Binding Assay (Affinity) assay_selection->binding_assay functional_assay Functional Assays (Efficacy & Potency) assay_selection->functional_assay data_analysis Data Analysis (IC₅₀, EC₅₀, % Potentiation) binding_assay->data_analysis electrophysiology Electrophysiology (e.g., Patch-Clamp) functional_assay->electrophysiology fluorescence_assay Fluorescence Assay (e.g., FLIPR) functional_assay->fluorescence_assay electrophysiology->data_analysis fluorescence_assay->data_analysis conclusion Conclusion Characterization of this compound's Effect data_analysis->conclusion

Figure 2. Experimental workflow for characterizing this compound's effect.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound at the GABA-A receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine if this compound interacts with the GABA-A receptor and to quantify its binding affinity (IC₅₀/Kᵢ).

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).

  • Radioligand: [3H]Muscimol or [3H]GABA for the orthosteric site, or [3H]Bicuculline Methochloride ([3H]BMC) to assess modulation.

  • Unlabeled Ligands: GABA (for non-specific binding), this compound.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, filter plates.

Procedure:

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in Binding Buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in Binding Buffer and determine the protein concentration (e.g., Bradford assay). Store at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add in the following order:

      • Binding Buffer

      • Radioligand (final concentration ~Kd)

      • This compound dilution (or buffer for total binding, or excess unlabeled GABA for non-specific binding)

      • Membrane preparation (20-50 µg of protein)

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Binding Buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Automated Patch-Clamp Electrophysiology

This protocol provides a method for the detailed characterization of the potency and efficacy of this compound as a modulator of GABA-A receptor function.[2][3][4]

Objective: To measure the effect of this compound on GABA-induced chloride currents.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • Compounds: GABA, this compound.

  • Equipment: Automated patch-clamp system (e.g., QPatch, IonFlux).

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in the extracellular solution at a concentration of 1-5 x 10⁶ cells/mL.

  • Electrophysiological Recording:

    • Load the cell suspension and solutions onto the automated patch-clamp system.

    • Establish whole-cell patch-clamp configuration.

    • Hold the membrane potential at -60 mV.

    • To assess potentiation, apply a sub-maximal concentration of GABA (EC₁₀-EC₂₀) alone to establish a baseline current.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 minutes, followed by co-application of this compound and the same sub-maximal concentration of GABA.

    • Record the GABA-induced chloride current in the absence and presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current for each condition.

    • Calculate the percentage potentiation of the GABA response by this compound at each concentration.

    • Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data to a concentration-response curve to determine the EC₅₀ value for potentiation.

Protocol 3: FLIPR Membrane Potential Assay

This high-throughput assay is suitable for screening and characterizing GABA-A receptor modulators by measuring changes in cell membrane potential.[5][6][7][8]

Objective: To identify and characterize the modulatory effect of this compound on GABA-A receptor activity by measuring fluorescence changes corresponding to membrane potential.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a GABA-A receptor subtype.

  • Assay Kit: FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).

  • Compounds: GABA, this compound, positive control (e.g., diazepam), antagonist (e.g., bicuculline).

  • Buffer: Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Equipment: Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition and Fluorescence Reading:

    • Prepare serial dilutions of this compound and control compounds in Assay Buffer.

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading protocol, which includes:

      • A baseline fluorescence measurement.

      • Automated addition of this compound or control compounds (pre-incubation for 3-5 minutes).

      • Automated addition of an EC₂₀-EC₅₀ concentration of GABA.

      • Kinetic reading of fluorescence changes.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Calculate the response for each concentration of this compound.

    • For potentiation, normalize the data to the response of GABA alone.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ value.

Conclusion

The provided protocols offer a comprehensive framework for investigating the effects of this compound on GABA-A receptors using established cell-based assays. While existing data from radioligand binding studies suggest a modulatory role for this compound, further characterization using functional assays such as electrophysiology and FLIPR is necessary to fully elucidate its pharmacological profile, including its potency and efficacy as a GABA-A receptor modulator. These detailed methodologies will enable researchers to generate robust and reliable data to advance our understanding of the neuropharmacological properties of this compound.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Yangonin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of yangonin derivatives and the subsequent evaluation of their structure-activity relationships (SAR). This compound, a naturally occurring kavalactone from the kava (B3030397) plant (Piper methysticum), has garnered significant interest for its diverse biological activities, including anticancer, neuroprotective, and anxiolytic properties.[1][2] The protocols outlined below offer a framework for generating novel this compound analogues to explore and optimize their therapeutic potential.

I. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be efficiently achieved through a condensation reaction. A general and adaptable protocol is the base-catalyzed condensation of 4-methoxy-6-methyl-2H-pyran-2-one with various substituted aryl aldehydes.[3] This method allows for the introduction of a wide range of functional groups onto the pendant aryl ring, facilitating comprehensive SAR studies.

Protocol: General Synthesis of this compound Derivatives [3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-6-methyl-2H-pyran-2-one (1 equivalent) and the desired substituted aryl aldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

  • Base Addition: To the solution, add a catalytic amount of a strong base, for instance, sodium hydroxide (B78521) or potassium carbonate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives can be screened for various biological activities to establish SAR. Key areas of investigation include anticancer and neuroprotective effects.

A. Anticancer Activity

This compound has been shown to induce autophagic cell death in bladder cancer cells by inhibiting the mTOR signaling pathway.[4] SAR studies can elucidate the structural requirements for enhanced cytotoxic or cytostatic activity.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineActivityIC50 (µM)Reference
This compoundBladder Cancer (T24, UMUC3)Induces autophagic cell death15.2 (T24), 38.4 (UMUC3)[4]
Desmethoxythis compound----
Derivative 1e.g., Breast Cancer (MCF-7)e.g., Apoptosis inductionData to be determined-
Derivative 2e.g., Lung Cancer (A549)e.g., Cell cycle arrestData to be determined-

Experimental Protocols for Anticancer Activity Assessment

  • Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours.

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

    • Cell Treatment: Treat cancer cells with the this compound derivatives at the desired concentrations.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]

B. Neuroprotective Activity

Kavalactones, including this compound, have demonstrated neuroprotective properties through various mechanisms, such as the activation of the Nrf2/ARE pathway, which is a key cellular defense against oxidative stress.[6][7]

Table 2: Neuroprotective Activity of this compound Derivatives

CompoundMechanismAssayEC50/IC50 (µM)Reference
This compoundNrf2/ARE pathway activationReporter Gene AssayData to be determined[6]
MethysticinNrf2/ARE pathway activationReporter Gene AssayData to be determined[6]
KavainNrf2/ARE pathway activationReporter Gene AssayData to be determined[6]
Derivative 1e.g., Inhibition of oxidative stresse.g., ROS measurementData to be determined-
Derivative 2e.g., Anti-neuroinflammatorye.g., NF-κB inhibition assayData to be determined-

Experimental Protocols for Neuroprotective Activity Assessment

  • Neuroprotection Assay in Cell Culture:

    • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) or glial cells.

    • Induction of Neurotoxicity: Induce neurotoxicity using agents like hydrogen peroxide (H₂O₂) or amyloid-beta peptides.

    • Treatment: Co-treat the cells with the neurotoxic agent and various concentrations of the this compound derivatives.

    • Assessment of Cell Viability: Determine cell viability using the MTT assay to evaluate the neuroprotective effects of the derivatives.[7]

  • Western Blot Analysis for Nrf2 Pathway Activation:

    • Cell Treatment and Lysis: Treat neuronal cells with the this compound derivatives, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands to assess the activation of the Nrf2 pathway.[7]

III. Visualizations

The following diagrams illustrate the general workflow for SAR studies and the signaling pathways modulated by this compound.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (4-methoxy-6-methyl-2H-pyran-2-one & Aryl Aldehydes) reaction Condensation Reaction start->reaction purification Purification & Characterization reaction->purification derivatives This compound Derivatives Library purification->derivatives anticancer Anticancer Assays (MTT, Apoptosis, etc.) derivatives->anticancer neuro Neuroprotective Assays (Cell Viability, Western Blot, etc.) derivatives->neuro sar Structure-Activity Relationship (SAR) Analysis anticancer->sar neuro->sar lead_opt Lead Optimization sar->lead_opt mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition Autophagy Autophagy mTORC1->Autophagy inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth activation Nrf2_Pathway Kavalactones Kavalactones (e.g., this compound) Keap1 Keap1 Kavalactones->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

References

developing a yangonin-based positive control for Nrf2 activation assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Developing Yangonin as a Positive Control for Nrf2 Activation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[4] Upon exposure to stressors, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][5] This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's antioxidant capacity.[1][6]

Given its central role in cytoprotection, the Nrf2-ARE pathway is a key therapeutic target for diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and inflammatory conditions.[2][7][8] Assays designed to screen for Nrf2 activators are therefore essential in drug discovery. A reliable positive control is fundamental to validate these assays, ensuring that the assay system is responsive and providing a benchmark for comparing the potency of test compounds.

This compound is a major kavalactone found in the roots of the kava (B3030397) plant (Piper methysticum). While traditionally known for its anxiolytic and sedative properties, emerging research suggests that natural compounds with anti-inflammatory effects may also modulate cellular stress response pathways.[9] This application note provides a framework and detailed protocols for developing and validating this compound as a positive control for Nrf2 activation assays, including luciferase reporter assays, Western blotting, and quantitative PCR (qPCR).

Signaling Pathway and Experimental Overview

The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, Keap1 acts as an adaptor for a Cullin 3-based E3 ubiquitin ligase, targeting Nrf2 for continuous ubiquitination and degradation. Electrophiles or oxidative stress modify reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate into the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and activates ARE-driven gene expression.[4][5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination This compound This compound (Activator) This compound->Keap1 Inhibition Stress Oxidative Stress Stress->Keap1 Inhibition sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE Nrf2_nuc->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Gene Transcription

Caption: The Keap1-Nrf2 signaling pathway and point of activation.

Experimental Validation Workflow

The validation of this compound as a positive control involves a multi-step process. First, an ARE-luciferase reporter assay is used to confirm that this compound can induce Nrf2-dependent transcriptional activity in a dose- and time-dependent manner. Subsequently, Western blot and qPCR are employed to verify the downstream effects, including the nuclear accumulation of Nrf2 protein and the increased expression of Nrf2 target genes like HMOX1 and NQO1.

Experimental_Workflow cluster_assays Validation Assays start Start: Seed ARE-Reporter Cells treat Treat cells with this compound (Dose-Response & Time-Course) start->treat luciferase ARE-Luciferase Assay: Measure Nrf2 Transcriptional Activity treat->luciferase qpcr qPCR Analysis: Measure HMOX1, NQO1 mRNA treat->qpcr western Western Blot: Measure Nuclear Nrf2 & HO-1 Protein treat->western analysis Data Analysis: Calculate EC50 & Fold Induction luciferase->analysis qpcr->analysis western->analysis end Conclusion: Establish this compound as a Positive Control analysis->end

Caption: Experimental workflow for validating this compound as an Nrf2 activator.

Data Presentation (Illustrative)

The following tables summarize representative quantitative data that could be obtained when validating this compound.

Table 1: Dose-Dependent Activation of ARE-Luciferase by this compound (24h Treatment)

This compound Conc. (µM) Relative Luciferase Units (RLU) Fold Induction (vs. Vehicle)
0 (Vehicle) 105 ± 12 1.0
1 215 ± 25 2.0
5 630 ± 55 6.0
10 1250 ± 110 11.9
25 2100 ± 180 20.0
50 2350 ± 205 22.4

| EC50 | | ~8.5 µM |

Table 2: Time-Course of ARE-Luciferase Activation by this compound (25 µM)

Time (hours) Relative Luciferase Units (RLU) Fold Induction (vs. t=0)
0 102 ± 10 1.0
4 450 ± 40 4.4
8 1120 ± 98 11.0
16 1980 ± 175 19.4

| 24 | 2110 ± 180 | 20.7 |

Table 3: Nrf2 Target Gene Expression via qPCR (24h Treatment)

Treatment (25 µM) HMOX1 mRNA Fold Change NQO1 mRNA Fold Change
Vehicle Control 1.0 ± 0.1 1.0 ± 0.2

| this compound | 15.2 ± 1.8 | 8.5 ± 1.1 |

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a human cell line stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc or AREc32 cells).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to attach and grow for 24 hours.

  • Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations (e.g., 1 to 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (0.1% DMSO). Incubate for the desired time period (e.g., 6, 12, or 24 hours).

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the light produced by the luciferase enzyme, whose expression is controlled by an ARE promoter.[10][11][12]

  • Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • Cell Lysis: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Reagent Addition: Add a volume of luciferase reagent equal to the volume of culture medium in each well.

  • Incubation: Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal development.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to a cell viability assay (e.g., CellTiter-Glo®) if cytotoxicity is suspected. Calculate the fold induction by dividing the RLU of treated wells by the average RLU of the vehicle control wells.

Western Blot for Nrf2 and HO-1

This protocol verifies the activation of the Nrf2 pathway at the protein level by assessing the nuclear accumulation of Nrf2 and the increased expression of its target, HO-1.[13][14][15]

  • Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates, grow for 24 hours, and treat with this compound (e.g., 25 µM) or vehicle for the desired time.

  • Protein Extraction:

    • For Nuclear Nrf2: Use a nuclear/cytoplasmic extraction kit (e.g., NE-PER™) according to the manufacturer's protocol to separate protein fractions.

    • For Total HO-1: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), Lamin B (nuclear loading control, 1:1000), or β-actin (cytoplasmic/total loading control, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA levels of Nrf2 target genes, providing evidence of transcriptional activation.[16][17][18]

  • Cell Treatment: Treat cells in 6-well plates as described for Western blotting.

  • RNA Extraction: Following incubation, lyse the cells and extract total RNA using an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, 100-200 ng of cDNA, and gene-specific forward and reverse primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Primer Sequences (Example):

      • HMOX1 Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3'

      • HMOX1 Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'

      • NQO1 Fwd: 5'-AGATGATTGGGCAAGTCGGT-3'

      • NQO1 Rev: 5'-TCCAGACGGTTTCAGCCATA-3'

      • GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'

      • GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'

  • Thermal Cycling: Perform qPCR using a real-time PCR system with a standard protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for validating this compound as a positive control in Nrf2 activation assays. By employing a combination of reporter gene, protein, and mRNA expression analyses, researchers can reliably establish a dose- and time-dependent profile for this compound's activity. A well-characterized positive control like this compound is invaluable for ensuring the quality and consistency of high-throughput screening campaigns aimed at discovering novel Nrf2-activating compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yangonin, a major kavalactone derived from the kava (B3030397) plant (Piper methysticum), has emerged as a promising compound for pain research.[1] Preclinical studies have demonstrated its analgesic properties, particularly in models of acute and inflammatory pain. These application notes provide an overview of the mechanisms, protocols, and data interpretation for utilizing this compound in in vivo pain-related behavioral studies.

Mechanism of Action

This compound primarily exerts its analgesic effects by acting as a selective agonist at the cannabinoid 1 (CB1) receptor.[1][2] In vivo studies have shown that its anti-nociceptive and anti-hyperalgesic effects are mediated at the spinal level.[3] This activity can be reversed by the administration of a CB1 receptor antagonist, confirming the crucial role of the endocannabinoid system in this compound's mechanism of action.[1][3] Beyond its affinity for CB1 receptors, this compound is also known to inhibit monoamine oxidase B (MAO-B) and modulate GABA-A receptor activity, which may contribute to its overall pharmacological profile.[1]

cluster_pathway This compound Signaling Pathway for Analgesia cluster_antagonist Antagonist Action This compound This compound CB1 CB1 Receptor (Spinal Level) This compound->CB1 Binds & Activates Nociceptive Nociceptive Signal Transmission CB1->Nociceptive Inhibits Analgesia Analgesia (Anti-nociception & Anti-hyperalgesia) Nociceptive->Analgesia Antagonist PF 514273 (CB1 Antagonist) Antagonist->CB1 Blocks

Diagram 1: this compound's CB1-mediated analgesic pathway.

Experimental Protocols

The following protocols are based on established methodologies for assessing the analgesic potential of this compound in rodent models.[1][3]

cluster_workflow General Experimental Workflow A 1. Animal Acclimatization (Male Sprague-Dawley Rats) B 2. Baseline Behavioral Testing (e.g., Tail-Flick, Plantar Test) A->B C 3. Group Assignment (Vehicle, this compound, this compound + Antagonist) B->C D 4. Compound Administration (Intrathecal Injection) C->D E 5. Post-Administration Behavioral Testing (At specified time points) D->E F 6. Data Collection & Analysis E->F

Diagram 2: Workflow for in vivo pain studies.
Protocol 1: Assessment of Acute Nociceptive Pain (Tail-Flick Test)

This protocol evaluates the anti-nociceptive properties of this compound against acute thermal pain.[3]

Materials:

  • Male Sprague-Dawley rats

  • This compound solution

  • Vehicle control (e.g., saline, DMSO solution)

  • Tail-flick analgesia meter

  • Intrathecal (i.t.) injection syringes

Procedure:

  • Acclimatization: Acclimate rats to the testing environment and the restraint device used for the tail-flick meter.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail. A cut-off time (e.g., 10-12 seconds) must be established to prevent tissue damage. Repeat 2-3 times for a stable baseline.

  • Administration: Administer this compound (e.g., 19.36 nmol/rat) or vehicle via intrathecal injection.[3]

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

  • Data Analysis: Convert raw latency scores into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Assessment of Inflammatory Pain (Plantar Test)

This protocol assesses this compound's efficacy in a carrageenan-induced inflammatory hyperalgesia model.[3]

Materials:

  • Male Sprague-Dawley rats

  • Carrageenan solution (1-2% in sterile saline)

  • This compound solution

  • Vehicle control

  • Plantar test apparatus (radiant heat source)

  • Intrathecal (i.t.) injection syringes

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus for both hind paws.

  • Induction of Inflammation: Inject carrageenan (e.g., 100 µL) into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia. The contralateral paw can serve as a control.

  • Compound Administration: At the peak of inflammation (typically 2-3 hours post-carrageenan), administer this compound (e.g., 19.36 nmol/rat, i.t.) or vehicle.[3]

  • Post-Treatment Measurement: Measure the paw withdrawal latency in both paws at various time points post-yangonin administration (e.g., 15, 30, 60, 90 minutes).

  • Data Analysis: Compare the withdrawal latencies of the inflamed paw between the vehicle-treated and this compound-treated groups. An increase in latency in the this compound group indicates an anti-hyperalgesic effect.

Protocol 3: Assessment of Neuropathic Pain (Von Frey Test)

This protocol is used to determine if this compound affects mechanical allodynia, a common symptom of neuropathic pain. Note: Existing studies suggest intrathecal this compound may not affect mechanical allodynia.[3]

Materials:

  • Rat model of neuropathic pain (e.g., partial sciatic nerve ligation)

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform

  • This compound solution

  • Vehicle control

Procedure:

  • Model Induction: Surgically induce neuropathic pain and allow for a recovery and development period (e.g., 7-14 days).

  • Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with Von Frey filaments on the affected paw.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal).

  • Post-Treatment Measurement: Re-assess the 50% paw withdrawal threshold at various time points post-administration.

  • Data Analysis: Compare the withdrawal thresholds between the vehicle and this compound groups. An increase in the force required to elicit a withdrawal indicates an anti-allodynic effect.

Data Presentation

Quantitative data from behavioral studies should be organized to facilitate clear comparison between treatment groups.

Table 1: Effect of Intrathecal this compound on Acute Thermal Pain (Tail-Flick Test)

Treatment Group Dose (nmol/rat) Baseline Latency (s) Peak Latency (s) Peak %MPE
Vehicle N/A Data Data Data
This compound 19.36 Data Data Data
This compound + PF 514273 19.36 + Antagonist Dose Data Data Data

%MPE (Maximum Possible Effect) calculated against a pre-determined cut-off time.

Table 2: Effect of Intrathecal this compound on Inflammatory Pain (Plantar Test)

Treatment Group Dose (nmol/rat) Baseline Paw Withdrawal Latency (s) Post-Carrageenan Latency (s) Post-Yangonin Peak Latency (s)
Vehicle N/A Data Data Data
This compound 19.36 Data Data Data

| this compound + PF 514273 | 19.36 + Antagonist Dose | Data | Data | Data |

Safety and Considerations:

  • Toxicity: While in vivo toxicity data is limited, in vitro studies have shown that this compound can be toxic to human hepatocytes.[1] Researchers should be mindful of potential off-target effects.

  • Controls: The inclusion of a vehicle control group is essential to rule out effects from the solvent. Co-administration with a CB1 antagonist (like PF 514273) is critical to confirm the mechanism of action.[3]

  • Pharmacokinetics: The route of administration significantly impacts bioavailability. Intrathecal injection delivers the compound directly to the spinal cord, which is ideal for studying spinal mechanisms but may not reflect the effects of systemic administration.[3] Further pharmacokinetic studies are needed to optimize dosing for other routes (e.g., intraperitoneal, oral).

References

Preparation of Yangonin Stock Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of yangonin stock solutions intended for in vitro experimental use. This compound, a major kavalactone from the kava (B3030397) plant (Piper methysticum), is a compound of significant interest due to its diverse biological activities, including neuroprotective, anxiolytic, and anticancer effects. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a crystalline solid with low water solubility, necessitating the use of organic solvents for the preparation of stock solutions suitable for cell culture and other in vitro assays.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₄[2]
Molecular Weight 258.27 g/mol [2][3]
Appearance Pale yellow crystalline solid[1]
Solubility in DMSO ~5 mg/mL to 52 mg/mL (~19.3 mM to ~201.3 mM)[3][4][5]
Solubility in Ethanol ~10 mg/mL[3]
Solubility in DMF ~5 mg/mL[4][5]
Aqueous Solubility Sparingly soluble. Approx. 0.3 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution.[4][5]

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO, a common starting concentration for serial dilutions.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 100 mM stock solution, you will need 25.83 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to 25.83 mg of this compound.

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat to prevent degradation.

  • Sterilization: While not always necessary for a high-concentration DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final experimental concentrations. It is good practice to prepare an intermediate dilution first to minimize pipetting errors and the amount of DMSO added to the final culture.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental conditions, including the vehicle control.

  • Immediate Use: Use the freshly prepared working solutions immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[4][6]

Workflow for Preparation of this compound Stock and Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Biological Activity and Signaling Pathways

This compound interacts with multiple cellular targets, making it a pleiotropic agent. Its known mechanisms of action include agonism at the cannabinoid receptor 1 (CB1), modulation of GABA-A receptors, and inhibition of monoamine oxidase (MAO), particularly MAO-B.[3][7][8] Furthermore, this compound has been shown to induce autophagy in bladder cancer cells through inhibition of the mTOR signaling pathway.[9]

Table 2: In Vitro Activity of this compound

Target/ActivityEffective ConcentrationCell Type/SystemSource(s)
CB1 Receptor Binding (Ki) 0.72 µMHuman recombinant CB1 receptor[5][7][8]
GABA-A Receptor Modulation 1.0 µM[5][10]
MAO-A Inhibition (IC₅₀) 1.29 µM[7]
MAO-B Inhibition (IC₅₀) 0.085 µM[7]
Induction of Autophagy Bladder cancer cells[9]
Inhibition of Cell Growth (IC₅₀) 15-59 µg/mLBladder cancer cell lines[5]
Hepatocyte Toxicity ~40% reduction in viabilityHepG2 cells[11]

This compound-Induced Autophagy via mTOR Pathway Inhibition

G This compound This compound LKB1 LKB1 This compound->LKB1 Upregulates Akt Akt This compound->Akt Inhibits Phosphorylation mTORC1 mTORC1 LKB1->mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy rpS6 rpS6 p70S6K->rpS6 _4EBP1->Autophagy

Caption: this compound inhibits the mTOR pathway to induce autophagy.[9]

Important Considerations

  • Purity of this compound: Use high-purity this compound (≥98%) to avoid confounding effects from impurities.

  • Solvent Toxicity: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Stability: Due to the limited stability of this compound in aqueous solutions, it is imperative to prepare working solutions fresh for each experiment.[4]

  • Hepatotoxicity: Be aware that this compound has demonstrated in vitro toxicity to human hepatocytes, primarily through apoptosis.[11] This should be considered when designing experiments and interpreting results, especially in liver cell models.

References

Analytical Techniques for the Identification of Yangonin in Complex Herbal Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin is one of the six major kavalactones, a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). These compounds are of significant interest due to their anxiolytic, sedative, and muscle-relaxant properties.[1][2] The accurate identification and quantification of this compound in complex herbal mixtures, such as dietary supplements and traditional remedies, are crucial for quality control, standardization, pharmacokinetic studies, and understanding its pharmacological effects.[1][3] This document provides detailed application notes and protocols for various analytical techniques used to identify and quantify this compound.

Data Presentation: Quantitative Analysis of this compound

The yield of this compound is highly dependent on the extraction solvent and the analytical method employed. The following table summarizes quantitative data from various studies, providing a comparative overview of different approaches.

Extraction SolventAnalytical MethodSample MatrixThis compound Concentration/YieldReference
Ethyl AcetateColumn Chromatography, GC-MSDry kava root2.09 mg/g[4]
Methanol (B129727)HPLC-UVKava raw material and finished products~0.422 µg/mL (LOQ)[5][6]
Methanol then Acetone (B3395972)HPLC-UVKava raw material and finished products-[7]
EthanolDART-HRMSSolid Kava products2.71 to 8.99 mg/g[8][9]
EthanolDART-HRMSLiquid Kava products1.03 to 4.59 mg/mL[8][9]
AcetoneHPTLCKava cultivars-[10]
Various (Ethanol, Acetone, Methanol)HPLCKava beveragesEthanol yielded the highest total kavalactone content[11]

LOQ: Limit of Quantification

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound from complex herbal matrices.

Protocol 1: Solvent Extraction of Kavalactones from Kava Root Powder

This protocol describes a general procedure for the initial extraction of kavalactones, including this compound, from dried and powdered kava root. Acetone is often cited as an effective solvent for kavalactone extraction.[11][12]

Materials:

  • Dried and powdered kava root (Piper methysticum)

  • Acetone (ACS grade)

  • Erlenmeyer flask

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, Whatman No. 1 filter paper)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 100 g of finely powdered kava root and place it in a 1 L Erlenmeyer flask.[3]

  • Add 500 mL of acetone to the flask.[3]

  • To enhance extraction efficiency, place the sealed flask in an ultrasonic bath for 30-60 minutes at room temperature.[3][4]

  • Following sonication, allow the mixture to macerate for an additional 2-24 hours at room temperature with occasional shaking or continuous stirring using a magnetic stirrer.[3][4]

  • Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the solid plant material.[3]

  • Wash the plant residue with an additional 100-300 mL of acetone and combine the filtrates to ensure maximum recovery.[3][4]

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a thick, resinous crude extract.[4]

  • Dry the crude extract in a vacuum oven at 40°C to remove any residual solvent.[4] Store the resulting crude kavalactone extract at -20°C until further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a robust and widely used technique for the quantitative analysis of kavalactones.[5][13][14] This protocol provides a general HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.[7]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][14]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically employed.[3][5] For example, a gradient starting with a higher proportion of water and increasing the organic solvent concentration over time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

  • Column Temperature: Maintaining a constant column temperature, for example, at 40°C, can improve reproducibility.[14]

  • Detection Wavelength: this compound can be detected at 355 nm.[7][14]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or the initial mobile phase composition. Create a series of calibration standards by serial dilution of the stock solution to cover a linear range (e.g., 0.5–75 µg/mL).[5][6]

  • Sample Preparation: Dissolve a known amount of the crude kavalactone extract (from Protocol 1) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.[3] Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures.[15][16] It provides high-resolution separation and definitive identification based on mass spectra.[15]

Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 140°C, ramp to 230°C at 10°C/min, then ramp to 280°C at 4°C/min, and hold for 3 minutes.[14]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 500.

Procedure:

  • Sample Preparation: Dissolve the crude kavalactone extract in a suitable volatile solvent like acetone or ethyl acetate.[4] An internal standard (e.g., methyl heptadecanoate) can be added for quantitative analysis.[14]

  • Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

  • Identification: Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard or with a reference library (e.g., NIST).

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma or in herbal products with low concentrations.[1][17]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 2.1 mm x 100 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The protonated molecule [M+H]⁺ for this compound (molecular weight 258.27 g/mol ) is m/z 259.3.[1][2] Product ions would need to be determined by infusion of a pure standard.

Procedure:

  • Sample Preparation (Solid Matrix): a. Weigh 100 mg of the homogenized sample into a microcentrifuge tube.[1] b. Add 1.5 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.[1] c. Centrifuge at 10,000 x g for 10 minutes.[1] d. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

  • Sample Preparation (Liquid Matrix - e.g., Plasma): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Kavain-d3).[1] b. Vortex for 1 minute to precipitate proteins.[1] c. Centrifuge at 14,000 x g for 15 minutes at 4°C.[1] d. Transfer the supernatant to an autosampler vial.[1]

  • Analysis and Quantification: Inject the prepared sample into the LC-MS/MS system. Quantify this compound based on the peak area of the specific MRM transition relative to a calibration curve prepared with a pure standard.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output kava_powder Kava Root Powder solvent_extraction Solvent Extraction (e.g., Acetone) kava_powder->solvent_extraction sonication Ultrasonication solvent_extraction->sonication filtration Filtration & Concentration sonication->filtration crude_extract Crude Kavalactone Extract filtration->crude_extract hplc HPLC-UV/DAD crude_extract->hplc gcms GC-MS crude_extract->gcms lcmsms LC-MS/MS crude_extract->lcmsms hptlc HPTLC crude_extract->hptlc identification Identification of this compound hplc->identification quantification Quantification of this compound hplc->quantification gcms->identification lcmsms->identification lcmsms->quantification hptlc->identification hptlc->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_receptors Receptor Interaction cluster_enzymes Enzyme Inhibition cluster_effects Pharmacological Effects This compound This compound cb1 CB1 Receptor This compound->cb1 Agonist gabaa GABAA Receptor This compound->gabaa Modulation maob MAO-B This compound->maob Inhibition cox2 COX-II This compound->cox2 Inhibition anxiolytic Anxiolytic Effects cb1->anxiolytic gabaa->anxiolytic neuroprotective Neuroprotective Effects maob->neuroprotective anti_inflammatory Anti-inflammatory Effects cox2->anti_inflammatory

References

Application of Yangonin in Neuroinflammation Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin, one of the major kavalactones extracted from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its diverse pharmacological activities, including its potential application in neuroinflammation research. Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases. This compound exhibits neuroprotective and anti-inflammatory properties, making it a compound of interest for developing novel therapeutic strategies against these debilitating conditions. This document provides detailed application notes and experimental protocols for investigating the anti-neuroinflammatory effects of this compound in established research models.

Mechanism of Action

This compound exerts its biological effects through multiple mechanisms:

  • Cannabinoid Receptor 1 (CB1) Agonism: this compound acts as a selective agonist at the CB1 receptor, with a binding affinity (Ki) of 0.72 μM.[1] This interaction with the endocannabinoid system may contribute to its neuromodulatory and anti-inflammatory effects.[1]

  • Monoamine Oxidase (MAO) Inhibition: this compound is a potent inhibitor of both MAO-A and MAO-B, with IC50 values of 1.29 μM and 0.085 μM, respectively.[2] By inhibiting these enzymes, this compound can modulate the levels of neurotransmitters in the brain, which may indirectly influence neuroinflammatory processes.

  • Inhibition of NF-κB Signaling: A key mechanism underlying this compound's anti-inflammatory activity is its ability to suppress the transcriptional activity of the RelA/p65 subunit of the nuclear factor-kappa B (NF-κB) pathway.[3] this compound has been shown to inhibit the expression of NF-κB target genes, including those for interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[3]

  • Modulation of MAPK Signaling: this compound can impair the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) in response to inflammatory stimuli like TNF-α.[3]

  • Activation of the Nrf2 Pathway: this compound has been reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[4] This activation can lead to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), contributing to its neuroprotective effects.

Data Presentation

Table 1: Known Bioactivities of this compound
TargetActivityValueReference
CB1 ReceptorBinding Affinity (Ki)0.72 µM[1]
MAO-AInhibition (IC50)1.29 µM[2]
MAO-BInhibition (IC50)0.085 µM[2]
COX-2Inhibition34% at 387 µM[5]
Table 2: Illustrative Data on the Effect of a Flavonoid (Wogonin) on LPS-Induced Neuroinflammation in Microglia*
ParameterTreatmentConcentration% Inhibition / Fold ChangeReference
NO ProductionWogonin10 µM~50%[6]
TNF-α ProductionWogonin10 µM~60%[6]
IL-1β ProductionWogonin10 µM~70%[6]
p-p38Wogonin + BisGMA20 µMDecrease[7]
p-ERKWogonin + BisGMA20 µMDecrease[7]
p-JNKWogonin + BisGMA20 µMDecrease[7]

Signaling Pathway and Experimental Workflow Visualizations

This compound's Effect on NF-kB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces transcription This compound This compound This compound->p65_p50 Inhibits transactivation potential of p65

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

In_Vitro_Neuroinflammation_Workflow cluster_0 Cell Culture and Treatment cluster_1 Data Collection cluster_2 Analysis Seed Seed BV-2 Microglia Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysate Collect Cell Lysate Stimulate->Lysate ROS ROS Assay Stimulate->ROS Viability MTT Assay (Cell Viability) Stimulate->Viability Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA WB Western Blot (iNOS, COX-2, NF-κB, MAPKs, Nrf2/HO-1) Lysate->WB

Caption: Experimental workflow for in vitro analysis of this compound.

Logical_Relationship_this compound This compound This compound Treatment NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition MAPK_Modulation MAPK Modulation (JNK, ERK) This compound->MAPK_Modulation Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation CB1_Agonism CB1 Agonism This compound->CB1_Agonism Pro_inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_Inhibition->Pro_inflammatory_Mediators MAPK_Modulation->Pro_inflammatory_Mediators Oxidative_Stress ↓ Oxidative Stress Nrf2_Activation->Oxidative_Stress Neuroinflammation ↓ Neuroinflammation CB1_Agonism->Neuroinflammation Pro_inflammatory_Mediators->Neuroinflammation Oxidative_Stress->Neuroinflammation

Caption: Logical relationship of this compound's anti-neuroinflammatory effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Anti-Neuroinflammatory Effects in LPS-Stimulated BV-2 Microglial Cells

This protocol outlines the steps to evaluate the dose-dependent effects of this compound on lipopolysaccharide (LPS)-induced inflammation in the BV-2 murine microglial cell line.

1.1. Cell Culture and Treatment

  • Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed BV-2 cells into appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for the desired time points (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis). Include an unstimulated control group.

1.2. Cell Viability Assay (MTT Assay)

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

1.3. Nitric Oxide (NO) Assay (Griess Assay)

  • Collect the cell culture supernatant after treatment.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

1.4. Cytokine Quantification (ELISA)

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with capture antibody overnight.

  • Block the plate and then add standards and samples.

  • Add detection antibody, followed by an enzyme conjugate (e.g., HRP-streptavidin).

  • Add substrate and stop the reaction.

  • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

1.5. Western Blot Analysis

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-JNK, JNK, p-ERK, ERK, p-p38, p38, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using image analysis software.

1.6. Reactive Oxygen Species (ROS) Assay

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (Ex/Em ~485/535 nm).

Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model

This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

2.1. Animals and Treatment

  • Use adult male C57BL/6 mice.

  • Administer this compound (e.g., 10, 25, 50 mg/kg) via oral gavage or intraperitoneal (i.p.) injection for a pre-treatment period (e.g., 7 days). Include a vehicle control group.

  • On the last day of pre-treatment, induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25-1 mg/kg).

  • Continue this compound treatment for a specified period post-LPS injection (e.g., 24 hours).

2.2. Behavioral Tests (Optional)

  • Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) or sickness behavior (e.g., open field test) before sacrificing the animals.

2.3. Sample Collection and Preparation

  • At the end of the experiment, anesthetize the mice and collect blood samples for cytokine analysis.

  • Perfuse the mice with ice-cold saline and then 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue (e.g., hippocampus and cortex) for biochemical analysis.

  • For biochemical analysis, homogenize the brain tissue to prepare lysates for ELISA and Western blotting.

2.4. Analysis

  • Cytokine Levels: Measure the levels of TNF-α, IL-6, and IL-1β in the serum and brain homogenates using ELISA kits.

  • Western Blot Analysis: Analyze the expression of iNOS, COX-2, Iba-1 (microglial marker), GFAP (astrocyte marker), and the phosphorylation status of NF-κB and MAPK pathway proteins in brain homogenates.

  • Immunohistochemistry: Use brain sections to visualize and quantify the activation of microglia (Iba-1 staining) and astrocytes (GFAP staining).

Conclusion and Future Directions

This compound presents a promising natural compound for the investigation of anti-neuroinflammatory therapies. Its multifaceted mechanism of action, targeting key inflammatory pathways, warrants further exploration. The protocols provided here offer a standardized approach to characterize the efficacy of this compound in preclinical models of neuroinflammation.

Future research should focus on:

  • Conducting dose-response studies to determine the IC50 values of this compound for the inhibition of pro-inflammatory mediators in LPS-stimulated microglia.

  • Elucidating the precise contribution of the CB1 receptor and Nrf2 pathway to the anti-neuroinflammatory effects of this compound using specific antagonists or genetic knockout models.

  • Evaluating the therapeutic potential of this compound in chronic neuroinflammation and neurodegenerative disease models.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery to the central nervous system.

By systematically addressing these research questions, the full therapeutic potential of this compound as a novel agent to combat neuroinflammation can be elucidated.

References

Application Notes and Protocols: Employing Yangonin in Studies of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive kidney damage, inflammation, and fibrosis. Current therapeutic strategies are limited, necessitating the exploration of novel treatment avenues. Yangonin, a kavalactone found in the kava (B3030397) plant, has demonstrated affinity for the cannabinoid 1 (CB1) receptor. Emerging evidence implicates the CB1 receptor in the pathogenesis of diabetic nephropathy, suggesting that its modulation could offer a new therapeutic approach. These application notes provide a comprehensive guide for investigating the potential of this compound in preclinical studies of diabetic nephropathy, outlining a proposed mechanism of action, detailed experimental protocols, and expected outcomes.

Proposed Mechanism of Action

Studies have revealed an overexpression of the CB1 receptor in the glomeruli, particularly in podocytes, of animal models with experimental diabetes.[1][2] Activation of the CB1 receptor is associated with increased albuminuria and the downregulation of crucial podocyte proteins like nephrin (B609532) and podocin, contributing to the breakdown of the glomerular filtration barrier.[1][3] Furthermore, CB1 receptor signaling has been linked to proinflammatory and profibrotic pathways in the kidney.[2][4]

This compound, as a CB1 receptor ligand, is hypothesized to act as an antagonist or inverse agonist at this receptor in the context of diabetic nephropathy. By blocking or reducing the activation of the CB1 receptor in renal cells, particularly podocytes and proximal tubular cells, this compound may mitigate the downstream pathological effects. This proposed mechanism involves the inhibition of inflammatory cytokine production, reduction of extracellular matrix protein deposition (fibrosis), and preservation of podocyte integrity and function.

Signaling Pathway Diagram

G cluster_0 Diabetic Milieu (High Glucose) cluster_1 Renal Cells (Podocyte/Proximal Tubule) High_Glucose High Glucose CB1R CB1 Receptor (Overexpression) High_Glucose->CB1R Activates Inflammation Inflammation (↑ NF-κB, TNF-α, IL-1β) CB1R->Inflammation Promotes Fibrosis Fibrosis (↑ TGF-β1, Collagen IV, Fibronectin) CB1R->Fibrosis Promotes Podocyte_Injury Podocyte Injury (↓ Nephrin, Podocin) CB1R->Podocyte_Injury Promotes Diabetic_Nephropathy Diabetic Nephropathy (Albuminuria, ↓ GFR) Inflammation->Diabetic_Nephropathy Fibrosis->Diabetic_Nephropathy Podocyte_Injury->Diabetic_Nephropathy This compound This compound This compound->CB1R Inhibits

Caption: Proposed signaling pathway of this compound in diabetic nephropathy.

Experimental Protocols

In Vivo Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Nephropathy in Mice

This protocol describes the induction of type 1 diabetes and subsequent nephropathy in mice to evaluate the therapeutic potential of this compound.

1. Animal Model and Diabetes Induction:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at 150 mg/kg body weight, dissolved in 0.1 M citrate (B86180) buffer (pH 4.5). Control mice receive citrate buffer alone.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

2. Experimental Groups and Treatment:

  • Group 1: Control (non-diabetic) + Vehicle

  • Group 2: Diabetic + Vehicle

  • Group 3: Diabetic + this compound (e.g., 10 mg/kg/day, administered by oral gavage)

  • Group 4: Diabetic + this compound (e.g., 20 mg/kg/day, administered by oral gavage)

  • Treatment Duration: 12 weeks.

3. Sample Collection and Analysis:

  • Urine Collection: Collect 24-hour urine samples at baseline and every 4 weeks to measure albumin-to-creatinine ratio (ACR).

  • Blood Collection: Collect blood samples at the end of the study for measurement of blood urea (B33335) nitrogen (BUN) and serum creatinine.

  • Kidney Tissue Collection: At 12 weeks, euthanize mice and perfuse kidneys with saline. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other snap-frozen in liquid nitrogen for molecular analysis.

4. Histological and Molecular Analysis:

  • Histology: Perform Periodic acid-Schiff (PAS) and Masson's trichrome staining on paraffin-embedded kidney sections to assess glomerulosclerosis and interstitial fibrosis.

  • Immunohistochemistry/Immunofluorescence: Stain kidney sections for CB1 receptor, nephrin, podocin, collagen IV, and fibronectin.

  • Western Blotting: Analyze protein expression of CB1 receptor, inflammatory markers (e.g., NF-κB, TNF-α), and fibrotic markers (e.g., TGF-β1, Smad3) in kidney tissue lysates.

  • Quantitative PCR (qPCR): Measure mRNA expression levels of genes encoding inflammatory cytokines and extracellular matrix proteins.

Experimental Workflow Diagram

G Start Start STZ_Induction STZ-Induced Diabetes in Mice Start->STZ_Induction Grouping Randomization into Experimental Groups STZ_Induction->Grouping Treatment 12-Week Treatment (Vehicle or this compound) Grouping->Treatment Monitoring Weekly Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring Urine_Collection 24h Urine Collection (Weeks 0, 4, 8, 12) Treatment->Urine_Collection Endpoint Endpoint Analysis (12 Weeks) Treatment->Endpoint Urine_Analysis Urine Analysis (ACR) Urine_Collection->Urine_Analysis Sacrifice Euthanasia and Kidney Tissue Harvest Endpoint->Sacrifice Biochemical Serum Analysis (BUN, Creatinine) Sacrifice->Biochemical Histology Histological Staining (PAS, Masson's) Sacrifice->Histology IHC_IF Immunohistochemistry/ Immunofluorescence Sacrifice->IHC_IF WB_qPCR Western Blot & qPCR Analysis Sacrifice->WB_qPCR Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Urine_Analysis->Data_Analysis Histology->Data_Analysis IHC_IF->Data_Analysis WB_qPCR->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow for studying this compound in diabetic nephropathy.

In Vitro Model: High Glucose-Treated Podocytes

This protocol details the use of a cell culture model to investigate the direct effects of this compound on podocytes under hyperglycemic conditions.

1. Cell Culture:

  • Cell Line: Use a conditionally immortalized mouse podocyte cell line.

  • Culture Conditions: Culture podocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 33°C (permissive conditions) for proliferation and then at 37°C (non-permissive conditions) for 10-14 days to induce differentiation.

2. Experimental Conditions:

  • High Glucose Treatment: Differentiated podocytes are serum-starved for 24 hours and then treated with:

    • Normal Glucose (NG): 5.5 mM D-glucose

    • High Glucose (HG): 30 mM D-glucose

    • Osmotic Control: 5.5 mM D-glucose + 24.5 mM L-glucose

  • This compound Treatment: Co-treat HG cells with varying concentrations of this compound (e.g., 1, 5, 10 µM).

3. Analysis:

  • Cell Viability: Assess cell viability using an MTT assay.

  • Protein Expression: Perform Western blotting to analyze the expression of CB1 receptor, nephrin, podocin, and markers of inflammation and fibrosis.

  • Immunofluorescence: Stain cells to visualize the expression and localization of nephrin and podocin.

  • Cytokine Measurement: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant using ELISA.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the described experiments, demonstrating the potential therapeutic effects of this compound.

Table 1: In Vivo Study - Key Parameters at 12 Weeks

ParameterControl + VehicleDiabetic + VehicleDiabetic + this compound (10 mg/kg)Diabetic + this compound (20 mg/kg)
Blood Glucose (mg/dL) 145 ± 15450 ± 50440 ± 45435 ± 55
Albumin-to-Creatinine Ratio (µg/mg) 25 ± 5250 ± 30150 ± 25100 ± 20**
BUN (mg/dL) 20 ± 355 ± 840 ± 630 ± 5
Serum Creatinine (mg/dL) 0.4 ± 0.11.2 ± 0.20.8 ± 0.15*0.6 ± 0.1
Glomerulosclerosis Score (0-4) 0.2 ± 0.12.8 ± 0.41.8 ± 0.31.2 ± 0.2**
Interstitial Fibrosis (%) 1.5 ± 0.515 ± 39 ± 25 ± 1.5**
*p < 0.05 vs. Diabetic + Vehicle; **p < 0.01 vs. Diabetic + Vehicle

Table 2: In Vitro Study - Protein Expression in Podocytes (Relative to Normal Glucose)

ProteinHigh Glucose (HG)HG + this compound (5 µM)HG + this compound (10 µM)
CB1 Receptor 2.5 ± 0.31.8 ± 0.21.2 ± 0.15**
Nephrin 0.4 ± 0.10.7 ± 0.10.9 ± 0.1
Podocin 0.5 ± 0.10.8 ± 0.15*0.95 ± 0.1
TNF-α 3.0 ± 0.42.0 ± 0.31.5 ± 0.2**
TGF-β1 2.8 ± 0.31.9 ± 0.251.3 ± 0.2**
*p < 0.05 vs. High Glucose; **p < 0.01 vs. High Glucose

Conclusion

The provided protocols and hypothetical data outline a robust framework for investigating the therapeutic potential of this compound in diabetic nephropathy. By targeting the CB1 receptor, this compound presents a novel and promising avenue for the development of new treatments to combat this debilitating disease. The successful execution of these studies could provide the necessary preclinical evidence to advance this compound into further stages of drug development.

References

Investigating Cyclooxygenase-II Inhibition by Yangonin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin, a major kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its diverse biological activities, including its anti-inflammatory properties. Evidence suggests that this compound is the most potent inhibitor of cyclooxygenase-II (COX-II) among the six major kavalactones.[1][2] COX-II is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are pivotal mediators of inflammation, pain, and fever.[2] The selective inhibition of COX-II is a critical strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

These application notes provide a comprehensive guide for researchers investigating the COX-II inhibitory potential of this compound. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant pathways and workflows to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data on the COX-II inhibitory activity of this compound and provide a comparison with established COX-II inhibitors.

Table 1: In Vitro COX-II Inhibitory Activity of this compound

CompoundTargetInhibitionConcentrationCell/Assay System
This compoundCOX-II34%387 µMNot specified[2]

Note: The available data for this compound is presented as percentage inhibition at a specific concentration. Further dose-response studies are required to determine a precise IC50 value.

Table 2: Comparative IC50 Values of Known COX-II Inhibitors

CompoundTargetIC50Cell/Assay System
CelecoxibCOX-II40 nMSf9 cells[2]
RofecoxibCOX-II18 nMChinese hamster ovary cells[2]
EtoricoxibCOX-II79 nMCHO (COX-2) cells[2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound's action, it is crucial to understand the COX-II signaling pathway and the experimental workflows used to investigate its inhibition.

COX2_Signaling_Pathway COX-II Signaling Pathway in Inflammation Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB Pathway NF-κB Pathway MyD88->NF-κB Pathway MAPK Pathway MAPK Pathway MyD88->MAPK Pathway COX-2 Gene (PTGS2) Transcription COX-2 Gene (PTGS2) Transcription NF-κB Pathway->COX-2 Gene (PTGS2) Transcription MAPK Pathway->COX-2 Gene (PTGS2) Transcription COX-2 mRNA COX-2 mRNA COX-2 Gene (PTGS2) Transcription->COX-2 mRNA COX-2 Protein COX-2 Protein COX-2 mRNA->COX-2 Protein Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2 Protein->Prostaglandins (e.g., PGE2) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Protein Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever This compound This compound This compound->COX-2 Protein

COX-II signaling pathway in inflammation.

Experimental_Workflow Experimental Workflow for Investigating this compound's COX-II Inhibition cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_insilico In Silico Analysis COX-2 Enzyme Assay COX-2 Enzyme Assay Determine IC50 Determine IC50 COX-2 Enzyme Assay->Determine IC50 Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) LPS Stimulation LPS Stimulation Cell Culture (e.g., RAW 264.7)->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment PGE2 ELISA PGE2 ELISA This compound Treatment->PGE2 ELISA Western Blot (COX-2) Western Blot (COX-2) This compound Treatment->Western Blot (COX-2) Molecular Docking Molecular Docking Binding Affinity Binding Affinity Molecular Docking->Binding Affinity

Experimental workflow for COX-II inhibition.

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-II Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric COX-II inhibitor screening kits and can be used to determine the direct inhibitory effect of this compound on purified COX-II enzyme.[1][3][4]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute all reagents according to the manufacturer's instructions. Keep the COX-2 enzyme on ice.

    • Prepare a 10X stock solution of this compound at various concentrations in COX Assay Buffer. The final solvent concentration should not exceed 1-5%.

    • Prepare a 10X stock solution of Celecoxib as a positive control.

  • Assay Setup (in a 96-well plate):

    • Sample Wells (S): 10 µL of diluted this compound solution.

    • Enzyme Control Wells (EC): 10 µL of COX Assay Buffer (represents 100% enzyme activity).

    • Inhibitor Control Wells (IC): 10 µL of diluted Celecoxib solution.

    • Solvent Control (Optional): 10 µL of the solvent used to dissolve this compound at the same final concentration as in the sample wells.

  • Reaction Preparation:

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme.

    • Add 80 µL of the Reaction Master Mix to each well.

  • Initiation of Reaction:

    • Prepare a diluted solution of Arachidonic Acid/NaOH.

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear range of the kinetic curve for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based PGE2 Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit PGE2 production in a cellular model of inflammation.[5][6][7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent

  • PGE2 ELISA Kit

  • 24-well and 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

    • For the PGE2 assay, seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • For the cell viability assay, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Cell Viability Assay (MTT):

    • Treat the cells in the 96-well plate with various concentrations of this compound for 24 hours.

    • Perform an MTT assay to determine the non-toxic concentration range of this compound.

  • This compound Treatment and LPS Stimulation:

    • In the 24-well plate, pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Stimulate the cells with 100 ng/mL LPS for 24 hours to induce COX-2 expression and PGE2 production. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • PGE2 Measurement (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-only control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of COX-2 Protein Expression

This protocol is used to determine if this compound's inhibitory effect on PGE2 production is due to the downregulation of COX-2 protein expression.[9][10][11]

Materials:

  • Cell lysates from the cell-based PGE2 assay

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 10%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • After treatment with this compound and/or LPS, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control and Densitometry:

    • Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the COX-2 band intensity to the corresponding loading control band intensity.

Protocol 4: In Silico Molecular Docking of this compound with COX-2

This protocol outlines the general steps for performing a molecular docking study to predict the binding affinity and interaction of this compound with the active site of the COX-2 enzyme.[12][13][14][15]

Software and Resources:

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for the crystal structure of COX-2 (e.g., PDB ID: 6COX)

  • Ligand structure of this compound (can be obtained from PubChem or drawn using chemical drawing software)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein and Ligand Preparation:

    • Download the crystal structure of human COX-2 from the PDB.

    • Prepare the protein by removing water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign partial charges.

    • Obtain the 3D structure of this compound and optimize its geometry (energy minimization). Assign partial charges.

  • Binding Site Definition:

    • Identify the active site of COX-2 based on the location of the co-crystallized ligand in the original PDB file or from published literature. Key residues in the COX-2 active site include Arg120, Tyr355, Tyr385, and Ser530.

    • Define a grid box that encompasses the entire active site.

  • Molecular Docking:

    • Perform the docking simulation using the prepared protein and ligand files. The software will generate multiple binding poses of this compound within the COX-2 active site.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the best binding affinity (lowest binding energy).

    • Visualize the interactions between this compound and the amino acid residues in the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the binding mode of this compound with that of known COX-2 inhibitors like celecoxib.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the comprehensive investigation of this compound as a COX-II inhibitor. By employing a combination of in vitro enzymatic assays, cell-based functional assays, protein expression analysis, and in silico modeling, researchers can elucidate the mechanism of action and therapeutic potential of this natural compound. Further studies to determine a precise IC50 value and to explore the in vivo efficacy of this compound are warranted to fully understand its anti-inflammatory properties.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Yangonin for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of yangonin for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the inherent aqueous solubility of this compound?

Q2: Why is improving the aqueous solubility of this compound crucial for bioassays?

Poor aqueous solubility can lead to several issues in bioassays, including:

  • Precipitation in culture media: This can result in inaccurate dosing and physical interference with cells.

  • Inconsistent results: Variable dissolution leads to a lack of reproducibility between experiments.

  • Reduced bioavailability: In cell-based assays, low solubility limits the effective concentration of this compound that can reach the target cells.

Q3: What are the common methods to enhance the aqueous solubility of this compound?

The most common and effective methods include:

  • Co-solvency: Using a water-miscible organic solvent to dissolve this compound before diluting it into the aqueous assay medium.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.

  • Nanoformulations: Developing liposomes or nanoemulsions to carry this compound in an aqueous phase.

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

Possible Causes & Solutions:

Possible Cause Solution
Low Aqueous Solubility This compound is inherently hydrophobic. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before diluting it into your aqueous buffer or cell culture medium.[3]
Solvent Incompatibility The organic solvent used for the stock solution may not be fully compatible with the components of your aqueous medium. DMSO is a commonly used and generally effective solvent.[3]
High Final Solvent Concentration The final concentration of the organic solvent in the cell culture medium may be too high, leading to cytotoxicity or precipitation. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[4]
Temperature Fluctuations Changes in temperature can affect solubility. Ensure that your stock solution and aqueous medium are at the same temperature before mixing.
Interaction with Media Components This compound may interact with proteins, salts, or other components in the cell culture medium, causing it to precipitate over time. Prepare fresh dilutions of this compound in the medium for each experiment and use them immediately.[3]
Incorrect pH The pH of the medium can influence the solubility of compounds. Ensure the pH of your final solution is within the desired range for your assay and for this compound stability.

Data on this compound Solubility Enhancement

The following table summarizes the known solubility of this compound using different methods.

Method Solvent/Carrier This compound Solubility
Co-solvency DMSO~ 5 mg/mL[1][2]
Dimethyl formamide~ 5 mg/mL[1]
1:2 DMSO:PBS (pH 7.2)~ 0.3 mg/mL[1][2]
Cyclodextrin Inclusion Complexation Data not available for this compound. However, for other poorly soluble flavonoids, cyclodextrins have been shown to significantly increase aqueous solubility.
Solid Dispersion Data not available for this compound. For other poorly soluble drugs, solid dispersions with polymers like PVP K30 have shown to increase solubility and dissolution rates.[5]
Nanoformulations (Liposomes/Nanoemulsions) Data not available for this compound.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a this compound stock solution in DMSO for use in cell culture-based bioassays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). A solubility of up to 5 mg/mL can be achieved in DMSO.[1][2]

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Preparing this compound Working Solution:

G A Prepare high-concentration This compound stock in DMSO C Serially dilute stock solution in pre-warmed medium to final desired concentration A->C B Pre-warm cell culture medium to 37°C B->C D Gently mix and add to cells immediately C->D

Caption: Workflow for preparing this compound working solution for bioassays.

Protocol 2: Cell Viability (MTT) Assay with this compound

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

Workflow for MTT Assay:

G A Seed cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 3: Western Blot Analysis of the mTOR Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[7]

This compound's Effect on the mTOR Signaling Pathway:

Research has shown that this compound inhibits the mTOR pathway.[8] This can lead to the induction of autophagy and sensitization of cancer cells to other treatments.[8] The diagram below illustrates the key components of the mTOR pathway affected by this compound.

G This compound This compound LKB1 LKB1 This compound->LKB1 Upregulates AKT AKT This compound->AKT Dephosphorylates PRAS40 PRAS40 This compound->PRAS40 Dephosphorylates mTORC1 mTORC1 LKB1->mTORC1 AKT->mTORC1 PRAS40->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits rpS6 rpS6 p70S6K->rpS6 Phosphorylates eIF4E eIF4E _4EBP1->eIF4E Inhibits binding to m7GTP

Caption: this compound inhibits the mTOR signaling pathway.

References

preventing degradation of yangonin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of yangonin during extraction and storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

This compound is susceptible to degradation from several factors, including:

  • Light: Exposure to light, particularly UVA radiation, can induce photodegradation. This process can generate reactive oxygen species (ROS), leading to the formation of free radicals and subsequent degradation of the molecule.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. While specific kinetic data for this compound is limited, general principles for natural products suggest that higher temperatures will lead to increased degradation rates.[3]

  • pH: Extreme pH conditions (highly acidic or basic) can potentially lead to the hydrolysis of the α-pyrone ring in this compound, similar to other styrylpyrones.[4]

  • Solvent Choice and Water Content: The presence of water or alcoholic solvents can promote the isomerization of this compound to its cis-isomer, which can be a significant degradation pathway.[5][6][7]

  • Oxygen: The presence of oxygen can contribute to oxidative degradation, especially in the presence of light or certain metal ions.

Q2: What is the most common degradation pathway for this compound during sample preparation?

The most frequently reported degradation pathway for this compound, especially during analytical sample preparation, is cis-trans isomerization. This compound naturally exists in the more stable trans configuration. However, in the presence of water or alcoholic solvents, it can convert to its cis-isomer.[5][6][7] This can lead to inaccurate quantification in chromatographic analyses.

Q3: What are the recommended storage conditions for pure this compound and kava (B3030397) extracts?

Proper storage is critical to maintain the integrity of this compound.

  • Pure this compound (Solid): For long-term storage, pure solid this compound should be kept at -20°C or below (<-15°C).[8][9] It is also recommended to store it under an inert gas (e.g., nitrogen or argon) and protected from light in a tightly sealed container.[8] Under these conditions, solid this compound has been reported to be stable for at least four years.[9]

  • Kava Extracts: Kava extracts should be stored in a cool, dark, and dry place. When stored properly, powdered kava root can have a shelf life of up to two years.[9] Liquid extracts may have a shorter shelf life and should be stored according to the manufacturer's recommendations, often in a refrigerator after opening.

Q4: How can I minimize this compound degradation during extraction?

To minimize degradation during the extraction process:

  • Control Temperature: Avoid excessive heat. If using a rotary evaporator to concentrate the extract, ensure the water bath temperature does not exceed 45°C.[10]

  • Protect from Light: Conduct extraction procedures in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use amber glassware or cover glassware with aluminum foil.

  • Use Appropriate Solvents: Acetone (B3395972) has been shown to be an effective solvent for extracting kavalactones, including this compound.[10] For sample preparation for analysis, using a non-alcoholic solvent like acetonitrile (B52724) can prevent or minimize isomerization.[5]

  • Work Efficiently: Minimize the duration of the extraction process to reduce the time the compound is exposed to potentially degrading conditions.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results in HPLC analysis of this compound.
Possible Cause Troubleshooting Step
Cis-trans isomerization of this compound in solution. Prepare standards and samples in a non-alcoholic solvent, such as acetonitrile, immediately before analysis to prevent or minimize isomerization.[5]
Degradation of stock solutions. Store stock solutions at -20°C or below in amber vials. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily.
Photodegradation during sample handling. Work under subdued light and use amber autosampler vials or protect vials from light.
Issue 2: Loss of potency or change in physical appearance of stored this compound or kava extract.
Possible Cause Troubleshooting Step
Improper storage conditions. Review and implement recommended storage conditions. For pure this compound, store at -20°C or below, under inert gas, and protected from light.[8][9] For extracts, ensure they are in a cool, dark, and dry environment.
Exposure to oxygen. For long-term storage of high-purity this compound, consider purging the container with an inert gas like argon or nitrogen before sealing.
Moisture absorption. Store in a desiccator or with desiccants to maintain a low-humidity environment. Ensure containers are tightly sealed.

Data Presentation

While specific degradation kinetics for this compound are not extensively available in the literature, the following tables provide recommended storage conditions and a summary of factors influencing stability.

Table 1: Recommended Storage Conditions for this compound and Kava Products

Product Temperature Atmosphere Light Protection Reported Shelf Life
Pure this compound (Solid) -20°C or belowInert gas (e.g., Nitrogen)Required (Amber vial/darkness)≥ 4 years[9]
Kava Root Powder Cool, room temperatureDryRequired (Dark place)Up to 2 years[9]
Kava Liquid Extract Refrigerator (after opening)Tightly sealedRequired (Amber bottle)Varies by manufacturer

Table 2: Summary of Factors Affecting this compound Stability

Factor Effect on this compound Prevention/Mitigation Strategy
Light (UVA) Photodegradation via reactive oxygen species.[1]Store and handle in the dark or in amber containers.
Heat Accelerates degradation.Avoid high temperatures during extraction and storage.
pH Potential for hydrolysis at extreme pH values.Maintain a neutral pH for solutions when possible.
Water/Alcohol Promotes cis-trans isomerization.[5][6]Use non-aqueous, non-alcoholic solvents (e.g., acetonitrile) for sample preparation.
Oxygen Can lead to oxidative degradation.Store under an inert atmosphere for long-term preservation.

Experimental Protocols

Protocol 1: Extraction of this compound from Kava Root Powder

This protocol is based on a method using acetone as the extraction solvent.[10]

  • Maceration: Weigh 100 g of finely powdered kava root and place it in a suitable flask. Add 500 mL of acetone.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature to increase extraction efficiency.

  • Stirring: Stir the mixture for an additional 2 hours using a magnetic stirrer.

  • Filtration: Filter the mixture through a Buchner funnel with filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the root residue with an additional 300 mL of acetone to maximize yield.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Crucially, maintain a water bath temperature not exceeding 45°C.

  • Drying: Dry the resulting crude extract completely under a vacuum to yield a thick paste.

  • Storage of Crude Extract: Store the crude kavalactone extract at -20°C in a tightly sealed, light-protected container until further purification.

Protocol 2: Stability Testing of this compound in Solution (Forced Degradation)

This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound in solution.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

    • Thermal Degradation: Place a solution of this compound (100 µg/mL in acetonitrile) in a controlled temperature oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile) in a quartz cuvette or other UV-transparent container to a calibrated light source (e.g., UVA lamp). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into an HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Extraction_Workflow KavaPowder Kava Root Powder Extraction Extraction with Acetone (Sonication & Stirring) KavaPowder->Extraction Filtration Filtration & Concentration (Rotary Evaporator ≤ 45°C) Extraction->Filtration CrudeExtract Crude Kavalactone Extract Filtration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Purified this compound Purification->Purethis compound Analysis Purity & Identity Confirmation (HPLC, NMR, etc.) Purethis compound->Analysis

Workflow for the extraction and purification of this compound.

Degradation_Pathways cluster_main This compound Degradation Factors cluster_factors This compound This compound (trans-isomer) Cisthis compound cis-Yangonin PhotoOxidized Photo-oxidized Products Hydrolyzed Hydrolyzed Products Light Light (UVA) Light->this compound Photodegradation WaterAlcohol Water / Alcohol WaterAlcohol->this compound Isomerization ExtremepH Extreme pH ExtremepH->this compound Hydrolysis

Primary factors leading to this compound degradation.

Troubleshooting_Logic Start Inconsistent HPLC Results? CheckSolvent Is sample prepared in water or alcohol? Start->CheckSolvent Yes CheckStorage How are stock solutions and samples stored? CheckSolvent->CheckStorage No UseAcetonitrile Action: Prepare samples in acetonitrile. CheckSolvent->UseAcetonitrile Yes StoreProperly Action: Store at -20°C, protect from light. CheckStorage->StoreProperly Improperly Reanalyze Re-analyze Samples CheckStorage->Reanalyze Properly UseAcetonitrile->Reanalyze StoreProperly->Reanalyze

Troubleshooting inconsistent HPLC results for this compound.

References

troubleshooting poor peak resolution of yangonin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of yangonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding challenges, particularly poor peak resolution, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

A1: this compound is one of the six major kavalactones, a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). Accurate chromatographic analysis, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is crucial for the quality control of kava-based products, pharmacokinetic studies, and drug development.[1]

Q2: What are the most common causes of poor peak resolution for this compound?

A2: The primary challenge with this compound analysis is co-elution with structurally similar compounds. The most common co-eluting species include:

  • Isomers of this compound: this compound can undergo cis-trans isomerization, especially in aqueous or alcoholic solutions, and these isomers may have very similar retention times.[1][2]

  • Other Kavalactones: Kava extracts contain numerous kavalactones with similar chemical structures, which can lead to peak overlap if the chromatographic method is not sufficiently optimized.[1]

  • Metabolites: Metabolites of this compound, such as 11-Methoxthis compound, can also co-elute with the parent compound.[1]

Q3: My this compound peak looks symmetrical, but I still suspect co-elution. How can I confirm this?

A3: While peak fronting, tailing, or shoulders are clear indicators of co-elution, perfectly co-eluting peaks can appear symmetrical.[1] To confirm peak purity, you can use:

  • Diode Array Detector (DAD): A DAD can assess if the UV-Vis spectra are consistent across the entire peak.[1]

  • Mass Spectrometer (MS): An MS detector is more definitive as it can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak.[1]

Q4: How does sample preparation affect the resolution of this compound?

A4: Improper sample preparation can lead to the degradation and isomerization of this compound.[2] It has been reported that using aqueous or alcoholic solutions for sample preparation can promote the formation of cis-yangonin, an isomer that can co-elute with this compound.[2] To minimize this, it is recommended to prepare standards and samples in a non-alcoholic solvent, such as acetonitrile (B52724), and to perform the analysis with freshly prepared solutions.[2][3] It is also good practice to dissolve samples in the mobile phase to avoid peak distortion.[4]

Troubleshooting Guide: Improving Poor Peak Resolution

This guide provides a systematic approach to resolving poor peak resolution issues when analyzing this compound. The key to improving resolution is to manipulate the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[5]

Mobile Phase Optimization (Impacting Retention & Selectivity)
  • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of closely eluting peaks.[1][5]

  • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent-solute interactions.[1]

  • Modify pH: Adjusting the mobile phase pH can change the ionization state and polarity of analytes, which can significantly impact retention and selectivity.[6]

  • Adjust Gradient Slope: If using a gradient method, employing a shallower gradient can improve the resolution of closely eluting peaks.[1][7]

Stationary Phase and Column Optimization (Impacting Efficiency & Selectivity)
  • Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase is a highly effective strategy for changing selectivity.[1][8] For kavalactones, C8 columns have been shown to provide superior resolution compared to traditional C18 phases.[9]

  • Decrease Particle Size: Using a column with a smaller particle size (e.g., transitioning from 5 µm to sub-2 µm particles in UHPLC) increases column efficiency, leading to sharper peaks and better resolution.[1][8]

  • Increase Column Length: A longer column increases the number of theoretical plates (efficiency), which can enhance separation.

Temperature Optimization (Impacting Retention & Selectivity)
  • Adjust Column Temperature: Changing the column temperature can alter the selectivity of the separation.[1] A systematic study of temperature effects (e.g., in 5 °C increments) is recommended. An elevated temperature of 60 °C has been successfully used to achieve good separation of kavalactones (Rs > 1.5).[1][2][10]

Other System Parameters
  • Optimize Flow Rate: Slower flow rates can improve resolution, but be mindful of increasing run times.[11]

  • Reduce Injection Volume: Column overloading can lead to peak broadening and distortion. Reducing the sample injection volume can sometimes improve peak shape.[7][11]

Data Presentation

Table 1: Quantitative Performance of a Validated UHPLC-UV Method for Kavalactones[2][11][13]
KavalactoneLimit of Quantification (µg/mL)Average Recovery (%)
Methysticin0.45499.0 - 102.3
Dihydromethysticin (DHM)0.48099.0 - 102.3
Kavain0.27799.0 - 102.3
Dihydrokavain (DHK)0.68699.0 - 102.3
Desmethoxythis compound (DMY)0.18999.0 - 102.3
This compound 0.422 99.0 - 102.3

Experimental Protocols

Protocol: UHPLC-UV Method for the Separation of Kavalactones

This protocol is based on a validated method that achieves complete separation (Rs > 1.5) of the six major kavalactones within 15 minutes.[2][10]

1. Instrumentation and Columns:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV detector.

  • Column: Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm).[2]

2. Reagents and Standard Preparation:

  • Solvents: HPLC-grade acetonitrile, isopropanol, and water.

  • Standard Stock Solutions: Accurately weigh and dissolve individual kavalactone standards (including this compound) in acetonitrile to a concentration of 1000 µg/mL.[2]

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions in acetonitrile. This solution should be freshly prepared to prevent isomerization of this compound.[2]

3. Chromatographic Conditions:

  • Mobile Phase A: Water[2]

  • Mobile Phase B: Isopropanol[2]

  • Gradient Program:

    • Note: The specific gradient program from the cited source is presented in a table in the original paper and should be consulted for exact percentages over time.

  • Flow Rate: Refer to the original publication for the specific flow rate.

  • Column Temperature: 60 °C[2][10]

  • Detection Wavelength: Refer to the original publication for the specific wavelength.

  • Injection Volume: Refer to the original publication for the specific injection volume.

4. Sample Preparation:

  • Extract kava-containing samples using an appropriate method.

  • Dissolve the final extract in a non-alcoholic solvent, preferably acetonitrile, to prevent isomerization.[2]

  • Filter the sample solution through a 0.22 µm filter before injection.

Mandatory Visualizations

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_temp Temperature Optimization cluster_purity Confirm Co-elution start Poor Peak Resolution (this compound) mp1 Adjust Solvent Strength (e.g., decrease % organic) start->mp1 Start Here check1 Use DAD for Spectral Purity Check start->check1 If co-elution is suspected mp2 Change Organic Modifier (ACN vs. MeOH) mp1->mp2 mp3 Adjust Gradient Slope (make shallower) mp2->mp3 col1 Change Stationary Phase (e.g., C18 to C8) mp3->col1 col2 Decrease Particle Size (e.g., 5µm to <2µm) col1->col2 temp1 Increase Column Temperature (e.g., to 60°C) col2->temp1 end_node Resolution Achieved (Rs > 1.5) temp1->end_node If Resolved check2 Use MS to Detect Multiple m/z Ratios check1->check2

Caption: A logical workflow for troubleshooting poor peak resolution in this compound chromatography.

ExperimentalWorkflow cluster_hplc UHPLC Analysis prep Sample/Standard Preparation (Dissolve in Acetonitrile) filter Filter Sample (0.22 µm filter) prep->filter inject Inject into UHPLC System filter->inject column Separation on HSS T3 Column (1.8 µm, 60°C) inject->column gradient Gradient Elution (Water/Isopropanol) column->gradient detect UV Detection gradient->detect data Data Acquisition & Peak Integration detect->data result Quantification of this compound data->result

Caption: A typical experimental workflow for the UHPLC analysis of this compound.

References

Technical Support Center: Addressing Yangonin-Induced Cytotoxicity in Hepatocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating yangonin-induced cytotoxicity in hepatocyte cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hepatotoxicity a concern?

This compound is one of the six major kavalactones, psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). While kava extracts are used for their anxiolytic and sedative properties, reports of hepatotoxicity have raised safety concerns. Understanding the cytotoxic effects of individual kavalactones like this compound on hepatocytes is crucial for risk assessment and for exploring its potential therapeutic applications, such as in cancer research.

Q2: Which hepatocyte cell lines are suitable for studying this compound-induced cytotoxicity?

Commonly used human hepatocyte cell lines for in vitro toxicology studies include HepG2 and HepaRG cells. HepG2 cells are a human liver cancer cell line that is widely used due to its ease of culture. HepaRG cells are a human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, expressing a broader range of liver-specific functions, including drug-metabolizing enzymes, making them a more physiologically relevant model for drug-induced liver injury (DILI) studies.

Q3: What is the primary mechanism of this compound-induced cell death in hepatocytes?

Studies have shown that in the HepG2 cell line, the predominant mode of cell death induced by this compound is apoptosis, rather than necrosis.[1][2] This is characterized by morphological changes such as chromatin condensation and nuclear fragmentation.

Q4: Is oxidative stress a primary mechanism of this compound-induced cytotoxicity?

While drug-induced liver injury often involves oxidative stress and the depletion of glutathione (B108866) (GSH), studies on this compound in HepG2 cells have shown no significant changes in glutathione levels.[1][2] This suggests that glutathione depletion is not the primary mechanism of cell death in this specific in vitro model.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension by thoroughly resuspending cells before plating. Use a multichannel pipette for seeding to improve consistency across wells. Visually inspect the plate under a microscope after seeding to confirm even cell distribution.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: this compound precipitation.

    • Solution: this compound is a lipophilic compound. Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect the treatment medium for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system.

Problem 2: Difficulty in distinguishing between apoptosis and necrosis.

  • Possible Cause: Using a single endpoint assay.

    • Solution: Employ multiple assays to assess different aspects of cell death. For example, combine a cytotoxicity assay that measures membrane integrity (like the LDH assay) with an assay that detects apoptotic markers (like Acridine Orange/Ethidium Bromide staining or Annexin V/PI staining). This will provide a more comprehensive picture of the mode of cell death.

Problem 3: Inconsistent results with immunofluorescence or western blotting for signaling pathway analysis.

  • Possible Cause 1: Suboptimal antibody performance.

    • Solution: Validate your primary and secondary antibodies for specificity and sensitivity in your specific cell line and experimental conditions. Run appropriate controls, including positive and negative controls, and perform antibody titration to determine the optimal concentration.

  • Possible Cause 2: Timing of sample collection.

    • Solution: The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in your target proteins after this compound treatment.

Quantitative Data Summary

Cell LineAssayEndpointResultReference
HepG2Ethidium Bromide (EB)Cell Viability~40% reduction in viability (concentration not specified)[1][2]
HepG2Lactate Dehydrogenase (LDH)Cytotoxicity (Membrane Integrity)Marked toxicity observed (quantitative data not specified)[1][2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis Detection: Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method allows for the visualization of nuclear morphology to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates or chamber slides

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells in 6-well plates or chamber slides and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Stain the cells with a 1:1 mixture of AO and EB solutions for 5-10 minutes at room temperature in the dark.

  • Wash the cells again with PBS to remove excess dyes.

  • Immediately visualize the cells under a fluorescence microscope using a blue filter.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with an intact structure.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Analysis cluster_pathway Signaling Pathway Investigation Cell_Culture Hepatocyte Cell Culture (e.g., HepG2, HepaRG) Yangonin_Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->Yangonin_Treatment MTT MTT Assay (Metabolic Activity) Yangonin_Treatment->MTT LDH LDH Assay (Membrane Integrity) Yangonin_Treatment->LDH AO_EB AO/EB Staining (Nuclear Morphology) Yangonin_Treatment->AO_EB Western_Blot Western Blot (Caspase-3, Bcl-2, Bax) Yangonin_Treatment->Western_Blot FXR_Analysis FXR Activation Analysis (Reporter Assay, Western Blot) Yangonin_Treatment->FXR_Analysis mTOR_Analysis mTOR Pathway Analysis (Western Blot for p-mTOR, p-p70S6K) Yangonin_Treatment->mTOR_Analysis Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Quantitative Data LDH->Data_Analysis Quantitative Data AO_EB->Data_Analysis Qualitative/Semi-quantitative Data Western_Blot->Data_Analysis Protein Expression Levels FXR_Analysis->Data_Analysis mTOR_Analysis->Data_Analysis

Caption: Experimental workflow for investigating this compound-induced cytotoxicity.

Yangonin_Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis in hepatocytes.

Yangonin_Protective_Pathways cluster_fxr FXR Activation Pathway cluster_mtor mTOR Inhibition Pathway This compound This compound FXR FXR (Farnesoid X Receptor) This compound->FXR Activates mTOR mTOR (Mammalian Target of Rapamycin) This compound->mTOR Inhibits Target_Genes Target Gene Expression (e.g., SHP, BSEP) FXR->Target_Genes Induces Hepatoprotection Hepatoprotective Effects Target_Genes->Hepatoprotection Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Potential protective and alternative signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Yangonin Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing yangonin in in vivo rodent studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for oral administration of this compound in rats?

While a definitive universal starting dose is not established and depends on the experimental model, a study on diabetic nephropathy in rats treated animals for 12 weeks, though the exact oral dosage from the available summary is not specified.[1] As a reference from a study on a different compound, ononin, in a similar diabetic nephropathy model, oral gavage doses of 10, 25, and 50 mg/kg were used daily for 60 days in rats.[2][3] Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and endpoint.

Q2: What is the bioavailability of this compound in rodents?

Studies in mice indicate that this compound is poorly absorbed after oral administration and is subject to rapid elimination.[4] Following a 100 mg/kg intraperitoneal injection in mice, the peak concentration of this compound in the brain was found to be 1.2 ng/mg of wet brain tissue, which was lower than other kavalactones like kavain (B167398) and 7,8-dihydrokavain.[4] This suggests that achieving high systemic and central nervous system concentrations of this compound via oral administration may be challenging.

Q3: What are the known toxic effects and LD50 of this compound in rodents?

Q4: How should I prepare this compound for oral administration?

Due to the lipophilic nature of kavalactones like this compound, a suitable vehicle is necessary for administration. Common approaches include:

  • Suspension: A suspension in 0.5% or 1% carboxymethylcellulose (CMC) in sterile saline.

  • Solution: For oral or intraperitoneal administration, a solution can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting protocol for a 1 mg/mL solution involves initially dissolving the compound in a minimal amount of DMSO, then adding PEG300 and Tween-80, and finally bringing it to the desired volume with saline. It is critical to minimize the final concentration of DMSO to avoid vehicle-induced effects.[8]

Q5: What are the known mechanisms of action for this compound?

This compound has several known mechanisms of action:

  • It is a selective agonist at the cannabinoid 1 (CB1) receptor with a binding affinity (Ki) of 0.72 μM.[7]

  • It is a potent inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 0.085 µM.[1][7]

  • It modulates GABA-A receptor activity.[7]

  • In bladder cancer cells, it has been shown to inhibit the mTOR signaling pathway.[9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy Poor Bioavailability: this compound is known to be poorly absorbed orally.[4]1. Switch Administration Route: Consider intraperitoneal (i.p.) injection for higher systemic exposure. A 100 mg/kg i.p. dose has been used in mice.[4]2. Optimize Vehicle: Experiment with different solubilization methods to enhance absorption. A DMSO/PEG300/Tween-80/saline mixture may improve solubility.[8]3. Increase Dose: Carefully conduct a dose-escalation study, monitoring for efficacy and adverse effects.
Rapid Metabolism/Elimination: this compound is rapidly eliminated in rodents.[4]1. Increase Dosing Frequency: Consider administering the dose twice daily (BID) instead of once daily (QD) to maintain more stable plasma concentrations.2. Use of Metabolic Inhibitors: While not standard practice and requiring careful consideration, co-administration with a known inhibitor of relevant metabolic pathways could be explored in preliminary studies.
Unexpected Toxicity or Adverse Events Dose Too High: The therapeutic window for this compound may be narrow.1. Reduce Dose: Immediately lower the administered dose.2. Review Toxicity Data: While specific data for this compound is scarce, a study on a kavalactone mixture showed toxicity at 800 mg/kg in rats.[5][6]3. Conduct a Dose-Ranging Toxicity Study: Establish the Maximum Tolerated Dose (MTD) in your specific model.
Vehicle Toxicity: The vehicle used for administration (e.g., high concentrations of DMSO) may be causing adverse effects.1. Run a Vehicle-Only Control Group: Always include a group that receives only the vehicle to isolate its effects.2. Minimize DMSO Concentration: If using a DMSO-based vehicle, ensure the final concentration is well below known toxic levels.[8]
Inconsistent Results Improper Drug Preparation: this compound may not be fully solubilized or may be precipitating out of solution.1. Visually Inspect the Formulation: Before each administration, check for any precipitation.2. Sonication: Use sonication to aid in the dissolution of this compound in the vehicle.3. Prepare Fresh Solutions: Prepare the dosing solution fresh before each use to ensure stability.
Animal Strain/Sex Differences: The pharmacokinetics and pharmacodynamics of this compound may vary between different rodent strains and sexes.1. Standardize Animal Model: Use a consistent species, strain, sex, and age for all experiments.2. Report Animal Details: Clearly report all animal model details in your methodology to ensure reproducibility.

Quantitative Data Summary

Table 1: In Vivo Administration and Brain Concentration of this compound in Rodents

Animal Model Dose & Route Parameter Value Reference
Male Balb/c Mice100 mg/kg (i.p.)Max. Brain Concentration1.2 ng/mg wet tissue[4]
Male Sprague-Dawley Rats19.36 nmol/rat (intrathecal)N/AN/A[11]

Table 2: In Vitro Activity of this compound

Target Assay Value Reference
Cannabinoid Receptor 1 (CB1)Binding Affinity (Ki)0.72 µM[7]
Cannabinoid Receptor 2 (CB2)Binding Affinity (Ki)>10 µM[7]
Monoamine Oxidase A (MAO-A)Inhibition (IC50)1.29 µM[1][7]
Monoamine Oxidase B (MAO-B)Inhibition (IC50)0.085 µM[1][7]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC)

    • Sterile 0.9% saline

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.

    • Prepare a 0.5% or 1% (w/v) CMC solution by slowly adding CMC powder to sterile saline while stirring continuously with a magnetic stirrer until fully dissolved.

    • Weigh the required amount of this compound powder.

    • If necessary, gently grind the this compound powder using a mortar and pestle to ensure a fine consistency.

    • In a sterile tube, add a small amount of the CMC solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the CMC solution while continuously vortexing or homogenizing to ensure a uniform suspension.

    • Visually inspect the suspension for any large particles.

    • Store the suspension at 4°C and protect it from light. Before each use, vortex thoroughly to ensure homogeneity.

Protocol 2: Intraperitoneal Administration of this compound in Mice
  • Materials:

    • Prepared this compound solution (e.g., in a DMSO/PEG300/Tween-80/saline vehicle)

    • Appropriate size sterile syringes and needles (e.g., 25-27 gauge)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the exact volume of the this compound solution to be administered.

    • Properly restrain the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Rodent Study cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis cluster_data Data Interpretation prep_this compound Prepare this compound Formulation (e.g., CMC Suspension) administration Daily Oral Gavage or I.P. Injection prep_this compound->administration prep_animals Animal Acclimatization (1-2 weeks) randomization Randomize Animals into Groups (Vehicle, this compound Doses) prep_animals->randomization randomization->administration monitoring Monitor Body Weight, Clinical Signs administration->monitoring tissue Tissue Collection (e.g., Kidneys, Brain) administration->tissue endpoint Endpoint Measurement (e.g., Blood Glucose, Biomarkers) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis histology Histopathological Analysis tissue->histology histology->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for an in vivo rodent study with this compound.

signaling_pathway Potential Signaling Pathways of this compound cluster_cns Central Nervous System cluster_cellular Cellular Pathways cluster_effects Physiological Effects This compound This compound cb1 CB1 Receptor This compound->cb1 Agonist gaba_a GABA-A Receptor This compound->gaba_a Modulates mao_b MAO-B This compound->mao_b Inhibits mtor mTOR Pathway This compound->mtor Inhibits anxiolytic Anxiolytic Effects cb1->anxiolytic anti_inflammatory Anti-inflammatory Effects cb1->anti_inflammatory gaba_a->anxiolytic mao_b->anxiolytic anti_cancer Anti-cancer Effects mtor->anti_cancer

Caption: Potential signaling pathways modulated by this compound.

troubleshooting_logic Troubleshooting Logic for this compound Experiments cluster_no_effect Lack of Efficacy cluster_toxicity Unexpected Toxicity start Experiment Start issue Issue Encountered? start->issue check_bioavailability Consider Poor Bioavailability issue->check_bioavailability Yes (Lack of Efficacy) check_dose Dose Too High? issue->check_dose Yes (Toxicity) success Successful Experiment issue->success No change_route Change Route (e.g., to I.P.) check_bioavailability->change_route optimize_vehicle Optimize Vehicle check_bioavailability->optimize_vehicle increase_dose Increase Dose check_bioavailability->increase_dose change_route->success optimize_vehicle->success increase_dose->success reduce_dose Reduce Dose check_dose->reduce_dose check_vehicle Vehicle Toxicity? check_dose->check_vehicle reduce_dose->success vehicle_control Run Vehicle-Only Control check_vehicle->vehicle_control vehicle_control->success

Caption: Logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Yangonin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of yangonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating matrix effects, ensuring accurate and reproducible quantification of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] These components can include salts, proteins, phospholipids (B1166683), and metabolites.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

A2: this compound is often analyzed in complex matrices such as plasma, urine, or extracts from botanical products like kava (B3030397) root.[4][5] These matrices contain a high concentration of endogenous or exogenous compounds that can co-elute with this compound. For instance, phospholipids from plasma are a major cause of ion suppression in electrospray ionization (ESI), a common ionization technique for this compound analysis.[6]

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of pure this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[7][8][9]

  • Quantitative Assessment (Post-Extraction Spike): The most common method involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the analyte in a pure solvent (Set B). The matrix factor (MF) is calculated as the ratio of the peak areas (A/B). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[10]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[11][12] A SIL-IS, such as this compound-d3, is chemically and structurally almost identical to this compound, so it co-elutes and experiences the same degree of ion suppression or enhancement.[13][14] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.[15]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[7][16] However, this strategy also dilutes the analyte of interest, this compound. This approach is only feasible if the original concentration of this compound is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem Possible Cause Recommended Solution & Troubleshooting Steps
Low or No this compound Signal in Spiked Samples Severe Ion Suppression: Co-eluting matrix components are preventing the efficient ionization of this compound.[2]1. Improve Sample Cleanup: Switch from protein precipitation (PPT) to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interferences.[6] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. A post-column infusion experiment can help identify this zone.[8] 3. Check/Optimize MS Source: Consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to matrix effects.[17][18] Also, test both positive and negative ionization modes.[8]
Inconsistent/Irreproducible Results for QC Samples Variable Matrix Effects: The composition of the matrix varies from sample to sample, leading to different degrees of ion suppression or enhancement.[2][11]1. Implement a SIL-IS: Use a stable isotope-labeled internal standard (e.g., this compound-d3). This is the most robust way to correct for inter-sample variability.[11][15] 2. Use Matrix-Matched Calibrators: Prepare all calibration standards and quality control (QC) samples in the same biological matrix as your study samples.[7][19] 3. Enhance Sample Preparation: A more effective and consistent sample preparation method (like SPE) will minimize the variability of interfering components between samples.[10]
Poor Peak Shape (Tailing or Fronting) Matrix Overload or Column Interaction: High concentrations of matrix components can overload the analytical column. Some compounds can also interact with metal components of the HPLC system.[2]1. Dilute the Sample: If sensitivity allows, dilute the sample extract before injection.[7] 2. Improve Sample Cleanup: Use SPE to remove a broader range of interferences.[6] 3. Consider a Metal-Free System: For compounds prone to chelation, using metal-free columns and tubing can sometimes improve peak shape and reduce signal loss.[20]
High Signal at LLOQ but Poor Linearity Ion Enhancement or Non-Linear Suppression: Matrix components may be enhancing the signal at low concentrations or the suppression effect may not be consistent across the concentration range.1. Assess Matrix Effect at Multiple Concentrations: Evaluate the matrix factor at low, medium, and high QC levels to understand its concentration dependency. 2. Refine Sample Preparation: Focus on removing the specific interferences causing the enhancement. 3. Ensure IS Appropriateness: If not using a SIL-IS, ensure your analog internal standard has a very similar retention time and ionization behavior to this compound. A SIL-IS is strongly recommended.[14]

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data for different sample preparation techniques. The Matrix Effect (ME) is often expressed as a percentage, where 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[10] Recovery (RE) indicates the efficiency of the extraction process.

AnalyteMatrixSample Preparation MethodRecovery (RE %)Matrix Effect (ME %)Reference
General AnalytesPlasmaProtein Precipitation (Acetonitrile)>85%50-80% (Suppression)[18]
General AnalytesPlasmaLiquid-Liquid Extraction (Ethyl Acetate)65-85%80-105% (Minimal Effect)[21]
General AnalytesPlasmaSolid-Phase Extraction (C18)>90%90-110% (Minimal Effect)[22]
KavalactonesBeveragesSolid-Phase Extraction (SPE)Not ReportedNot Reported (Method successful for ppb levels)[5]
This compoundKava ProductsEthanol Extraction & DilutionNot ReportedCorrected with SIL-IS[13]

Note: Data for general analytes are included to illustrate the typical performance of each extraction method, as specific quantitative ME and RE data for this compound are not always published. The trend shows that more extensive cleanup (SPE > LLE > PPT) generally leads to a reduction in matrix effects.

Visualizations and Diagrams

Matrix Effect Troubleshooting Workflow

This diagram outlines a logical workflow for identifying and addressing matrix effects in your analysis.

Caption: A workflow for identifying, mitigating, and re-evaluating matrix effects.

Conceptual Diagram of Ion Suppression

This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (this compound).

cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) ESI_Droplet_1 ESI Droplet Yangonin_1 This compound Ion_1 [this compound+H]+ Yangonin_1->Ion_1 Efficient Ionization MS_Signal_1 High Signal Ion_1->MS_Signal_1 ESI_Droplet_2 ESI Droplet Yangonin_2 This compound Matrix_Interference Matrix Interference Ion_2 [this compound+H]+ Yangonin_2->Ion_2 Inefficient Ionization Matrix_Interference->Ion_2 Inefficient Ionization MS_Signal_2 Low Signal Ion_2->MS_Signal_2

Caption: How matrix interference reduces analyte ionization and signal intensity.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

This method is fast but offers minimal cleanup. It is suitable for initial screening or when analyte concentrations are high.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 100 ng/mL this compound-d3).[4]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol (B129727):water).

  • Analysis:

    • Inject 5 µL onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Plasma

LLE provides a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.

  • Sample Preparation:

    • Pipette 200 µL of plasma into a glass tube.

    • Add 50 µL of internal standard solution (e.g., this compound-d3).

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to increase the extraction efficiency of moderately nonpolar compounds.

    • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Extraction:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject onto the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Plasma

SPE is a highly effective method for removing phospholipids and other interferences, providing the cleanest extracts.

  • Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid and the internal standard. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution:

    • Elute this compound and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase and inject.

Suggested LC-MS/MS Parameters for this compound
  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 259.3 → Product ion (e.g., m/z 135.1, requires optimization).

    • This compound-d3 (IS): Precursor ion [M+H]⁺ m/z 262.3 → Product ion (requires optimization).

References

Kava Extract Standardization: A Technical Support Guide for Minimizing Batch-to-Batch Variability in Yangonin Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent yangonin content in kava (B3030397) (Piper methysticum) extracts. Adherence to these guidelines will aid in producing standardized extracts suitable for research and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in the this compound content of kava extracts?

A1: The potency and chemical profile of kava extracts, particularly the concentration of kavalactones like this compound, are susceptible to significant variation from several factors:

  • Cultivar Type: Over 150 different kava cultivars exist, broadly classified as 'Noble' and 'Tudei' (two-day) varieties. Noble cultivars are traditionally preferred due to a more desirable chemotype.[1]

  • Plant Part Used: The highest concentration of kavalactones is found in the roots of the kava plant.[1][2] The inclusion of stems and leaves can dilute the extract and introduce undesirable compounds.[1]

  • Geographic Origin and Growing Conditions: Climate, soil conditions, and geographical location significantly influence the plant's chemical composition.[1][3]

  • Age of the Plant: The kavalactone content changes as the plant matures, generally increasing with age.[1][3]

  • Post-Harvest Handling and Storage: Improper drying, storage, and handling of the raw kava material can lead to the degradation of kavalactones.[1]

  • Extraction Solvent and Method: The choice of solvent (e.g., water, ethanol (B145695), acetone) and the extraction parameters are critical determinants of the final kavalactone profile and yield.[1][4][5][6]

Q2: How does the choice of extraction solvent affect the this compound content?

A2: The solvent used for extraction plays a pivotal role in the final chemical composition of the kava extract. Organic solvents like ethanol and acetone (B3395972) are more efficient at extracting kavalactones, including this compound, compared to traditional water-based methods.[1][4][6] While acetone is often cited as the most efficient solvent for kavalactone extraction, ethanol also demonstrates high extraction efficiency.[4][5] Aqueous extractions, similar to traditional preparations, tend to have very low concentrations of this compound.[7]

Q3: What are kavalactones and chemotypes, and why are they important for standardization?

A3: Kavalactones are the primary psychoactive compounds in the kava plant, responsible for its physiological effects.[1] The six major kavalactones, which constitute about 96% of the lipid-soluble extract from the kava rhizome, are desmethoxythis compound, dihydrokavain, this compound, kavain, dihydromethysticin, and methysticin.[1][3] The specific ratio of these six kavalactones defines the plant's "chemotype," which is represented by a six-digit code. This chemotype provides a signature for a given cultivar and is crucial for ensuring the quality and consistency of kava products.[8] For instance, adulteration of medicinal kava extracts with non-medicinal cultivars can be detected through chemotype analysis.[8]

Q4: Are there validated analytical methods for accurately quantifying this compound?

A4: Yes, several validated analytical methods are available for the simultaneous quantification of the six major kavalactones, including this compound. Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is a common and effective method.[9][10][11] Supercritical Fluid Chromatography (SFC) has also been developed as a fast and validated method for this purpose.[12] It is crucial to use a validated method with individual kavalactone standards for accurate quality control, as using only a single standard (like kavain) can lead to significant inaccuracies in content measurement.[13]

Q5: What are Good Manufacturing Practices (GMP) and why are they important for kava extracts?

A5: Good Manufacturing Practices (GMP) are a set of guidelines and principles that ensure products are consistently produced and controlled according to quality standards.[14][15] For herbal medicines like kava extracts, GMP is essential to guarantee quality, safety, and efficacy.[16][17] Adherence to GMP guidelines, such as those provided by the WHO, covers all aspects of production, from raw material sourcing and personnel training to premises, equipment, and quality control.[14][15][16] This helps to minimize the risk of contamination, errors, and variability in the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low this compound Yield in Extract 1. Inappropriate Plant Material: Use of leaves or stems instead of roots; use of immature plants. 2. Inefficient Extraction Solvent: Use of water or a low-efficiency solvent. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio.1. Source Verification: Ensure raw material is exclusively from the peeled rhizomes and roots of mature, noble kava cultivars.[8] 2. Solvent Optimization: Switch to a more efficient solvent such as ethanol or acetone.[4][5] 3. Method Validation: Optimize and validate extraction parameters to ensure maximum yield.
High Batch-to-Batch Variability in this compound Content 1. Inconsistent Raw Material: Variation in cultivar, geographic source, or harvest time. 2. Lack of Standardized Procedures: Inconsistent extraction protocols or post-harvest processing. 3. Inadequate Quality Control: Insufficient testing of raw materials and final extracts.1. Supplier Qualification: Establish strict specifications for raw material sourcing. 2. Standard Operating Procedures (SOPs): Implement and adhere to detailed SOPs for all manufacturing steps.[14] 3. Comprehensive QC Testing: Implement rigorous testing of incoming raw materials and finished batches using validated analytical methods.[13]
Degradation of this compound During Analysis 1. Isomerization: this compound can undergo cis-isomerization, especially in the presence of alcohol and water during sample preparation.1. Sample Preparation: Prepare stock standard solutions in a non-alcoholic solvent like acetonitrile (B52724).[9] 2. Fresh Preparation: Prepare working standard and sample solutions freshly for LC analysis to minimize isomerization.[9]
Inaccurate this compound Quantification 1. Single-Standard Calibration: Using only one kavalactone standard (e.g., kavain) for quantification of all kavalactones. 2. Unresolved Chromatographic Peaks: Co-elution of this compound with other compounds.1. Multi-Standard Approach: Use a validated method employing certified reference materials for all six major kavalactones.[13] 2. Method Optimization: Optimize the chromatographic method to achieve baseline separation of all kavalactones.[18]

Quantitative Data Summary

Table 1: Extraction Efficiency of Different Solvents for Total Kavalactones

SolventRelative Extraction EfficiencyReference
AcetoneHigh[4][5]
EthanolHigh[5][6]
MethanolModerate to High[5]
WaterLow[4][6]
HexaneLowest[5]

Note: While these trends are generally reported, the exact yield will depend on the specific extraction conditions.

Table 2: Kavalactone Content in Different Parts of the Kava Plant

Plant PartRelative Kavalactone ConcentrationReference
RootsHighest (e.g., 15%)[2]
Stump/RhizomeHigh (e.g., 10%)[2]
Basal StemsLow (e.g., 5%)[2]
LeavesVery Low[2][3]

Experimental Protocols

Protocol 1: Kava Extraction for this compound Enrichment (Ethanol Extraction)

  • Material Preparation: Use dried, peeled, and powdered kava root from a verified noble cultivar.

  • Extraction:

    • Macerate the powdered kava root in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Filtration:

    • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

    • Wash the residue with a small volume of 95% ethanol to ensure complete extraction.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the ethanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying and Storage:

    • Dry the resulting extract in a vacuum oven to a constant weight.

    • Store the dried extract in an airtight, light-resistant container at -20°C.

Protocol 2: Quantification of this compound using UHPLC-UV

  • Standard Preparation:

    • Prepare individual stock solutions of the six major kavalactones (including this compound) in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 0.5–75 µg/mL).[9]

  • Sample Preparation:

    • Accurately weigh the kava extract and dissolve it in acetonitrile to a known concentration.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example): [9][10][11]

    • Column: Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 60°C

    • Detection Wavelength: 245 nm and 350 nm

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify and quantify the this compound peak based on the retention time and calibration curve of the standard.

Visualizations

Experimental_Workflow cluster_0 Raw Material Sourcing & Preparation cluster_1 Extraction & Processing cluster_2 Quality Control & Final Product RawMaterial Kava Root (Noble Cultivar) Grinding Grinding & Sieving RawMaterial->Grinding QC1 Raw Material QC (Chemotype Analysis) Grinding->QC1 Extraction Solvent Extraction (e.g., Ethanol) QC1->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Drying Vacuum Drying Evaporation->Drying QC2 In-Process QC Drying->QC2 FinalQC Final Extract QC (this compound Quantification) QC2->FinalQC Packaging Packaging & Storage FinalQC->Packaging FinalProduct Standardized Kava Extract Packaging->FinalProduct

Caption: Workflow for Producing Standardized Kava Extract.

Troubleshooting_Logic cluster_solutions Corrective Actions Variability High Batch-to-Batch Variability Observed CheckRawMaterial Review Raw Material (Cultivar, Plant Part, Age) Variability->CheckRawMaterial CheckProcess Audit Extraction Process (Solvent, SOPs) Variability->CheckProcess CheckQC Verify QC Methods (Validation, Standards) Variability->CheckQC ActionMaterial Standardize Raw Material Sourcing CheckRawMaterial->ActionMaterial ActionProcess Implement Strict SOPs CheckProcess->ActionProcess ActionQC Use Validated Multi-Standard Methods CheckQC->ActionQC

Caption: Troubleshooting Logic for Batch Variability.

References

dealing with yangonin's low affinity for CB2 receptors in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing experiments involving yangonin and its low-affinity interaction with the Cannabinoid Receptor 2 (CB2).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a low-affinity ligand for the CB2 receptor?

A1: this compound is classified as a low-affinity ligand for the CB2 receptor based on its high inhibition constant (Ki), which is reported to be greater than 10 μM.[1][2][3][4][5] In contrast, its affinity for the CB1 receptor is significantly higher, with a Ki of 0.72 μM.[1][2][3][4][5] A higher Ki value indicates weaker binding affinity.

Q2: What are the main challenges when working with a low-affinity ligand like this compound?

A2: The primary challenges include:

  • Difficult detection: The weak interaction can be hard to detect and quantify accurately, leading to a low signal-to-noise ratio in many standard binding assays.

  • High concentrations required: To achieve a measurable effect, high concentrations of this compound are often necessary. This can lead to off-target effects and issues with solubility.

  • Rapid dissociation: Low-affinity ligands often have a fast dissociation rate (k_off), making it challenging to capture the binding event.[6][7]

  • Non-specific binding: At the high concentrations needed, non-specific binding to other proteins or surfaces can become a significant issue, obscuring the specific interaction with the CB2 receptor.

Q3: What are the known downstream signaling pathways of the CB2 receptor?

A3: The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][8] Activation of the CB2 receptor leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the activation of ERK1/2 and p38 MAPK.[1][2]

  • Activation of the PI3K/Akt pathway. [1][2]

  • Modulation of ion channels: Particularly G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[2]

  • Interaction with β-arrestin pathways: This can lead to receptor internalization and alternative signaling cascades.[1] In some cellular contexts, the CB2 receptor has also been shown to couple to Gαs, leading to a stimulation of adenylyl cyclase.[4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in my CB2 receptor binding assay with this compound.

  • Possible Cause 1: Low Signal-to-Noise Ratio.

    • Solution: Increase the amount of receptor in your assay. For radioligand binding assays, using a higher concentration of membrane preparation (e.g., 20-40 µg of protein per well) can amplify the specific binding signal.[6] Also, ensure you are using a radioligand with high specific activity.

  • Possible Cause 2: High Non-Specific Binding.

    • Solution: Optimize your washing steps. Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound ligand.[5] Additionally, consider adding a low concentration of a non-ionic detergent (e.g., 0.1% BSA) to your wash buffer to reduce non-specific binding to the filter plate. For assays with purified receptors, using a surface chemistry that minimizes non-specific binding is crucial.

  • Possible Cause 3: this compound Solubility Issues.

    • Solution: this compound is practically insoluble in water.[10] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your serial dilutions in the assay buffer.[10] Be mindful of the final DMSO concentration in your assay, as high concentrations can affect membrane integrity and receptor function. Keep the final DMSO concentration below 1% and consistent across all wells.

Issue 2: I am not observing any functional response in my cAMP assay after applying this compound.

  • Possible Cause 1: Insufficient this compound Concentration.

    • Solution: Due to its low affinity, you may need to use higher concentrations of this compound to elicit a functional response. Test a wider concentration range, going up to 100 µM or higher, while carefully monitoring for solubility issues and potential cytotoxicity.

  • Possible Cause 2: Assay Sensitivity.

    • Solution: Ensure your cAMP assay is sensitive enough to detect small changes. Use a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.[11] Also, confirm that your cells are expressing a sufficient number of functional CB2 receptors on their surface.

  • Possible Cause 3: Cell Line and Receptor Expression.

    • Solution: The level of CB2 receptor expression can vary between cell lines and even between passages. Use a cell line with a high and stable expression of the CB2 receptor. Validate receptor expression and function using a known high-affinity CB2 agonist as a positive control.

Quantitative Data

Table 1: Binding Affinity of this compound and Control Compounds for the CB2 Receptor

CompoundReceptorKi (µM)Assay TypeCell LineReference
This compoundHuman CB2> 10Radioligand BindingHEK293[3][4][5]
This compoundHuman CB10.72Radioligand BindingHEK293[1][3][4][5]
CP-55,940Human CB20.00067Radioligand BindingHEK293[6]
WIN 55,212-2Human CB20.0034Radioligand BindingCHO[6]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Low-Affinity Ligands

This protocol is adapted for determining the binding affinity (Ki) of a low-affinity unlabeled compound like this compound by measuring its ability to compete with a fixed concentration of a high-affinity radioligand for the CB2 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing human CB2 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB2 agonist).

  • Unlabeled competitor: this compound.

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hCB2 cells.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to remove nuclei and unbroken cells.

    • Pellet the membranes by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[6]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. Due to its low affinity, a concentration range from 1 nM to 100 µM is recommended.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL assay buffer, 50 µL [³H]CP-55,940 (at a concentration close to its Kd, e.g., 0.7 nM), and 150 µL of membrane preparation (10-20 µg protein).

      • Non-Specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM), 50 µL [³H]CP-55,940, and 150 µL of membrane preparation.

      • Competition: 50 µL of each this compound dilution, 50 µL [³H]CP-55,940, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[5][6]

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through the GF/C filter plate.

    • Wash the filters 4-6 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR) for Low-Affinity Interactions

SPR can be challenging for low-affinity interactions due to the weak signal and rapid dissociation. This protocol provides a general framework that needs to be optimized for the specific system.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip).

  • Purified CB2 receptor.

  • This compound.

  • Running buffer (e.g., HBS-P+ with 0.1% DDM and 0.05% CHS to maintain receptor stability).

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Ligand Immobilization:

    • Immobilize a high density of the purified CB2 receptor onto the sensor chip surface to maximize the binding signal. This can be achieved via amine coupling or by using a capture-based approach if the receptor is tagged.

  • Analyte Injection:

    • Prepare a series of this compound concentrations in the running buffer. A high concentration range will be necessary.

    • Inject the different concentrations of this compound over the sensor surface at a high flow rate to minimize mass transport limitations.

    • Include a buffer-only injection as a control.

  • Data Acquisition:

    • Monitor the change in the response units (RU) during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only control signal.

    • Due to the likely rapid dissociation, a steady-state affinity analysis is often more reliable than kinetic analysis. Plot the response at equilibrium against the this compound concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD).

Protocol 3: cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gαi-coupled CB2 receptor.

Materials:

  • HEK293 cells stably expressing human CB2 receptor.

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Culture and Seeding:

    • Culture and seed the HEK293-hCB2 cells in a 96-well plate.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 20-30 minutes to inhibit phosphodiesterase activity.[9]

    • Add serial dilutions of this compound and incubate for 15-30 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Visualizations

CB2_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Binds G_protein Gαi/o βγ CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK1/2, p38) G_protein->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Competition) Ki_Determination Determine Ki Binding_Assay->Ki_Determination SPR Surface Plasmon Resonance (Steady-State) KD_Determination Determine KD SPR->KD_Determination cAMP_Assay cAMP Accumulation Assay EC50_Determination Determine EC50/Emax cAMP_Assay->EC50_Determination Troubleshooting_Logic Problem Inconsistent Binding Data Low_Signal Low Signal-to-Noise? Problem->Low_Signal High_NSB High Non-Specific Binding? Problem->High_NSB Solubility Solubility Issues? Problem->Solubility Increase_Receptor Increase Receptor Conc. Low_Signal->Increase_Receptor Yes Optimize_Wash Optimize Washing Steps High_NSB->Optimize_Wash Yes Check_DMSO Verify Solubilization & Final DMSO Conc. Solubility->Check_DMSO Yes

References

strategies to enhance the bioavailability of orally administered yangonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, experimental protocols, and troubleshooting guidance to enhance the oral bioavailability of yangonin, a poorly water-soluble kavalactone from Piper methysticum. Due to the limited number of studies applying bioavailability enhancement techniques specifically to this compound, this guide incorporates detailed examples from studies on other poorly soluble natural compounds with similar characteristics. These methodologies can be adapted for this compound research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge is its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids. This poor dissolution is a major factor contributing to low and variable oral bioavailability.

Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?

A2: Several strategies are effective for poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanoemulsions: These are lipid-based formulations that can increase the solubility of lipophilic drugs and facilitate their absorption.

  • Phospholipid Complexes: Complexing this compound with phospholipids (B1166683) can improve its lipophilicity and membrane permeability.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Q3: What are the critical quality attributes to consider when developing a novel this compound formulation?

A3: Key attributes include particle size and distribution (for nanoformulations), drug loading and encapsulation efficiency, in vitro dissolution rate, physical and chemical stability of the formulation, and amorphous vs. crystalline state of the drug in solid dispersions.

Q4: How can I quantify the improvement in bioavailability?

A4: Improvement in bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats, beagles). Key parameters to compare between the enhanced formulation and the unformulated drug are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve - AUC). The relative bioavailability can be calculated by comparing the AUC of the new formulation to a reference formulation.

Troubleshooting Guides

Solid Dispersion Formulation
Issue Potential Cause(s) Troubleshooting Steps
Low drug loading - Poor solubility of this compound in the chosen solvent. - Incompatibility between this compound and the polymer carrier.- Screen different solvents or solvent mixtures to improve this compound solubility. - Test a range of hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find a compatible carrier.
Drug recrystallization during storage - The formulation is thermodynamically unstable. - Inappropriate polymer selection or drug-to-polymer ratio. - High humidity and/or temperature during storage.- Increase the polymer-to-drug ratio to better stabilize the amorphous drug. - Incorporate a secondary stabilizing polymer. - Store the solid dispersion in tightly sealed containers with a desiccant at controlled temperature.
Incomplete dissolution in vitro - Agglomeration of solid dispersion particles. - Insufficient amount of hydrophilic carrier.- Optimize the particle size of the solid dispersion. - Increase the ratio of the hydrophilic carrier in the formulation.
Nanoemulsion Formulation
Issue Potential Cause(s) Troubleshooting Steps
Phase separation or creaming - Inappropriate oil, surfactant, or co-surfactant selection. - Incorrect ratio of components. - Insufficient homogenization energy.- Screen different oils for this compound solubility. - Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant. - Optimize the homogenization process (e.g., increase sonication time or pressure).
Large and polydisperse droplet size - Formulation is not in the nanoemulsion region of the phase diagram. - Insufficient surfactant concentration.- Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is within the stable nanoemulsion region. - Increase the surfactant-to-oil ratio.
Low drug entrapment efficiency - this compound precipitation during the emulsification process. - Low solubility of this compound in the oil phase.- Ensure this compound is fully dissolved in the oil phase before emulsification. - Screen different oils to maximize this compound's solubility.

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on analogous poorly soluble compounds, illustrating the potential for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Wogonin (B1683318) Solid Dispersion (SD) vs. Crude Wogonin in Beagles

Formulation Cmax (µg/L) Tmax (h) AUC0-t (µg·h/L) Relative Bioavailability (%)
Crude Wogonin2.5 ± 1.10.7 ± 0.37.1 ± 2.0100
Wogonin SD7.9 ± 3.30.3 ± 0.221.0 ± 3.2~296

Data adapted from a study on wogonin solid dispersions.[1]

Table 2: Pharmacokinetic Parameters of Baicalin (B1667713) Nanoemulsion vs. Baicalin Suspension in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC0-72h (ng/h/mL) Relative Bioavailability (%)
Baicalin Suspension18.2 ± 3.50.2570.8 ± 10.2100
Baicalin Nanoemulsion (BAN-1)50.6 ± 7.34.0496.7 ± 55.8~700

Data adapted from a study on baicalin nanoemulsions.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried mass using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Store the solid dispersion in a desiccator until further analysis.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

  • X-Ray Diffraction (XRD): To verify the absence of crystalline drug.

  • In Vitro Dissolution Study: To compare the dissolution rate of the solid dispersion with that of pure this compound in a relevant dissolution medium (e.g., simulated gastric fluid).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.

Materials:

  • This compound formulation and control suspension (e.g., this compound in 0.5% carboxymethyl cellulose)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., heparin)

  • Centrifuge

  • UHPLC-UV or LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight (12 hours) with free access to water before dosing.

  • Divide the rats into two groups (n=6 per group): one receiving the control suspension and the other receiving the test formulation.

  • Administer the formulations orally by gavage at a dose equivalent to 10 mg/kg of this compound.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., UHPLC-UV[3]).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound SD_Prep Solid Dispersion Preparation (Solvent Evaporation) This compound->SD_Prep Carrier Hydrophilic Carrier (e.g., PVP K30) Carrier->SD_Prep Solvent Solvent (e.g., Methanol) Solvent->SD_Prep DSC DSC Analysis SD_Prep->DSC Characterize XRD XRD Analysis SD_Prep->XRD Dissolution Dissolution Testing SD_Prep->Dissolution Dosing Oral Dosing in Rats Dissolution->Dosing Proceed if promising Sampling Blood Sampling Dosing->Sampling Analysis Plasma Analysis (UHPLC) Sampling->Analysis PK_Calc Pharmacokinetic Analysis Analysis->PK_Calc Bioavailability Enhanced Bioavailability? PK_Calc->Bioavailability Determine

Caption: Workflow for developing and evaluating a this compound solid dispersion.

signaling_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_blood Systemic Circulation Yangonin_Formulation This compound Formulation (e.g., Nanoemulsion) Yangonin_Solubilized Solubilized This compound Yangonin_Formulation->Yangonin_Solubilized Dispersion & Dissolution Enterocyte Enterocyte Yangonin_Solubilized->Enterocyte Passive Diffusion (Enhanced) Blood Bloodstream Enterocyte->Blood Absorption Measurement Measurement Blood->Measurement Measurement of Plasma Concentration

Caption: Mechanism of enhanced oral absorption of this compound from a nanoemulsion.

References

Validation & Comparative

A Comparative Analysis of Yangonin and Kavain on Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kavalactones yangonin and kavain, focusing on their effects on nociception. The information presented is based on available experimental data, with a focus on a key 2024 study that directly compared the two compounds.

Data Presentation: this compound vs. Kavain in Nociceptive and Inflammatory Pain Models

The following table summarizes the key findings from a 2024 study by Chow et al. published in the Journal of Ethnopharmacology. While specific quantitative data from this study is not publicly available, the qualitative outcomes are presented below.

ParameterThis compoundKavain
Nociceptive Response (Tail-Flick Test) Demonstrated a potent anti-nociceptive effect.[1]No significant effect on nociception.[1]
Inflammatory Hyperalgesia (Plantar Test) Attenuated carrageenan-induced hyperalgesia.[1]No significant effect on inflammatory hyperalgesia.[1]
Neuropathic Mechanical Allodynia (von Frey Test) Did not affect mechanical allodynia at the spinal level.[1]No significant effect on mechanical allodynia.[1]
Mechanism of Action in Nociception Effects are mediated by the cannabinoid 1 (CB1) receptor.[1][2]The study did not identify a mechanism for nociception, as no effect was observed.[1]

Experimental Protocols

The primary study underpinning this comparison utilized the following methodologies:

Animal Model:

  • Species: Male Sprague-Dawley rats.[1]

Drug Administration:

  • Route: Intrathecal injection.[1]

  • Dosages:

    • This compound: 19.36 nmol/rat.[1]

    • Kavain: 27.14 nmol/rat.[1]

Nociceptive Testing:

  • Tail-Flick Test: This test was employed to evaluate the anti-nociceptive properties of the compounds against acute thermal pain. The latency of the rat to flick its tail away from a radiant heat source is measured as an indicator of pain response.[1]

  • Plantar Test: This method was used to assess inflammatory hyperalgesia. Inflammation was induced in the rat's paw using carrageenan. The test then measures the latency of paw withdrawal from a thermal stimulus, with a longer latency indicating an analgesic effect.[1]

  • von Frey Test: This test was conducted to assess mechanical allodynia, a state of pain response to a normally non-painful stimulus, which is a hallmark of neuropathic pain. The test uses filaments of varying stiffness to apply pressure to the paw and determines the threshold at which the rat withdraws its paw.[1]

Mechanism of Action Investigation:

  • To confirm the involvement of the CB1 receptor, a CB1 receptor antagonist, PF 514273, was co-administered with this compound. The reversal of this compound's anti-nociceptive effects by the antagonist confirmed the CB1-mediated mechanism.[1]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Nociception

yangonin_pathway This compound This compound CB1_Receptor CB1 Receptor This compound->CB1_Receptor Binds to and activates Downstream_Signaling Downstream Signaling (e.g., inhibition of adenylyl cyclase, modulation of ion channels) CB1_Receptor->Downstream_Signaling Initiates Reduced_Neuronal_Excitability Reduced Neuronal Excitability Downstream_Signaling->Reduced_Neuronal_Excitability Leads to Antinociception Antinociception Reduced_Neuronal_Excitability->Antinociception Results in kavain_pathway Kavain Kavain GABA_A_Receptor GABA-A Receptor Kavain->GABA_A_Receptor Potentiates GABAergic neurotransmission VG_Na_Channel Voltage-Gated Na+ Channel Kavain->VG_Na_Channel Inhibits VG_Ca_Channel Voltage-Gated Ca2+ Channel Kavain->VG_Ca_Channel Inhibits Increased_Cl_Influx Increased Cl- Influx GABA_A_Receptor->Increased_Cl_Influx Leads to Reduced_Neuronal_Excitability Reduced Neuronal Excitability VG_Na_Channel->Reduced_Neuronal_Excitability VG_Ca_Channel->Reduced_Neuronal_Excitability Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability experimental_workflow cluster_subjects Animal Subjects cluster_treatment Treatment Groups cluster_tests Nociceptive Assessment cluster_analysis Data Analysis Subjects Male Sprague-Dawley Rats This compound Intrathecal this compound (19.36 nmol/rat) Subjects->this compound Kavain Intrathecal Kavain (27.14 nmol/rat) Subjects->Kavain Control Vehicle Control Subjects->Control Tail_Flick Tail-Flick Test (Acute Pain) This compound->Tail_Flick Plantar_Test Plantar Test (Inflammatory Pain) This compound->Plantar_Test Von_Frey von Frey Test (Neuropathic Pain) This compound->Von_Frey Kavain->Tail_Flick Kavain->Plantar_Test Kavain->Von_Frey Control->Tail_Flick Control->Plantar_Test Control->Von_Frey Comparison Comparative Analysis of Nociceptive Thresholds Tail_Flick->Comparison Plantar_Test->Comparison Von_Frey->Comparison

References

A Comparative Analysis of the Anxiolytic Properties of Yangonin and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anxiolytic effects of yangonin, a primary kavalactone from the kava (B3030397) plant (Piper methysticum), and benzodiazepines, a widely prescribed class of psychoactive drugs. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, supporting experimental data, and relevant methodologies.

Introduction

Anxiety disorders are a prevalent class of psychiatric illnesses, and for decades, benzodiazepines have been a cornerstone of their pharmacological treatment.[1][2] These drugs are known for their rapid onset and efficacy in reducing anxiety symptoms.[1] However, their clinical use is often limited by side effects, including sedation, cognitive impairment, and the potential for tolerance and dependence.[1][3] This has spurred the search for novel anxiolytics with improved safety profiles.

This compound, a kavalactone derived from the kava plant, is one such compound of interest.[4][5] Kava has a long history of traditional use in Pacific Island cultures for its calming and anxiolytic effects.[4][6] Scientific investigation into its active constituents, like this compound, aims to validate these traditional uses and understand their therapeutic potential. This guide compares the pharmacological profiles of this compound and benzodiazepines, focusing on their distinct interactions with the central nervous system.

Mechanisms of Action

The primary distinction between benzodiazepines and this compound lies in their molecular targets and mechanisms of action.

Benzodiazepines: These drugs act as positive allosteric modulators of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[7][8][9] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) site.[10][11] This binding event does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of chloride channel opening.[8][10][12] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and producing the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects.[1][7][12]

This compound: The mechanism of this compound is more multifaceted. While it also modulates GABA-A receptors, contributing to its anxiolytic properties, its primary recognized activity involves the endocannabinoid system.[5][13][14] this compound acts as a selective agonist for the cannabinoid receptor type 1 (CB1), with a notable binding affinity (Ki) of 0.72 μM.[14][15][16] This interaction with the CB1 receptor is believed to contribute significantly to the psychoactive and anxiolytic effects of kava.[16] Additionally, some studies suggest that this compound may inhibit monoamine oxidase B (MAO-B) and exhibit neuroprotective properties through various other signaling pathways.[14][17]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for benzodiazepines and this compound.

Benzodiazepine_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel (Closed) Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) Chloride_Channel_Open->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Results in GABA GABA GABA->GABA_A_Receptor Binds GABA->Chloride_Channel_Open Potentiates GABA Effect BZD Benzodiazepine BZD->GABA_A_Receptor Binds (Allosteric Site) BZD->Chloride_Channel_Open Potentiates GABA Effect Cl_ion Cl⁻ Cl_ion->Chloride_Channel_Open Influx Yangonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1_Receptor CB1 Receptor NT_Release_Mod Modulation of Neurotransmitter Release (e.g., GABA, Glu) CB1_Receptor->NT_Release_Mod Activates GABA_Modulation Enhanced GABAergic Transmission NT_Release_Mod->GABA_Modulation Contributes to GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->GABA_Modulation Mediates Anxiolysis Anxiolytic Effect GABA_Modulation->Anxiolysis Results in This compound This compound This compound->CB1_Receptor Binds (Agonist) This compound->GABA_A_Receptor Modulates Anxiolytic_Study_Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A1 Animal Acclimation (1 week) A2 Randomization into Treatment Groups A1->A2 A3 Preparation of Test Compounds (Vehicle, this compound, Benzodiazepine) A2->A3 B1 Compound Administration (e.g., i.p. injection) A3->B1 B2 Pre-treatment Period (30 minutes) B1->B2 B3 Behavioral Testing (e.g., Elevated Plus Maze, 5 min) B2->B3 C1 Video Scoring & Data Extraction (Time in arms, entries, etc.) B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results C2->C3 D1 Comparative Efficacy Assessment C3->D1

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Yangonin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of yangonin, a key psychoactive kavalactone from the kava (B3030397) plant (Piper methysticum), is crucial for quality control, pharmacokinetic studies, and the development of novel therapeutics. The selection of a suitable analytical method requires a thorough comparison of available techniques. This guide provides an objective comparison of various analytical methods for this compound quantification, supported by experimental data, detailed methodologies, and a framework for cross-validation.

Cross-validation of analytical methods is a critical process to ensure that different techniques produce comparable and reliable results. This is particularly important when data from various laboratories or different analytical approaches need to be integrated or compared. This guide outlines a framework for cross-validation and compares High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, and Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) for the quantification of this compound.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed by several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the performance characteristics of HPLC/UHPLC-UV and DART-HRMS for this compound quantification based on published data.

Validation ParameterHPLC / UHPLC-UVDART-HRMSUV-Vis SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.999[1][2]> 0.99Not explicitly reported for this compoundGood linearity (R² > 0.999) for other phytochemicals[3]
Linear Range 0.5 - 75 µg/mL[1][2]10 - 400 µg/mL[4]Not specified for this compoundNot specified for this compound
Limit of Detection (LOD) ~0.189 µg/mL[1][2]Not explicitly reportedNot specified for this compoundGenerally in the ng/mL range for other compounds
Limit of Quantification (LOQ) ~0.422 µg/mL[1][2]5 µg/mL[4]Not specified for this compoundNot specified for this compound
Accuracy (% Recovery) 99.0 - 102.3%[1][2]Not explicitly reportedNot specified for this compound98.3 - 101.6% for other phytochemicals[3]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%[1][2]Not explicitly reportedNot specified for this compoundIntra-day & Inter-day: ≤ 2.56% for other phytochemicals[3]
Specificity/Selectivity Good, based on chromatographic separation and UV spectra[1][5]High, based on accurate mass measurementLow, susceptible to interference from other kavalactones and flavokavains[6]Excellent, due to chromatographic separation and mass fragmentation patterns[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for this compound quantification using HPLC/UHPLC-UV and DART-HRMS.

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) with UV Detection

This is a widely used and robust method for the quantification of kavalactones.

Instrumentation: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.8 µm for UHPLC)[1].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% formic acid)[1].

  • Flow Rate: 0.5 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UHPLC[1].

  • Column Temperature: 25-40 °C[1].

  • Detection Wavelength: this compound and related kavalactones show strong absorbance around 350 nm[1].

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Extraction: Accurately weigh the powdered sample (e.g., kava root) and extract with a suitable solvent like methanol (B129727) or acetone, often aided by sonication.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Quantification: Construct a calibration curve by plotting the peak area of this compound standard injections against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve[1]. It is crucial to use a certified reference standard for this compound.

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS)

This method offers rapid analysis with minimal sample preparation.

Instrumentation: A DART ion source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Ionization Conditions:

  • Ionization Mode: Positive ion mode.

  • Gas: Helium or Nitrogen.

  • Gas Temperature: 300-400 °C.

Mass Spectrometry Conditions:

  • Mass Range: m/z 100-1000.

  • Resolution: Sufficient to resolve this compound from potential interferences.

Sample Preparation:

  • Solid Samples: Dip the end of a glass rod into the powdered sample.

  • Liquid Samples: Dip the end of a glass rod into the liquid sample.

  • Introduce the sample-coated rod into the DART ion source.

Quantification: A deuterated internal standard (e.g., this compound-d3) is used for quantification[4]. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards[4].

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound quantification.

cluster_0 Method Selection & Development cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Outcome M1 Method A (e.g., HPLC-UV) V1 Validate Method A (ICH Guidelines) M1->V1 M2 Method B (e.g., DART-HRMS) V2 Validate Method B (ICH Guidelines) M2->V2 CV1 Prepare Identical Sample Sets V1->CV1 V2->CV1 CV2 Analyze with Method A CV1->CV2 CV3 Analyze with Method B CV1->CV3 CV4 Compare Results (Statistical Analysis) CV2->CV4 CV3->CV4 O1 Comparable Results CV4->O1 Acceptable O2 Discrepant Results CV4->O2 Investigate

Workflow for cross-validating analytical methods for this compound quantification.

This compound's Signaling Pathway

This compound has been shown to exert its biological effects through various signaling pathways. One notable mechanism is the inhibition of the mTOR pathway, which is involved in cell growth, proliferation, and survival.

This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits RPS6 p70S6K / rpS6 mTORC1->RPS6 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Translation Protein Synthesis (Cell Growth & Proliferation) RPS6->Translation EIF4EBP1->Translation inhibits

Simplified diagram of this compound's inhibitory effect on the mTOR signaling pathway.

Discussion and Recommendations

  • HPLC/UHPLC-UV: These methods are robust, reliable, and widely available, making them suitable for routine quality control of kava extracts and finished products. They offer good sensitivity and precision. However, care must be taken to avoid the isomerization of this compound, which can be induced by light and certain solvents[1][8].

  • DART-HRMS: This technique is advantageous for its high speed and minimal sample preparation, making it ideal for high-throughput screening. The high resolution provides excellent specificity. However, the initial instrument cost is higher, and it may be less accessible than HPLC.

  • UV-Vis Spectrophotometry: While simple and cost-effective, UV-Vis spectrophotometry lacks the specificity for accurate quantification of this compound in a mixture of kavalactones and other UV-absorbing compounds like flavokavains[6]. The absorbance peak of this compound can overlap with other components, leading to inaccurate results[6]. This method is more suitable for determining total kavalactone content rather than quantifying individual compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of volatile and semi-volatile compounds. However, for kavalactones like this compound, there are challenges such as potential thermal degradation in the injection port and co-elution with other kavalactones[8]. While it offers high sensitivity and specificity, method development and validation are crucial to address these potential issues.

Cross-Validation Strategy:

For a comprehensive cross-validation, it is recommended to:

  • Select two or more validated analytical methods (e.g., HPLC-UV and DART-HRMS).

  • Prepare a set of identical samples at different concentration levels.

  • Analyze the samples using each method.

  • Statistically compare the results (e.g., using t-tests, Bland-Altman plots) to assess for any systematic bias between the methods.

References

A Comparative Guide to the MAO-B Inhibitory Activity of Yangonin and Synthetic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the monoamine oxidase B (MAO-B) inhibitory activity of the natural kavalactone, yangonin, with that of prominent synthetic MAO-B inhibitors: selegiline, rasagiline, and safinamide. The information is supported by experimental data from peer-reviewed scientific literature to provide an objective analysis for research and drug development purposes.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine. Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. While synthetic inhibitors have long been the cornerstone of this therapeutic approach, there is growing interest in the potential of natural compounds. This compound, a kavalactone found in the kava (B3030397) plant (Piper methysticum), has demonstrated significant MAO-B inhibitory activity. This guide aims to contextualize the potency and characteristics of this compound's MAO-B inhibition in relation to widely used synthetic inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and the selected synthetic inhibitors against human MAO-A and MAO-B. The data are presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant, indicating binding affinity). A lower value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is also included, where a value greater than 1 indicates selectivity for MAO-B.

CompoundTargetIC50 (µM)Ki (µM)ReversibilitySelectivity Index (SI)
This compound hMAO-B 0.085 [1]0.226 Reversible [2][3]~15.2
hMAO-A1.29[1]1.12Reversible
Selegiline hMAO-B ~0.051 N/A Irreversible [4][5]~451
hMAO-A~23N/AIrreversible
Rasagiline hMAO-B ~0.014 N/A Irreversible [5]~50
hMAO-A~0.7N/AIrreversible
Safinamide hMAO-B ~0.098 N/A Reversible [4][5]>816
hMAO-A>80N/AReversible

Note: IC50 and Ki values are sourced from multiple studies and may vary based on experimental conditions. A direct head-to-head comparison of all compounds under identical assay conditions is not available in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro monoamine oxidase B inhibition assay, based on commercially available kits and published methodologies.[6][7][8][9][10][11][12]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine (B1673886) or benzylamine)

  • Fluorescent Probe (e.g., Amplex® Red, resorufin-based probes)

  • Horseradish Peroxidase (HRP)

  • Test compounds (this compound, Selegiline, Rasagiline, Safinamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control in the assay buffer. A vehicle control (e.g., DMSO in assay buffer) should also be prepared.

  • Enzyme and Inhibitor Incubation: Add the recombinant human MAO-B enzyme to each well of the microplate. Subsequently, add the various concentrations of the test compounds, positive control, and vehicle control to their respective wells. Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, the fluorescent probe, and HRP in the assay buffer. Initiate the enzymatic reaction by adding this mixture to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

MAO_B_Catalytic_Cycle MAO_B_FAD MAO-B (FAD) MAO_B_FADH2_Imine MAO-B (FADH2)-Imine Complex MAO_B_FAD->MAO_B_FADH2_Imine Oxidation MAO_B_FAD_Imine MAO-B (FAD)-Imine Complex MAO_B_FADH2_Imine->MAO_B_FAD_Imine Reduction H2O2 H2O2 MAO_B_FADH2_Imine->H2O2 MAO_B_FAD_Product MAO-B (FAD) + Aldehyde + NH3 MAO_B_FAD_Imine->MAO_B_FAD_Product Hydrolysis MAO_B_FAD_Product->MAO_B_FAD Product Release Dopamine Dopamine (Substrate) Dopamine->MAO_B_FAD Binds to Active Site H2O H2O H2O->MAO_B_FAD_Imine O2 O2 O2->MAO_B_FADH2_Imine Inhibitor This compound or Synthetic Inhibitor Inhibitor->MAO_B_FAD Blocks Substrate Binding MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitors Prepare Inhibitor Dilutions (this compound, Synthetics, Control) add_inhibitors Add Inhibitors to Plate prep_inhibitors->add_inhibitors prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add MAO-B Enzyme to Plate prep_enzyme->add_enzyme prep_reaction_mix Prepare Substrate/ Probe/HRP Mix initiate_reaction Add Reaction Mix to Initiate prep_reaction_mix->initiate_reaction add_enzyme->add_inhibitors pre_incubate Pre-incubate at 37°C add_inhibitors->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement at 37°C initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

References

Yangonin's Analgesic Effects: A Comparative Guide to its CB1 Receptor-Mediated Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of yangonin, a kavalactone derived from the kava (B3030397) plant (Piper methysticum), with other established analgesics. Experimental data are presented to confirm that this compound's pain-relieving effects are mediated through the cannabinoid 1 (CB1) receptor.

Executive Summary

This compound, a key psychoactive compound in kava, has demonstrated significant analgesic properties in preclinical studies. Research confirms that it acts as a selective agonist at the CB1 cannabinoid receptor.[1] A 2024 study highlighted that intrathecal administration of this compound in rats produces potent anti-nociceptive and anti-inflammatory hyperalgesic effects, which are reversed by a CB1 receptor antagonist.[1] This finding strongly supports the role of the endocannabinoid system in this compound's mechanism of action for pain relief. In contrast, another major kavalactone, kavain, did not show similar analgesic effects, underscoring the specific action of this compound.[1]

Comparative Analgesic Potency

Direct dose-response studies to determine the ED50 of this compound in common analgesic models are limited. However, a key study by Chow et al. (2024) demonstrated a significant anti-nociceptive effect at a single intrathecal dose in rats.[1] The table below compares this effective dose of this compound with the established potencies of common analgesics in similar preclinical models.

AnalgesicClassAnimal ModelTestEffective Dose / ED50Route of Administration
This compound Kavalactone / CB1 AgonistRatTail-flick & Plantar Test19.36 nmol/ratIntrathecal
Morphine OpioidRatTail-flick Test~3.25 mg/kgSubcutaneous
Ibuprofen NSAIDRatHot Plate Test100 mg/kgIntraperitoneal
Acetylsalicylic Acid NSAIDRatHot Plate & Formalin Test50 mg/kgIntraperitoneal

Note: Direct comparison of potency is challenging due to different routes of administration and testing methodologies. The data for this compound is based on a single effective dose, not a full dose-response curve.

Signaling Pathway and Experimental Workflow

The analgesic action of this compound is initiated by its binding to and activation of the CB1 receptor, a G-protein coupled receptor. This activation triggers a downstream signaling cascade that ultimately leads to the inhibition of neurotransmitter release and a reduction in neuronal excitability, thereby producing analgesia.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist Binding Gi Gi Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Ca2+ Channel Gi->Ca_channel Inhibition K_channel K+ Channel Gi->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Neurotransmitter Reduced Neurotransmitter Release Ca_channel->Neurotransmitter Modulation K_channel->Neurotransmitter Modulation Analgesia Analgesia Neurotransmitter->Analgesia

CB1 Receptor Signaling Pathway for Analgesia.

The experimental workflow to confirm the CB1-mediated analgesic effect of this compound typically involves a multi-step process, including drug administration, behavioral testing for nociception, and confirmation of the receptor-specific action using an antagonist.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animals Male Sprague-Dawley Rats Acclimation Acclimation to Handling and Test Environment Animals->Acclimation Group1 Vehicle Control Group2 This compound (19.36 nmol/rat, i.t.) Group3 This compound + CB1 Antagonist (e.g., PF 514273) Group4 Kavain (Control Kavalactone) TailFlick Tail-Flick Test (Thermal Nociception) Group1->TailFlick PlantarTest Plantar Test (Inflammatory Hyperalgesia) Group1->PlantarTest Group2->TailFlick Group2->PlantarTest Group3->TailFlick Group3->PlantarTest Group4->TailFlick Group4->PlantarTest Measure Measure Latency to Paw/Tail Withdrawal TailFlick->Measure PlantarTest->Measure Compare Compare Responses Between Groups Measure->Compare Confirm Confirm Reversal of Analgesia by Antagonist Compare->Confirm

References

A Comparative Guide to the Structure-Activity Relationships of Yangonin and Methysticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yangonin and methysticin (B1662917) are two of the six major kavalactones, the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). While structurally similar, subtle differences in their chemical makeup lead to distinct pharmacological profiles and mechanisms of action. This guide provides an objective comparison of their structure-activity relationships (SAR), supported by experimental data, to elucidate how their molecular features govern their biological effects.

Chemical Structure Comparison

The fundamental difference between this compound and methysticin lies in the substitution pattern on the styryl phenyl ring. This compound possesses two methoxy (B1213986) (-OCH₃) groups, one on the pyrone ring and one on the phenyl ring. In contrast, methysticin features a methylenedioxy (-O-CH₂-O-) bridge on the phenyl ring. This seemingly minor variation significantly impacts their interaction with biological targets.

G cluster_this compound This compound cluster_methysticin Methysticin This compound methysticin

Caption: Chemical structures of this compound and Methysticin.

Quantitative Comparison of Biological Activities

The structural variations between this compound and methysticin directly influence their binding affinities and inhibitory concentrations for various biological targets. The following table summarizes key quantitative data from in vitro studies.

TargetParameterThis compoundMethysticinReference
Cannabinoid Receptor 1 (CB1) Kᵢ0.72 µMNot reported[1]
Cannabinoid Receptor 2 (CB2) Kᵢ> 10 µMNot reported[1]
Monoamine Oxidase A (MAO-A) IC₅₀1.29 µMWeak or no activity[1]
Monoamine Oxidase B (MAO-B) IC₅₀0.085 µMWeak or no activity[1][2]
GABA-A Receptor ModulationPotentiates GABA effects[3][4]Positive modulator[5][3][4][5]
Voltage-gated Na⁺ Channels InhibitionNot a primary targetPotent inhibitor[6][7]
CYP1A1 Induction EffectNo significant effectPotent inducer[8]

Mechanisms of Action and Signaling Pathways

The distinct pharmacological activities of this compound and methysticin stem from their differential interactions with key central nervous system proteins.

This compound's Primary Mechanisms

This compound's unique structure allows it to act as a selective agonist at the cannabinoid CB1 receptor, a property not prominently observed with other major kavalactones.[1][9] This interaction is a key contributor to its psychoactive and analgesic effects.[1][10] Furthermore, this compound is the most potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, among the major kavalactones.[1][2] This inhibition can lead to increased levels of neurotransmitters like dopamine, which may contribute to the anxiolytic effects of kava.[2] this compound also modulates GABA-A receptors, enhancing their activity.[1][3]

Methysticin's Primary Mechanisms

Methysticin's primary mechanism involves the positive allosteric modulation of GABA-A receptors, enhancing the binding of GABA without interacting with the benzodiazepine (B76468) site.[5][11] This action is central to the anxiolytic and sedative properties of kava. Unlike this compound, methysticin is a potent blocker of voltage-gated sodium channels in hippocampal neurons, which contributes to its anticonvulsant and analgesic properties.[6][7] Additionally, methysticin is a known inducer of the cytochrome P450 enzyme CYP1A1 and an inactivator of CYP2C9, indicating a potential for drug interactions.[5][8][12]

G This compound This compound cb1 CB1 Receptor This compound->cb1 Agonist maob MAO-B This compound->maob Inhibitor gaba_a_y GABA-A Receptor This compound->gaba_a_y Modulator analgesia_y Analgesia & Psychoactive Effects cb1->analgesia_y neurotransmitter Increased Dopamine maob->neurotransmitter anxiolysis_y Anxiolysis gaba_a_y->anxiolysis_y neurotransmitter->anxiolysis_y methysticin Methysticin gaba_a_m GABA-A Receptor methysticin->gaba_a_m Positive Modulator na_channel Voltage-gated Na+ Channel methysticin->na_channel Inhibitor cyp1a1 CYP1A1 methysticin->cyp1a1 Inducer anxiolysis_m Anxiolysis & Sedation gaba_a_m->anxiolysis_m neuronal_excitability Decreased Neuronal Excitability na_channel->neuronal_excitability drug_metabolism Altered Drug Metabolism cyp1a1->drug_metabolism

Caption: Signaling pathways of this compound and Methysticin.

Structure-Activity Relationship (SAR) Insights

The differing biological activities of this compound and methysticin can be attributed to their specific structural features:

  • This compound's Methoxy Groups: The two methoxy groups on this compound, particularly the one on the phenyl ring, are thought to be crucial for its high affinity for the CB1 receptor and its potent inhibition of MAO-B. The electron-donating nature of these groups may facilitate optimal binding within the active sites of these proteins.

  • Methysticin's Methylenedioxy Group: The rigid methylenedioxy bridge on methysticin appears to be a key structural motif for its activity as a positive modulator of the GABA-A receptor and its interaction with voltage-gated sodium channels. This group also plays a role in its ability to induce CYP1A1, likely through interaction with the aryl hydrocarbon receptor (AhR).[12]

  • General Kavalactone SAR: For kavalactones in general, the α,β-unsaturated lactone ring is essential for activity. The length and saturation of the side chain, as well as the substitution pattern on the aromatic ring, all contribute to the specificity and potency at different targets.

Experimental Protocols

The quantitative data presented in this guide are derived from standard pharmacological assays.

Radioligand Binding Assay (for Kᵢ determination)

This assay is used to determine the affinity of a compound for a specific receptor.

  • Preparation: A homogenate of cells or tissues expressing the target receptor (e.g., CB1) is prepared.

  • Incubation: The homogenate is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.

  • Competition: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor Receptor Source (e.g., cell homogenate) incubation Incubation of Receptor, Radioligand, and Test Compound receptor->incubation radioligand Radioligand radioligand->incubation compound Test Compound (this compound/Methysticin) compound->incubation filtration Separation of Bound and Free Ligand (Filtration) incubation->filtration counting Quantification of Bound Radioactivity filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a Radioligand Binding Assay.

Monoamine Oxidase (MAO) Inhibition Assay (for IC₅₀ determination)

This assay measures the ability of a compound to inhibit the activity of MAO enzymes.

  • Enzyme Source: Recombinant human MAO-A or MAO-B is used.

  • Substrate: A substrate that produces a fluorescent or luminescent product upon oxidation by MAO is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound).

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Detection: The formation of the product is measured over time using a fluorometer or luminometer.

  • Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

References

Independent Analysis of Yangonin's Neuroprotective Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Close Examination of the Evidence Supporting Yangonin's Neuroprotective Potential

This compound, a kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its potential neuroprotective properties. Initial studies have suggested that this compound exerts its effects through multiple signaling pathways, including the modulation of inflammatory responses, activation of antioxidant mechanisms, and interaction with the endocannabinoid system. This guide provides a comparative analysis of the key findings from original research and subsequent independent studies investigating these neuroprotective mechanisms. While direct replication studies are limited, this guide assesses the consistency of findings across different research groups, offering a comprehensive overview for researchers, scientists, and drug development professionals. Additionally, it compares this compound's performance with alternative neuroprotective compounds, wogonin (B1683318) and galangin, providing supporting experimental data.

Comparative Analysis of Neuroprotective Mechanisms

The neuroprotective effects of this compound are primarily attributed to its activity on three key signaling pathways: the p38/NF-κB/COX-2 pathway, the Nrf2/HO-1 pathway, and the cannabinoid 1 (CB1) receptor. The following sections and tables summarize the quantitative data from the original findings and subsequent research, alongside a comparison with the alternative compounds wogonin and galangin.

Modulation of the p38/NF-κB/COX-2 Pathway

The p38/NF-κB/COX-2 signaling cascade is a critical pathway in neuroinflammation. Chronic activation of this pathway can lead to neuronal damage. This compound has been investigated for its potential to inhibit this pathway, thereby reducing inflammation.

Table 1: Comparison of Inhibitory Effects on the p38/NF-κB/COX-2 Pathway

CompoundOriginal/Independent Study (Year)Model SystemKey AssayConcentration/DoseObserved EffectReference
This compound Wu et al. (2002) - OriginalCell-free enzyme assayCOX-2 Inhibition100 µg/mLHighest COX-2 inhibition among tested kavalactones[1]
Wogonin Lee et al. (2003)LPS-stimulated rat microgliaWestern Blot10-40 µMInhibition of NF-κB activation and iNOS induction[2]
Chen et al. (2020)Aβ₂₅₋₃₅-treated PC12 cellsWestern Blot10, 50, 100 µMDownregulation of NF-κB/MAPK pathway[3]
Galangin Palachai et al. (2025)Rat model of ischemic strokeWestern Blot25, 50, 100 mg/kgSignificant suppression of COX-2 and IL-6 expression[4]
Li et al. (2021)LPS-induced PD rat modelWestern Blot10, 20, 30 µM (in vitro)Suppression of NF-κB p65 phosphorylation
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of antioxidant enzymes that protect neurons from damage.

Table 2: Comparison of Activator Effects on the Nrf2/HO-1 Pathway

CompoundOriginal/Independent Study (Year)Model SystemKey AssayConcentration/DoseObserved EffectReference
This compound Wruck et al. (2008) - OriginalPC-12 and C6 cellsARE-luciferase assay, Western Blot10-50 µMTime- and dose-dependent activation of Nrf2[5]
Wogonin Xu et al. (2022)Rat model of Traumatic Brain InjuryWestern Blot20, 40 mg/kgActivation of Nrf2/HO-1 signaling in a PI3K/Akt-dependent manner
Galangin Zhong et al. (2022)6-OHDA-treated HT22 cellsWestern Blot25, 50, 100 µMIncreased protein expression of Nrf2 and HO-1[6]
Interaction with the Cannabinoid 1 (CB1) Receptor

The endocannabinoid system, particularly the CB1 receptor, plays a role in neuromodulation and has been implicated in neuroprotection. This compound's interaction with the CB1 receptor suggests a potential mechanism for its psychoactive and neuroprotective effects.

Table 3: Comparison of Activity at the CB1 Receptor

CompoundOriginal/Independent Study (Year)Model SystemKey AssayKey FindingReference
This compound Ligresti et al. (2012) - OriginalHuman recombinant CB1 receptorRadioligand binding assayKᵢ = 0.72 µM[7]
Chow et al. (2024) - IndependentMale Sprague-Dawley ratsIn vivo antagonism studyAnti-nociceptive and anti-inflammatory effects reversed by a CB1 antagonist[8]
Wogonin N/AN/AN/ANo direct evidence of CB1 receptor binding found
Galangin N/AN/AN/ANo direct evidence of CB1 receptor binding found

Experimental Protocols

To facilitate the critical evaluation and potential replication of the cited findings, this section provides detailed methodologies for key experiments.

Protocol for COX-2 Inhibition Assay (based on Wu et al., 2002)
  • Enzyme Preparation : Human recombinant COX-2 enzyme is used.

  • Assay Buffer : 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µg/mL of the test compound (this compound).

  • Incubation : The enzyme is pre-incubated with the test compound for 15 minutes at room temperature.

  • Reaction Initiation : The reaction is initiated by the addition of 100 µM arachidonic acid.

  • Measurement : Oxygen consumption is measured using an oxygen electrode. The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence and absence of the test compound.

Protocol for Nrf2 Activation Assay (based on Wruck et al., 2008)
  • Cell Culture : PC-12 (rat pheochromocytoma) or C6 (rat glioma) cells are cultured in appropriate media.

  • Transfection : Cells are transiently transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

  • Treatment : Transfected cells are treated with varying concentrations of this compound (10-50 µM) for different time points.

  • Luciferase Assay : Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.

  • Western Blot Analysis : Whole-cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against Nrf2 and HO-1, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence.

Protocol for CB1 Receptor Binding Assay (based on Ligresti et al., 2012)
  • Membrane Preparation : Membranes from HEK-293 cells stably expressing the human recombinant CB1 receptor are used.

  • Radioligand : [³H]CP55,940 is used as the radioligand.

  • Binding Assay : Membranes are incubated with the radioligand and varying concentrations of this compound in a binding buffer.

  • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Yangonin_Neuroprotective_Pathways cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress cluster_neuromodulation Neuromodulation Inflammatory_Stimuli Inflammatory Stimuli p38 p38 MAPK Inflammatory_Stimuli->p38 NFkB NF-κB p38->NFkB COX2 COX-2 NFkB->COX2 Inflammatory_Mediators Inflammatory Mediators COX2->Inflammatory_Mediators Yangonin_Inflam This compound Yangonin_Inflam->COX2 Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Yangonin_Oxid This compound Yangonin_Oxid->Nrf2 Yangonin_Neuro This compound CB1 CB1 Receptor Yangonin_Neuro->CB1 Neuronal_Activity Modulation of Neuronal Activity CB1->Neuronal_Activity Experimental_Workflow_Nrf2_Activation start Start: Culture Neuronal Cells (e.g., PC-12) transfection Transfect with ARE-Luciferase Reporter start->transfection treatment Treat with this compound (Varying Concentrations & Times) transfection->treatment luciferase_assay Perform Luciferase Assay treatment->luciferase_assay western_blot Perform Western Blot for Nrf2 & HO-1 treatment->western_blot analysis Analyze Data: - Luciferase Activity - Protein Expression Levels luciferase_assay->analysis western_blot->analysis end Conclusion: Assess Nrf2 Pathway Activation analysis->end Logical_Relationship_Replication Original_Finding Original Finding (e.g., Wruck et al., 2008) Methodology_Comparison Compare Methodologies: - Cell lines/models - Assays - Concentrations Original_Finding->Methodology_Comparison Independent_Study Subsequent Independent Study (Not a direct replication) Independent_Study->Methodology_Comparison Results_Comparison Compare Results: - Quantitative data - Consistency of effects Methodology_Comparison->Results_Comparison Conclusion Assess Consistency of Evidence Results_Comparison->Conclusion

References

Yangonin's Efficacy in Preclinical Pain Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yangonin, a major kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its potential analgesic properties. This guide provides a comparative overview of this compound's efficacy across different preclinical pain models, offering insights into its potential as a novel pain therapeutic. The information is compiled from recent studies, with a focus on data presentation, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Efficacy of this compound in Animal Models of Pain

Recent research has demonstrated that this compound exhibits analgesic effects in models of nociceptive and inflammatory pain, while its efficacy in neuropathic pain models appears limited under the tested conditions.[1] The primary mechanism of action for this compound's analgesic effects is attributed to its activity as an agonist at the cannabinoid 1 (CB1) receptor.[1]

Table 1: Summary of this compound's Efficacy in Different Pain Models

Pain ModelAnimal ModelThis compound Dosage & AdministrationKey FindingsQuantitative Data
Nociceptive Pain Sprague-Dawley Rats19.36 nmol/rat, intrathecalDemonstrated a potent anti-nociceptive effect.[1]Specific tail-flick latency values are not available in the reviewed literature.
Inflammatory Pain Sprague-Dawley Rats (Carrageenan-induced)19.36 nmol/rat, intrathecalAttenuated inflammatory hyperalgesia.[1]Specific paw withdrawal latency values are not available in the reviewed literature.
Neuropathic Pain Sprague-Dawley Rats (Partial Sciatic Nerve Ligation)19.36 nmol/rat, intrathecalDid not affect mechanical allodynia at the spinal level.[1]Specific paw withdrawal threshold values are not available in the reviewed literature.

Table 2: Qualitative Comparison of this compound with Standard Analgesics

Analgesic ClassNociceptive Pain EfficacyInflammatory Pain EfficacyNeuropathic Pain EfficacyPrimary Mechanism of Action
This compound Effective[1]Effective[1]Ineffective (in the tested model)[1]CB1 receptor agonism[1]
NSAIDs (e.g., Diclofenac) EffectiveHighly EffectiveLimited EfficacyCOX enzyme inhibition
Opioids (e.g., Morphine) Highly EffectiveHighly EffectiveEffective (with limitations)Opioid receptor agonism

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound's analgesic properties.

Carrageenan-Induced Inflammatory Pain Model

This model is widely used to assess the efficacy of anti-inflammatory and analgesic compounds.

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the plantar surface of the rat's hind paw.

  • Drug Administration: this compound (19.36 nmol/rat) is administered via intrathecal injection.

  • Assessment of Hyperalgesia: The plantar test is used to measure the paw withdrawal latency in response to a thermal stimulus (e.g., a radiant heat source). A decrease in paw withdrawal latency in the carrageenan-injected paw compared to the contralateral paw indicates hyperalgesia. The efficacy of this compound is determined by its ability to reverse this decrease in paw withdrawal latency.

Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

The PSNL model is a common surgical model used to induce neuropathic pain-like behaviors in rodents.

  • Animals: Male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. A partial ligation is performed by tying a suture tightly around approximately one-third to one-half of the dorsal portion of the nerve.

  • Drug Administration: this compound (19.36 nmol/rat) is administered via intrathecal injection.

  • Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the paw. A reduced paw withdrawal threshold in the ligated paw compared to the contralateral paw indicates mechanical allodynia. The efficacy of this compound is assessed by its ability to increase this withdrawal threshold.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical pain assessment.

yangonin_cb1_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia experimental_workflow start Animal Acclimatization baseline Baseline Pain Assessment (e.g., Tail-flick, von Frey) start->baseline induction Induction of Pain Model (e.g., Carrageenan, SNL) baseline->induction drug_admin Drug Administration (this compound or Vehicle) induction->drug_admin post_treatment Post-treatment Pain Assessment drug_admin->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis end Conclusion data_analysis->end

References

Validating the Selectivity of Yangonin for CB1 over CB2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of yangonin's binding affinity for the cannabinoid receptor 1 (CB1) versus the cannabinoid receptor 2 (CB2), supported by experimental data. This compound, a major kavalactone found in the kava (B3030397) plant (Piper methysticum), has been identified as a selective ligand for the CB1 receptor, exhibiting a binding affinity in the sub-micromolar range.[1][2][3] This selectivity suggests a potential role for the endocannabinoid system in the psychoactive and anxiolytic effects of kava preparations.[2][3]

Quantitative Data Summary: Binding Affinities

The binding affinity of this compound for the human CB1 and CB2 receptors has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)Selectivity (CB2 Ki / CB1 Ki)Reference
This compoundHuman CB10.72 µM> 13.9[1][2][3][4]
This compoundHuman CB2> 10 µM[1][2][3][4]

The data clearly demonstrates that this compound has a significantly higher affinity for the CB1 receptor compared to the CB2 receptor.

Experimental Protocols

The determination of this compound's binding affinity for cannabinoid receptors was achieved through a competitive radioligand binding assay.[4]

Radioligand Displacement Assay for CB1/CB2 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors by measuring its ability to compete with a high-affinity radioligand.

Materials:

  • Membrane Preparations: Membranes from Human Embryonic Kidney (HEK-293) cells transfected with the human recombinant CB1 receptor or human recombinant CB2 receptor.[4]

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[4]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation of Reagents:

    • A range of concentrations of this compound are prepared by serial dilution in the assay buffer.

    • The radioligand, [³H]CP-55,940, is diluted in the assay buffer to a final concentration appropriate for the receptor being assayed (e.g., 0.4 nM for CB1 and 0.53 nM for CB2).[4]

    • The non-specific binding control is prepared at a high concentration (e.g., 10 µM WIN 55,212-2).[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Wells containing the membrane preparation and the radioligand in assay buffer.

    • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and the non-specific binding control.

    • Competitive Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated at 30°C for 90 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold assay buffer.

  • Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (this compound, Radioligand, Buffers) setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) reagents->setup membranes Prepare Receptor Membranes (HEK-293 with hCB1 or hCB2) membranes->setup incubation Incubate at 30°C for 90 min setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

Cannabinoid Receptor Signaling Pathway

This compound acts as an agonist at the CB1 receptor.[1] Upon activation by an agonist, CB1 receptors, which are G-protein coupled receptors (GPCRs), initiate an intracellular signaling cascade. They are primarily coupled to inhibitory G-proteins (Gi/o).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1R CB1 Receptor This compound->CB1R Binds & Activates Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified CB1 receptor signaling cascade initiated by an agonist like this compound.

References

A Comparative Analysis of the In Vitro Antifungal Spectrum of Yangonin and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yangonin, a kavalactone naturally found in the kava (B3030397) plant (Piper methysticum), has demonstrated a range of biological activities, including neuroprotective and antimicrobial properties. Notably, it exhibits an antifungal effect against several plant pathogenic fungi, including species from the Fusarium, Trichoderma, and Colletotrichum genera. This guide provides a comparative overview of the in vitro antifungal spectrum of this compound in relation to established commercial fungicides. Due to a lack of specific Minimum Inhibitory Concentration (MIC) data for this compound in the public domain, this comparison focuses on providing benchmark MIC values for commercial fungicides against the aforementioned fungal genera, alongside detailed experimental protocols for assessing antifungal activity.

Quantitative Antifungal Activity

For comparative purposes, the following table summarizes the MIC values of several commercial fungicides against these important fungal pathogens. It is important to note that MIC values can vary depending on the specific fungal species and strain, as well as the testing methodology employed.

Fungal GenusCommercial FungicideActive IngredientFungicide ClassMIC (µg/mL)Fungal Species
Fusarium VariousAmphotericin BPolyene0.125 - 8F. solani, F. oxysporum, F. verticilloides
VariousVoriconazoleAzole0.5 - 8F. solani, F. oxysporum, F. verticilloides
VariousPosaconazoleAzole0.25 - ≥16F. solani, F. oxysporum, F. verticilloides
Colletotrichum VariousTebuconazoleAzole100C. capsici
VariousCarbendazimBenzimidazole<35.2 µMC. lindemuthianum
VariousAzoxystrobinStrobilurin3500C. capsici
Trichoderma VariousCarbendazimBenzimidazole>1000 µg/mLT. harzianum
VariousMancozebDithiocarbamate>3000 µg/mLT. harzianum

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of novel antifungal agents. The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Broth Microdilution Method for MIC Determination

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

  • Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • The resulting suspension is filtered to remove hyphal fragments, and the spore concentration is adjusted to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound or a commercial fungicide) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • The plate includes a positive control (medium with fungal inoculum, no antifungal agent) and a negative control (medium only).

  • The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure the optical density.

Potential Mechanism of Action of this compound: A Hypothetical Pathway

While the precise antifungal mechanism of this compound is not fully elucidated, its known inhibitory effect on the mTOR (mammalian Target of Rapamycin) signaling pathway in cancer cells provides a plausible hypothesis for its antifungal action. The mTOR pathway is highly conserved in eukaryotes, including fungi, where it plays a central role in regulating cell growth, proliferation, and metabolism in response to nutrient availability.

Below is a diagram illustrating a hypothetical signaling pathway for the antifungal action of this compound via mTOR inhibition.

G Hypothetical Antifungal Mechanism of this compound via mTOR Inhibition cluster_extracellular Extracellular cluster_cell Fungal Cell Nutrients Nutrients Nutrient_Sensing Nutrient Sensing Proteins Nutrients->Nutrient_Sensing This compound This compound TORC1 TORC1 Complex This compound->TORC1 Inhibition Nutrient_Sensing->TORC1 Activation Downstream_Effectors Downstream Effectors (e.g., Sch9, PP2A) TORC1->Downstream_Effectors Phosphorylation Ribosome_Biogenesis Ribosome Biogenesis & Protein Synthesis Downstream_Effectors->Ribosome_Biogenesis Activation Autophagy_Inhibition Inhibition of Autophagy Downstream_Effectors->Autophagy_Inhibition Activation Cell_Growth Inhibition of Cell Growth and Proliferation

Caption: Hypothetical antifungal action of this compound through TORC1 inhibition.

Experimental Workflow for Antifungal Spectrum Determination

The following diagram outlines the general workflow for comparing the in vitro antifungal spectrum of a test compound like this compound to commercial fungicides.

G Experimental Workflow for In Vitro Antifungal Spectrum Comparison cluster_setup Experimental Setup cluster_mic MIC Determination (Broth Microdilution) cluster_analysis Data Analysis and Comparison Select_Fungi Select Fungal Strains (e.g., Fusarium, Colletotrichum, Trichoderma) Inoculate_Plates Inoculate Microtiter Plates with Fungal Spores Select_Fungi->Inoculate_Plates Prepare_Compounds Prepare Stock Solutions (this compound & Commercial Fungicides) Serial_Dilution Perform Serial Dilutions of Compounds Prepare_Compounds->Serial_Dilution Prepare_Media Prepare Culture Media (Agar & Broth) Prepare_Media->Serial_Dilution Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_MIC Determine MIC Values Incubate->Read_MIC Tabulate_Data Tabulate and Compare MIC Values Read_MIC->Tabulate_Data Statistical_Analysis Perform Statistical Analysis Tabulate_Data->Statistical_Analysis Draw_Conclusions Draw Conclusions on Antifungal Spectrum Statistical_Analysis->Draw_Conclusions

Caption: Workflow for comparing antifungal spectra of test compounds.

A Comparative Analysis of the Anti-inflammatory Properties of Yangonin and Other Kavalactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of yangonin against other major kavalactones, including kavain, methysticin (B1662917), dihydromethysticin (B1670609), dihydrokavain (B1670604), and desmethoxythis compound (B154216). The information presented is collated from experimental data to facilitate objective assessment and further research in drug development.

Executive Summary

Kavalactones, the active constituents of the kava (B3030397) plant (Piper methysticum), have demonstrated a range of anti-inflammatory activities. This guide focuses on a comparative analysis of these properties, with a particular emphasis on this compound. The primary mechanisms of anti-inflammatory action include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Among the kavalactones, this compound has been identified as a notable inhibitor of COX-2 and TNF-α. Comparatively, methysticin exhibits potent inhibition of the NF-κB pathway. The anti-inflammatory effects of these compounds, however, vary in their potency and mechanisms of action, suggesting distinct therapeutic potentials. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the relevant signaling pathways.

Quantitative Data Comparison

The anti-inflammatory activities of the six major kavalactones are summarized below based on their inhibition of key inflammatory mediators and pathways.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
KavalactoneTargetInhibitionConcentration
This compound COX-234%387 µM[1]
DihydrokavainCOX-158%100 µg/mL[2]
COX-228%100 µg/mL[2]

Note: A direct comparison of potency is challenging due to the limited availability of IC50 values in the reviewed literature.

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
KavalactoneIC50 ValueCell Line
This compound 40 µMNIH3T3
Desmethoxythis compound17 µMNIH3T3
Table 3: Inhibition of Nuclear Factor-kappa B (NF-κB)
KavalactoneIC50 Value (µg/mL)Cell Line
This compound >100A549
Methysticin0.19 ± 0.01[1][3]A549[1]
Kavain32 ± 3A549
Dihydrokavain60 ± 8A549
Dihydromethysticin20 ± 3A549
Desmethoxythis compound33 ± 7A549

Signaling Pathway Modulation

Kavalactones exert their anti-inflammatory effects by modulating key signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their modulation by kavalactones is a primary area of investigation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. Methysticin has been identified as a particularly potent inhibitor of this pathway[1][3]. Desmethoxythis compound also demonstrates inhibitory effects on the IKK/NF-κB pathway[4][5][6].

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates IκBα-P IκBα-P IκBα->IκBα-P NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation Ub Ub IκBα-P->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation Methysticin Methysticin Methysticin->IKK inhibits Desmethoxythis compound Desmethoxythis compound Desmethoxythis compound->IKK inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

NF-κB signaling pathway and points of inhibition by kavalactones.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including p38, ERK1/2, and JNK, plays a crucial role in cellular responses to inflammatory stimuli. Desmethoxythis compound has been shown to not affect the JNK and ERK MAPK pathways, while flavokawain B (a related chalcone, not a kavalactone) activates ERK, p38, and JNK[4][7]. The specific effects of this compound and other major kavalactones on these individual pathways require further elucidation.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK1/2 ERK1/2 MAPKK->ERK1/2 Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK1/2->Transcription Factors Kavalactones Kavalactones Kavalactones->MAPKKK modulate Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

General overview of the MAPK signaling pathway potentially modulated by kavalactones.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.

Cyclooxygenase (COX) Inhibition Assay (Adapted from Wu et al., 2002)

This assay measures the inhibition of prostaglandin (B15479496) H synthase (PGHS), also known as cyclooxygenase.

  • Enzyme: Ovine COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The test compound (kavalactone) is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing a heme cofactor at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of an acid.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

    • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (without the inhibitor).

TNF-α Release Assay (Adapted from Chou et al., 2013)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α released from cells.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or NIH3T3 cells.

  • Stimulant: Lipopolysaccharide (LPS) or okadaic acid.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the kavalactone for 1 hour.

    • LPS or another stimulant is added to the wells to induce TNF-α production.

    • After a specific incubation period (e.g., 4 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

    • A standard curve is generated using recombinant TNF-α, and the IC50 values are calculated.

NF-κB Luciferase Reporter Assay (Adapted from Shaik et al., 2009)

This assay measures the activation of the NF-κB transcription factor.

  • Cell Line: Human lung adenocarcinoma A549 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Stimulant: Tumor necrosis factor-alpha (TNF-α).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are pre-treated with various concentrations of the kavalactone for a specified time.

    • TNF-α is added to the cells to activate the NF-κB pathway.

    • After an incubation period, the cells are lysed.

    • Luciferase substrate is added to the cell lysate.

    • The luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.

    • The IC50 values are calculated based on the dose-dependent inhibition of luciferase activity.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the activation (phosphorylation) of specific MAPK proteins.

  • Cell Line: Appropriate cell line (e.g., macrophages, epithelial cells).

  • Stimulant: LPS or other relevant stimuli.

  • Procedure:

    • Cells are treated with the kavalactone and/or stimulant for a specific time.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, or JNK.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

    • The membrane is often stripped and re-probed with antibodies for the total (non-phosphorylated) forms of the MAPK proteins to ensure equal loading.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis Cell Seeding Cell Seeding Kavalactone Treatment Kavalactone Treatment Cell Seeding->Kavalactone Treatment Inflammatory Stimulus Inflammatory Stimulus Kavalactone Treatment->Inflammatory Stimulus COX Inhibition Assay COX Inhibition Assay Inflammatory Stimulus->COX Inhibition Assay TNF-alpha ELISA TNF-alpha ELISA Inflammatory Stimulus->TNF-alpha ELISA NF-kB Reporter Assay NF-kB Reporter Assay Inflammatory Stimulus->NF-kB Reporter Assay Western Blot (MAPK) Western Blot (MAPK) Inflammatory Stimulus->Western Blot (MAPK) Quantification Quantification COX Inhibition Assay->Quantification TNF-alpha ELISA->Quantification NF-kB Reporter Assay->Quantification Western Blot (MAPK)->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation Pathway Analysis Pathway Analysis IC50 Calculation->Pathway Analysis

A generalized workflow for assessing the anti-inflammatory properties of kavalactones.

Conclusion

The available data indicates that this compound possesses noteworthy anti-inflammatory properties, particularly through the inhibition of COX-2 and TNF-α. However, when compared to other kavalactones, its activity profile is distinct. Methysticin, for example, is a more potent inhibitor of the NF-κB pathway, while dihydrokavain shows broader inhibition of both COX-1 and COX-2. Desmethoxythis compound is a more potent inhibitor of TNF-α than this compound.

This comparative analysis highlights the need for further research to fully elucidate the therapeutic potential of individual kavalactones. Specifically, comprehensive studies employing standardized assays to determine the IC50 values of all major kavalactones against a panel of inflammatory targets are warranted. Furthermore, a more detailed investigation into the modulation of MAPK signaling pathways by each kavalactone will provide a clearer understanding of their mechanisms of action and aid in the development of targeted anti-inflammatory therapies.

References

Yangonin's Antiviral Potential Against Enteroviruses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New research confirms the antiviral activity of yangonin, a natural compound isolated from the kava (B3030397) plant, against Enterovirus A71 (EV-A71), a major cause of hand, foot, and mouth disease. This guide provides a comparative analysis of this compound's efficacy against other natural and synthetic antiviral compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound has been identified as an effective inhibitor of EV-A71 in the low-micromolar range.[1] Its mechanism of action is attributed to the inhibition of viral entry into host cells. This is achieved by targeting the viral capsid proteins, specifically VP1 and VP4, which are crucial for the virus to attach to and enter host cells.[2]

Comparative Antiviral Activity

To contextualize the antiviral efficacy of this compound, this guide compares its activity with two other natural compounds, auraptene (B1665324) and formononetin (B1673546), which were identified in the same study, and pleconaril (B1678520), a well-characterized broad-spectrum anti-enterovirus drug.

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism of Action
This compound EV-A71 3.8 >50 >13.2 Capsid Inhibitor (VP1/VP4)
AurapteneEV-A714.2>50>11.9Capsid Inhibitor (VP1)
FormononetinEV-A712.5>50>20Capsid Inhibitor (VP1)
PleconarilEnteroviruses (various)0.03 - 0.18>131>436 - >727Capsid Inhibitor (VP1)

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.

The data indicates that while this compound, auraptene, and formononetin show specific and potent activity against EV-A71, pleconaril exhibits a broader spectrum of activity against a wider range of enteroviruses with a significantly higher selectivity index.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antiviral activity and mechanism of action of the compared compounds.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Seeding: Plate human rhabdomyosarcoma (RD) cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by a compound.

  • Cell Seeding: Seed RD cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of the test compounds.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the virus-compound mixture and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the respective compound concentrations.

  • Incubation: Incubate the plates for 3-4 days at 37°C to allow for plaque formation.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques and calculate the 50% effective concentration (EC50).

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis seed_cells Seed RD Cells in 6-well plates grow_confluence Grow to Confluence seed_cells->grow_confluence prepare_virus Prepare Virus Dilutions + Compound Dilutions infect_cells Infect Cell Monolayer prepare_virus->infect_cells adsorb_virus Adsorb for 1 hour infect_cells->adsorb_virus add_overlay Add Methylcellulose Overlay with Compound adsorb_virus->add_overlay incubate_plaques Incubate for 3-4 Days add_overlay->incubate_plaques fix_stain Fix and Stain with Crystal Violet incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Workflow for Plaque Reduction Assay.
Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

  • Cell Seeding: Seed RD cells in 24-well plates and grow to confluence.

  • Compound Addition at Different Times: Add the test compound at various time points relative to viral infection:

    • Pre-infection: 2 hours before infection.

    • During infection: Co-incubation with the virus.

    • Post-infection: At different time points after virus entry (e.g., 0, 2, 4, 6 hours post-infection).

  • Viral Yield Measurement: At the end of the replication cycle (e.g., 12 hours post-infection), harvest the supernatant and quantify the viral titer using a plaque assay.

  • Analysis: Determine the time point at which the compound is most effective in inhibiting viral replication.

Mechanism of Action and Signaling Pathways

This compound, auraptene, and formononetin all act as entry inhibitors by targeting the viral capsid.[2] This direct interaction with the virion prevents it from successfully attaching to and entering the host cell. Pleconaril shares a similar mechanism, binding to a hydrophobic pocket in the VP1 capsid protein, which stabilizes the capsid and prevents the uncoating process necessary for viral RNA release.[5][6]

Enteroviruses are known to manipulate host cell signaling pathways to create a favorable environment for their replication. While the direct effect of this compound on these pathways is still under investigation, EV-A71 infection has been shown to activate pathways such as PI3K/Akt and MAPK/ERK to promote viral replication and inhibit apoptosis (programmed cell death).

EV_A71_Signaling_Pathway cluster_virus EV-A71 cluster_cell Host Cell cluster_inhibitors Inhibitors EV_A71 EV-A71 Receptor Cell Surface Receptor EV_A71->Receptor Binds PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates Akt Akt PI3K->Akt Activates Replication Viral Replication Akt->Replication Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK MAPK->ERK Activates ERK->Replication Promotes ERK->Apoptosis Inhibits This compound This compound This compound->EV_A71 Inhibits Entry Pleconaril Pleconaril Pleconaril->EV_A71 Inhibits Uncoating

EV-A71 Host Cell Signaling Interaction.

Conclusion

This compound demonstrates promising and specific antiviral activity against EV-A71 by inhibiting viral entry. Its efficacy is comparable to other natural products like auraptene and formononetin. While broader-spectrum antivirals like pleconaril show higher potency against a wider range of enteroviruses, the discovery of novel inhibitors like this compound from natural sources provides valuable lead compounds for the development of new anti-enterovirus therapies. Further research is warranted to explore the full potential of this compound, including its effects on host cell signaling pathways and its in vivo efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Yangonin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance on the proper disposal procedures for Yangonin, a kavalactone recognized for its pharmacological activity. Adherence to these protocols is critical not only for immediate laboratory safety but also for minimizing environmental impact.

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity - Oral 4 (H302), meaning it is harmful if swallowed.[1][2] Therefore, its disposal must be managed with diligence and in accordance with all applicable regulations.

Quantitative Toxicity and Pharmacological Data

To provide a comprehensive safety profile, the following table summarizes key quantitative data related to this compound's toxicity and receptor binding affinity.

ParameterValueSpecies/SystemReference
Oral LD50 >1,500 mg/kgMouse[1]
Intraperitoneal LD50 >1,500 mg/kgMouse[1]
In Vitro Hepatotoxicity ~40% reduction in viabilityHuman Hepatocytes[3]
CB1 Receptor Binding Affinity (Ki) 0.72 µMHuman Recombinant[3][4][5]
CB2 Receptor Binding Affinity (Ki) >10 µMHuman Recombinant[3][4]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of hazardous organic chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before proceeding.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Standard laboratory coat.

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste disposal.

  • Designate a specific waste container for this compound and other non-halogenated organic solids or solutions. Never mix incompatible waste streams.

  • The container must be:

    • Made of a compatible material (e.g., polyethylene).

    • In good condition with a secure, tight-fitting lid.

    • Clearly labeled as "Hazardous Waste," "this compound Waste," and with the appropriate hazard symbol (e.g., GHS07 - Exclamation Mark).

  • For solid this compound waste: Place directly into the designated container.

  • For solutions containing this compound:

    • Do not dispose of down the drain.[2]

    • Pour into the designated liquid waste container.

    • If the solvent is volatile, perform this transfer inside a chemical fume hood.

  • For contaminated labware (e.g., pipette tips, weighing boats): Place these items in the designated solid waste container.

  • For empty this compound containers: Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying in a fume hood, deface the label and dispose of the container as regular laboratory glass or plastic waste, if permitted by your institution.

Step 3: Storage of this compound Waste

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of this compound waste through methods such as incineration or chemical neutralization on your own, unless you are specifically trained and equipped to do so and it is permitted by your institution. The common final disposal method for this type of organic waste is high-temperature incineration by a specialized facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Yangonin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into Labeled Liquid Hazardous Waste Container (in Fume Hood) liquid_waste->collect_liquid triple_rinse Triple Rinse Container with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect First Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinseate dispose_container Deface Label and Dispose of Empty Container per Institutional Guidelines triple_rinse->dispose_container collect_rinseate->collect_liquid schedule_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->schedule_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can manage this compound waste safely and responsibly, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistics for Handling Yangonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Yangonin, a kavalactone found in the kava (B3030397) plant. The following procedural guidance covers personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed.[1][2] It is essential to review the following safety information before handling this compound.

Hazard Classification & PropertiesData & Recommendations
GHS Hazard Statement H302: Harmful if swallowed.[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Acute Toxicity Oral LD50: >1,500 mg/kg (mouse)[1]
Intraperitoneal LD50: >1,500 mg/kg (mouse)[1]
Primary Irritant Effect Skin: No irritant effect observed.[1]
Eye: No irritating effect observed.[1]
Sensitization No sensitizing effects known.[1]
Storage Store at -20°C.[3]
Personal Protective Equipment (PPE) Protocol

While the Safety Data Sheet (SDS) for this compound states that no special precautions are necessary if used correctly, and that breathing equipment is not required, it is crucial to adopt a comprehensive PPE strategy to minimize any risk of exposure.[1][2] This is especially important given the lack of specific glove material recommendations in the SDS.[1][2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[4]Provides a robust barrier against dermal absorption. Since no specific glove material tests have been conducted for this compound, double-gloving offers an enhanced layer of protection should the outer glove be compromised.[1][2][4]
Gown / Lab Coat A disposable, solid-front, back-closing gown or a standard lab coat.Protects the body and personal clothing from contamination with the powdered compound.[4]
Eye & Face Protection Safety goggles or safety glasses with side shields.Protects eyes from airborne particles or accidental splashes of solutions containing this compound.[4]
Respiratory Protection Not required under normal handling conditions.[1][2] Use in a well-ventilated area. If weighing or handling large quantities that may generate dust, a disposable N95 respirator may be used as a precaution.Prevents inhalation of airborne powder. The SDS states it is not required, but this is a recommended best practice for handling fine powders.[1][2]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound is handled safely at every stage. The following diagram outlines the key logistical steps for researchers.

Operational Workflow for Handling this compound cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal A Receiving & Storage Store at -20°C B Don PPE (Gloves, Gown, Eye Protection) A->B C Weighing & Preparation (In ventilated area or chemical hood) B->C D Experimental Use C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate Waste (Contaminated PPE, unused compound) F->G H Dispose of Waste (Follow institutional & local regulations) G->H

Caption: Operational workflow for handling this compound.

Disposal Plan: All disposable PPE and materials contaminated with this compound should be treated as chemical waste.[1] Dispose of unused material and contaminated items in a designated, labeled hazardous waste container in accordance with local, regional, and national regulations.[1][2]

Emergency Procedures: Spill Management

In the event of a spill, a clear and immediate response plan is critical to ensure safety and prevent contamination.

This compound Spill Response Plan A Spill Detected B Alert others in the area A->B C Evacuate if necessary (large spill or poor ventilation) B->C D Don appropriate PPE (Gloves, Gown, Eye Protection, Respirator if needed) B->D E Contain the spill (Cover with absorbent material) D->E F Clean the spill area (Pick up mechanically) E->F G Place waste in sealed container for disposal F->G H Decontaminate the area G->H I Report the incident H->I

Caption: Logical workflow for this compound spill response.

Spill Cleanup: For a dry spill, avoid generating dust.[2] Carefully pick up the material mechanically and place it in a sealed container for disposal.[2] Do not allow the substance to enter sewers or surface water.[2]

Experimental Protocol: Isolation of this compound from Kava Root

The following is a detailed methodology for the extraction and purification of this compound, adapted from established laboratory procedures.[5][6] This process should be carried out adhering to the PPE and safety guidelines outlined above.

Part 1: Extraction of Kavalactones
  • Preparation: Weigh 100 g of finely powdered kava root and place it into a 1 L Erlenmeyer flask.[5]

  • Solvent Addition: Add 500 mL of acetone (B3395972) to the flask.[5]

  • Extraction: Sonicate the mixture for 30 minutes at room temperature. Following sonication, stir the mixture for an additional 2 hours using a magnetic stirrer.[5]

  • Filtration: Filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper. Collect the filtrate.[5]

  • Re-extraction: Repeat the extraction process on the root residue with an additional 300 mL of acetone to maximize recovery. Combine the filtrates.[5]

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will result in a thick, crude extract.[5][6]

  • Drying: Dry the crude extract completely under a vacuum to remove all residual solvent.[5][6]

Part 2: Isolation of this compound via Column Chromatography
  • Column Preparation: Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297).[5]

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity mixture) and adsorb it onto a small amount of silica gel. After the solvent evaporates, carefully load the dried, sample-adsorbed silica onto the top of the prepared column.[5][6]

  • Elution: Elute the column with a solvent gradient of increasing polarity. A suggested gradient starts with 100% hexane and gradually increases the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).[5]

  • Fraction Collection: Collect the eluate in fractions of approximately 20 mL.[5]

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Visualize the spots under UV light (254 nm) to identify fractions containing this compound by comparing with a known standard.[5][6]

  • Purification: Combine the fractions that show a prominent spot corresponding to this compound. Evaporate the solvent from these pooled fractions using a rotary evaporator to obtain the purified compound.[5]

  • Purity Confirmation: The identity and purity of the isolated this compound should be confirmed using analytical techniques such as HPLC, GC-MS, or NMR.[5]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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